molecular formula C10H13Cl B078109 1-(Chloromethyl)-2,4,5-trimethylbenzene CAS No. 10340-77-9

1-(Chloromethyl)-2,4,5-trimethylbenzene

Cat. No.: B078109
CAS No.: 10340-77-9
M. Wt: 168.66 g/mol
InChI Key: YHMFTAUOYLECGZ-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2,4,5-trimethylbenzene (CAS 10340-77-9) is a halogenated aromatic hydrocarbon classified as a substituted benzene derivative. This compound serves as a versatile electrophilic intermediate in organic synthesis, with its primary reactivity stemming from the chloromethyl (-CH₂Cl) side chain. The carbon atom of this group is electron-deficient due to the inductive effect of the chlorine atom, making it highly susceptible to nucleophilic attack. This key feature allows researchers to readily incorporate the 2,4,5-trimethylbenzyl moiety into more complex molecular architectures via reactions with various nucleophiles, such as amines, alcohols, and carbanions. The classic method for synthesizing this reagent is the Blanc chloromethylation, an electrophilic aromatic substitution reaction where 1,2,4-trimethylbenzene reacts with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂). The multiple electron-donating methyl groups on the aromatic ring significantly activate it toward this electrophilic substitution. Modern, greener synthetic methodologies have also been developed, utilizing rare-earth metal triflates (e.g., Sc(OTf)₃) as efficient and recyclable catalysts in aqueous media, minimizing waste and improving sustainability. In research applications, this compound is a valuable precursor for synthesizing fine chemicals, pharmaceuticals, and functional polymers. Its primary research value lies in its role as a key intermediate for constructing complex organic molecules, particularly in drug discovery and materials science, where it can be used to create derivatives with potential biological activity or specific material properties. Handling and Safety: This product is intended for research and development use only by technically qualified persons. It is strictly not for human or veterinary use, nor for use in foods, drugs, or cosmetics. Please refer to the Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(chloromethyl)-2,4,5-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl/c1-7-4-9(3)10(6-11)5-8(7)2/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMFTAUOYLECGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333727
Record name 1-(Chloromethyl)-2,4,5-trimethylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10340-77-9
Record name 1-(Chloromethyl)-2,4,5-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-TRIMETHYLBENZYL CHLORIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Chloromethyl)-2,4,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(chloromethyl)-2,4,5-trimethylbenzene, a key intermediate in various chemical and pharmaceutical applications. The primary focus is on the Blanc chloromethylation of 1,2,4-trimethylbenzene (pseudocumene), detailing the reaction mechanism, experimental protocols, and factors influencing yield and purity. This document adheres to stringent data presentation and visualization requirements to facilitate understanding and replication by researchers in the field.

Introduction

This compound, also known as 2,4,5-trimethylbenzyl chloride, is a substituted aromatic hydrocarbon of significant interest in organic synthesis. Its utility stems from the reactive chloromethyl group, which allows for a variety of subsequent chemical transformations, making it a valuable building block in the development of pharmaceuticals and other specialty chemicals. The most common and industrially relevant method for its synthesis is the Blanc chloromethylation of 1,2,4-trimethylbenzene. This guide will delve into the intricacies of this synthesis pathway.

The Blanc Chloromethylation Pathway

The Blanc chloromethylation is an electrophilic aromatic substitution reaction where an aromatic compound reacts with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂), to introduce a chloromethyl group onto the aromatic ring.

Reaction Mechanism

The reaction proceeds through several key steps:

  • Activation of Formaldehyde: The Lewis acid catalyst (e.g., ZnCl₂) activates the formaldehyde by coordinating to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Electrophilic Attack: The electron-rich aromatic ring of 1,2,4-trimethylbenzene attacks the activated formaldehyde, forming a carbocation intermediate.

  • Rearomatization: The aromatic ring is regenerated through the loss of a proton.

  • Formation of Benzyl Alcohol Intermediate: This results in the formation of a benzyl alcohol derivative.

  • Conversion to Benzyl Chloride: Under the acidic reaction conditions, the hydroxyl group of the benzyl alcohol is protonated and subsequently displaced by a chloride ion to yield the final product, this compound.

dot

Figure 1: Mechanism of the Blanc Chloromethylation.

Regioselectivity

A significant challenge in the chloromethylation of 1,2,4-trimethylbenzene is controlling the regioselectivity. The three methyl groups on the benzene ring are activating and direct the electrophilic substitution to the ortho and para positions. This can lead to a mixture of isomers, with the desired product being the result of substitution at the 5-position. The distribution of these isomers is influenced by both electronic and steric factors.

dot

Regioselectivity 1,2,4-Trimethylbenzene 1,2,4-Trimethylbenzene Chloromethylation Chloromethylation 1,2,4-Trimethylbenzene->Chloromethylation Isomeric Mixture Isomeric Mixture Chloromethylation->Isomeric Mixture This compound Desired Product (Substitution at C5) Isomeric Mixture->this compound Other Isomers Other Isomers (e.g., Substitution at C3, C6) Isomeric Mixture->Other Isomers

Figure 2: Regioselectivity in the Chloromethylation of 1,2,4-Trimethylbenzene.

By-product Formation

Besides isomeric products, the formation of by-products is a common issue. The most notable by-products are di- and polychloromethylated compounds and diphenylmethane derivatives. The latter arise from the subsequent Friedel-Crafts alkylation of the starting material or product with the newly formed benzyl chloride. Reaction conditions such as temperature and reaction time play a crucial role in minimizing the formation of these by-products.

Experimental Protocols

Detailed methodologies are critical for reproducible and high-yield synthesis. Below are representative experimental protocols derived from the literature.

Protocol 1: Chloromethylation with Paraformaldehyde and HCl

This is a classic and widely used method for the chloromethylation of 1,2,4-trimethylbenzene.

Materials:

  • 1,2,4-Trimethylbenzene (pseudocumene)

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid

  • Zinc Chloride (catalyst)

Procedure:

  • In a well-ventilated fume hood, a reaction flask equipped with a stirrer, condenser, and gas inlet is charged with 1,2,4-trimethylbenzene, paraformaldehyde, and concentrated hydrochloric acid.

  • The mixture is stirred, and zinc chloride is added portion-wise as a catalyst.

  • A slow stream of hydrogen chloride gas is bubbled through the reaction mixture.

  • The reaction is heated to a specific temperature (e.g., 60-80°C) and maintained for a set duration (e.g., 2-6 hours).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and then brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate).

  • The solvent and unreacted starting material are removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield this compound.

dot

Experimental_Workflow Start Start Mix Reactants Mix 1,2,4-Trimethylbenzene, Paraformaldehyde, and HCl Start->Mix Reactants Add Catalyst Add ZnCl2 Mix Reactants->Add Catalyst Heat and Stir Heat to 60-80°C and Stir Add Catalyst->Heat and Stir Cool and Separate Cool and Separate Layers Heat and Stir->Cool and Separate Wash Organic Layer Wash with H2O, NaHCO3, Brine Cool and Separate->Wash Organic Layer Dry and Concentrate Dry and Concentrate Wash Organic Layer->Dry and Concentrate Purify Vacuum Distillation Dry and Concentrate->Purify End End Purify->End

Figure 3: General Experimental Workflow for Chloromethylation.

Quantitative Data

The yield and product distribution of the chloromethylation of 1,2,4-trimethylbenzene are highly dependent on the reaction conditions. The following tables summarize quantitative data from various sources to provide a comparative overview.

Parameter Protocol A Protocol B Protocol C Reference
Starting Material 1,2,4-Trimethylbenzene1,2,4-Trimethylbenzene1,2,4-Trimethylbenzene
Formaldehyde Source ParaformaldehydeFormalinParaformaldehyde
Catalyst ZnCl₂H₂SO₄/AcOH/PEG-800None (HCl-H₂O₂-CH₃COOH)
Temperature (°C) 60-655060
Reaction Time (h) 682
Yield (%) Not specifiedGood to Excellent82.8 (average)
Conversion Rate (%) Not specifiedNot specified98.4
Purity (%) Not specifiedNot specified99

Table 1: Comparison of Different Synthesis Protocols.

Reaction Time (h) Monochloromethylated Product (%) Bis-chloromethylated Product (%)
638.261.8
1334.865.2

Table 2: Product Distribution Over Time in a Specific Experiment.

Safety Considerations

The Blanc chloromethylation reaction requires careful handling due to the nature of the reagents and potential by-products.

  • Carcinogenic By-product: The reaction can produce bis(chloromethyl) ether, a potent carcinogen. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Corrosive Reagents: Concentrated hydrochloric acid and zinc chloride are corrosive. Appropriate gloves and eye protection are essential.

  • Exothermic Reaction: The reaction can be exothermic. Proper temperature control and monitoring are necessary to prevent runaway reactions.

Conclusion

The synthesis of this compound via the Blanc chloromethylation of 1,2,4-trimethylbenzene is a well-established and versatile method. However, achieving high yields and purity requires careful control of reaction conditions to manage regioselectivity and minimize by-product formation. This guide provides the foundational knowledge and detailed protocols necessary for researchers and scientists to successfully synthesize this important chemical intermediate. Further research into novel catalytic systems and process optimization can lead to even more efficient and environmentally benign synthesis pathways.

physicochemical properties of 1-(Chloromethyl)-2,4,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Physicochemical Properties of 1-(Chloromethyl)-2,4,5-trimethylbenzene

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies related to this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document consolidates key data into structured tables and presents detailed experimental protocols. Furthermore, it includes visualizations of synthetic and analytical workflows to facilitate a deeper understanding of the compound's characteristics and applications.

Physicochemical Properties

This compound is a substituted aromatic hydrocarbon with the chemical formula C₁₀H₁₃Cl.[1] Its molecular structure consists of a benzene ring substituted with one chloromethyl group and three methyl groups at positions 2, 4, and 5. The arrangement of these functional groups influences its chemical reactivity and physical properties.

General and Calculated Properties

The fundamental properties of this compound are summarized in the table below. These values are a combination of experimentally derived and calculated data.

PropertyValueUnitSource
Molecular Formula C₁₀H₁₃Cl[1]
Molecular Weight 168.66 g/mol [1]
InChI InChI=1S/C10H13Cl/c1-7-4-9(3)10(6-11)5-8(7)2/h4-5H,6H2,1-3H3[1]
SMILES Cc1cc(C)c(CCl)cc1C[1]
McGowan's Characteristic Volume (McVol) 140.240ml/mol[1]
LogP (Octanol/Water Partition Coefficient) 3.351[1]
Log10 of Water Solubility (log₁₀WS) -3.93mol/l[1]
Thermodynamic Properties

The following table outlines key thermodynamic data for this compound, which are crucial for understanding its behavior under various temperature and pressure conditions.

PropertyValueUnitSource
Standard Gibbs Free Energy of Formation (ΔfG°) 104.91kJ/mol[1]
Enthalpy of Formation at Standard Conditions (ΔfH°gas) -63.35kJ/mol[1]
Enthalpy of Fusion at Standard Conditions (ΔfusH°) 18.73kJ/mol[1]
Enthalpy of Vaporization at Standard Conditions (ΔvapH°) 46.50kJ/mol[1]
Critical Temperature (Tc) 721.45K[2]
Critical Pressure (Pc) 2687.42kPa[1]
Normal Boiling Point (Tboil) 507.25K[2]
Normal Melting Point (Tfus) 296.36K[2]

Experimental Protocols

Synthesis via Blanc Chloromethylation

The most common method for synthesizing chloromethyl arenes like this compound is the Blanc chloromethylation.[3] This reaction involves the introduction of a chloromethyl group onto an aromatic ring.

Methodology:

  • Reactant Preparation: 1,2,4-Trimethylbenzene (pseudocumene) is used as the aromatic substrate. Paraformaldehyde serves as the source of formaldehyde, and concentrated hydrochloric acid provides the chloride.

  • Catalyst: Anhydrous zinc chloride (ZnCl₂) is typically employed as a Lewis acid catalyst to activate the formaldehyde.[3]

  • Reaction Conditions: The reactants and catalyst are mixed in a suitable reaction vessel. The mixture is stirred, often with gentle heating, to facilitate the reaction. The temperature is carefully controlled to prevent the formation of byproducts.

  • Mechanism: The Lewis acid polarizes the C=O bond in formaldehyde, creating a highly reactive electrophile. The electron-rich π-system of the 1,2,4-trimethylbenzene ring then attacks the activated formaldehyde in an electrophilic aromatic substitution reaction.[3]

  • Work-up and Purification: After the reaction is complete, the mixture is quenched with water. The organic layer is separated, washed to remove any remaining acid and catalyst, and then dried. The crude product is purified, typically by distillation under reduced pressure, to yield this compound.

It is important to note that the chloromethylation of 1,2,4-trimethylbenzene can lead to a mixture of isomers due to the directing effects of the three methyl groups.[3]

Structural Elucidation via Spectroscopy

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for confirming the structure of this compound.

  • ¹H NMR: The proton NMR spectrum would provide information about the chemical environment of the hydrogen atoms. Expected signals would include:

    • Singlets for the three distinct methyl groups on the aromatic ring.

    • A singlet for the two protons of the chloromethyl group.

    • Signals corresponding to the aromatic protons.

  • ¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, helping to confirm the substitution pattern on the benzene ring.[3]

2.2.2. Infrared (IR) and Raman Spectroscopy These vibrational spectroscopy techniques are used to identify the functional groups present.

  • Expected Vibrational Frequencies:

    • C-H stretching vibrations of the aromatic ring and methyl groups.

    • C=C stretching vibrations of the aromatic ring.

    • C-Cl stretching vibration of the chloromethyl group.

    • Various bending vibrations that are characteristic of the substitution pattern.[3]

Analytical Quantification via Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly selective and sensitive method for the separation, identification, and quantification of this compound.

Methodology:

  • Sample Preparation: The sample containing the analyte is dissolved in a suitable volatile solvent, such as dichloromethane or hexane. An internal standard may be added for accurate quantification.

  • Injection: A small volume of the prepared sample is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls.

  • Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer. The molecules are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. This allows for unambiguous identification of this compound.

  • Quantification: The abundance of the characteristic ions is used to quantify the amount of the compound present in the sample.

Reactivity and Synthetic Applications

Synthesis of Thioethers

This compound can serve as a precursor for the synthesis of other valuable organic compounds, such as thioethers.

Experimental Workflow:

  • The starting material, this compound, is reacted with thiourea in an ethanol solvent.

  • This reaction forms a stable crystalline intermediate, S-(2,4,5-trimethylbenzyl)isothiouronium chloride.[3]

  • The isothiouronium salt is then subjected to alkaline hydrolysis, typically using a sodium hydroxide solution.

  • This final step cleaves the isothiouronium group to yield the corresponding thiol, 2,4,5-trimethylbenzyl mercaptan.[3]

G Synthesis of Thioethers A This compound C S-(2,4,5-trimethylbenzyl)isothiouronium chloride A->C + B Thiourea in Ethanol B->C E 2,4,5-trimethylbenzyl mercaptan C->E D Alkaline Hydrolysis (NaOH) D->E

Caption: Synthesis pathway of thioethers from this compound.

Blanc Chloromethylation Synthesis Workflow

The general workflow for the synthesis of this compound via the Blanc chloromethylation reaction is depicted below.

G Blanc Chloromethylation Workflow cluster_reactants Reactants A 1,2,4-Trimethylbenzene E Reaction Mixture A->E B Paraformaldehyde B->E C Conc. HCl C->E D ZnCl2 (Catalyst) D->E F Stirring and Heating E->F G Quenching with Water F->G H Phase Separation G->H I Washing and Drying H->I J Purification (Distillation) I->J K This compound J->K

Caption: General workflow for the synthesis of this compound.

Analytical Workflow using GC-MS

A typical analytical workflow for the identification and quantification of this compound is outlined in the following diagram.

G Analytical Workflow (GC-MS) A Sample Collection B Dissolution in Solvent A->B C Addition of Internal Standard B->C D Injection into GC-MS C->D E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Data Analysis F->G H Identification and Quantification G->H

Caption: A standard analytical workflow for the analysis of this compound.

Safety and Handling

This compound is a chemical that requires careful handling. It is important to consult the Safety Data Sheet (SDS) before use. General safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, eye protection, and face protection. In case of insufficient ventilation, wear respiratory protection.

  • Handling: Use only in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces.[4] Take precautionary measures against static discharge.

  • Storage: Store in a well-ventilated place and keep the container tightly closed. It should be stored away from incompatible materials such as strong oxidizing agents.[4]

  • First Aid: In case of contact with skin, wash off immediately with plenty of water.[4] If in eyes, rinse cautiously with water for several minutes. If inhaled, remove the person to fresh air. Seek medical attention if irritation or other symptoms persist.

References

An In-Depth Technical Guide to 1-(Chloromethyl)-2,4,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Chloromethyl)-2,4,5-trimethylbenzene, a versatile chemical intermediate. This document details its chemical identifiers, physical and chemical properties, experimental protocols for its synthesis and key reactions, and its relevance in various research and development applications.

Chemical Identifiers and Properties

This compound, also known as 2,4,5-trimethylbenzyl chloride, is a substituted aromatic hydrocarbon. Its unique structure, featuring a chloromethyl group and three methyl groups on the benzene ring, makes it a valuable reagent in organic synthesis.

Table 1: Chemical Identifiers for this compound [1]

IdentifierValue
CAS Number 10340-77-9
Molecular Formula C₁₀H₁₃Cl
Molecular Weight 168.66 g/mol
IUPAC Name This compound
Synonyms 2,4,5-Trimethylbenzyl chloride
InChI InChI=1S/C10H13Cl/c1-7-4-9(3)10(6-11)5-8(7)2/h4-5H,6H2,1-3H3
InChI Key YHMFTAUOYLECGZ-UHFFFAOYSA-N
SMILES Cc1cc(C)c(CCl)cc1C

Table 2: Physicochemical Properties of this compound [2]

A variety of physicochemical properties for this compound have been calculated and are presented below. These values are essential for designing reaction conditions and for understanding the compound's behavior in different environments.

PropertyValueUnitSource
Standard Gibbs free energy of formation (ΔfG°)104.91kJ/molJoback Calculated Property
Enthalpy of formation at standard conditions (ΔfH°gas)-63.35kJ/molJoback Calculated Property
Enthalpy of fusion at standard conditions (ΔfusH°)18.73kJ/molJoback Calculated Property
Enthalpy of vaporization at standard conditions (ΔvapH°)46.50kJ/molJoback Calculated Property
Log10 of Water solubility in mol/l (log10WS)-3.93Crippen Calculated Property
Octanol/Water partition coefficient (logPoct/wat)3.351Crippen Calculated Property
McGowan's characteristic volume (McVol)140.240ml/molMcGowan Calculated Property
Critical Pressure (Pc)2687.42kPaJoback Calculated Property
Normal Boiling Point Temperature (Tboil)507.25KJoback Calculated Property
Critical Temperature (Tc)721.45KJoback Calculated Property
Normal melting (fusion) point (Tfus)296.36KJoback Calculated Property
Non-polar retention indices (Inp)1335.00NIST

Experimental Protocols

Synthesis of this compound

The primary method for the synthesis of this compound is the Blanc chloromethylation of 1,2,4-trimethylbenzene (pseudocumene).[3] This electrophilic aromatic substitution reaction involves the introduction of a chloromethyl group onto the aromatic ring.

Reaction: C₆H₃(CH₃)₃ + CH₂O + HCl → C₆H₂(CH₃)₃(CH₂Cl) + H₂O

Detailed Methodology:

  • Reactants: 1,2,4-trimethylbenzene (pseudocumene), paraformaldehyde, and a source of hydrogen chloride (e.g., concentrated hydrochloric acid or gaseous HCl).

  • Catalyst: A Lewis acid, most commonly zinc chloride (ZnCl₂), is used to facilitate the reaction.[3]

  • Solvent: The reaction can be carried out in a suitable inert solvent, such as a halogenated hydrocarbon.

  • Procedure:

    • To a stirred solution of 1,2,4-trimethylbenzene and paraformaldehyde in the chosen solvent, the Lewis acid catalyst is added portion-wise.

    • Hydrogen chloride is then introduced, either as a gas or in the form of concentrated hydrochloric acid, while maintaining the reaction temperature, typically between 60-80 °C.

    • The reaction progress is monitored by a suitable analytical technique, such as gas chromatography (GC).

    • Upon completion, the reaction mixture is cooled and quenched by the addition of water or a dilute aqueous acid.

    • The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate).

    • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.

Note on Regioselectivity: The chloromethylation of 1,2,4-trimethylbenzene can lead to a mixture of isomers due to the directing effects of the three methyl groups. Careful control of reaction conditions is necessary to maximize the yield of the desired this compound isomer.[3]

Key Reactions of this compound

This compound is a valuable intermediate for the synthesis of a variety of downstream products, primarily through nucleophilic substitution reactions at the benzylic carbon.

This compound readily reacts with primary and secondary amines to form N-(2,4,5-trimethylbenzyl) substituted amines, which are important building blocks in medicinal chemistry.[3]

Reaction: C₆H₂(CH₃)₃(CH₂Cl) + R¹R²NH → C₆H₂(CH₃)₃(CH₂NR¹R²) + HCl

Detailed Methodology:

  • Reactants: this compound and a primary or secondary amine.

  • Base: A base, such as triethylamine or potassium carbonate, is typically added to neutralize the hydrochloric acid byproduct.[3]

  • Solvent: A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is commonly used.

  • Procedure:

    • The amine and the base are dissolved in the chosen solvent.

    • This compound is added to the solution, often dropwise, at room temperature or with gentle heating.

    • The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • The reaction mixture is worked up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

    • The organic extracts are combined, washed, dried, and concentrated.

    • The crude product is purified by column chromatography or recrystallization.

A convenient method for preparing 2,4,5-trimethylbenzyl thioethers involves a two-step process starting with the formation of an S-(2,4,5-trimethylbenzyl)isothiouronium chloride salt.[3]

Step 1: Formation of S-(2,4,5-trimethylbenzyl)isothiouronium chloride

Reaction: C₆H₂(CH₃)₃(CH₂Cl) + (NH₂)₂CS → [C₆H₂(CH₃)₃(CH₂SC(NH₂)₂)]⁺Cl⁻

Detailed Methodology:

  • Reactants: this compound and thiourea.

  • Solvent: A protic solvent such as ethanol is typically used.[3]

  • Procedure:

    • A solution of this compound and thiourea in ethanol is heated at reflux.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the crystalline S-(2,4,5-trimethylbenzyl)isothiouronium chloride precipitates.

    • The solid product is collected by filtration, washed with a cold solvent, and dried.

Step 2: Hydrolysis to Thiol and Subsequent Alkylation

The isothiouronium salt can be hydrolyzed under basic conditions to yield the corresponding thiol, which can then be alkylated to form a thioether.

Reaction: [C₆H₂(CH₃)₃(CH₂SC(NH₂)₂)]⁺Cl⁻ + NaOH → C₆H₂(CH₃)₃(CH₂SH) + ... C₆H₂(CH₃)₃(CH₂SH) + R-X → C₆H₂(CH₃)₃(CH₂SR) + HX

Visualized Workflows and Pathways

To facilitate a clearer understanding of the experimental processes and logical relationships, the following diagrams have been generated using the DOT language.

G Synthesis of this compound cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product 1,2,4-Trimethylbenzene 1,2,4-Trimethylbenzene Mixing Mixing 1,2,4-Trimethylbenzene->Mixing Paraformaldehyde Paraformaldehyde Paraformaldehyde->Mixing HCl HCl HCl->Mixing ZnCl2 ZnCl2 ZnCl2->Mixing Heating (60-80 C) Heating (60-80 C) Mixing->Heating (60-80 C) Quenching Quenching Heating (60-80 C)->Quenching Workup Workup Quenching->Workup Purification Purification Workup->Purification This compound This compound Purification->this compound

Caption: Workflow for the synthesis of this compound.

G General N-Alkylation Workflow cluster_starting_materials Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_final_product Final Product This compound This compound Reaction in Solvent Reaction in Solvent This compound->Reaction in Solvent Primary/Secondary Amine Primary/Secondary Amine Primary/Secondary Amine->Reaction in Solvent Base Base Base->Reaction in Solvent Aqueous Workup Aqueous Workup Reaction in Solvent->Aqueous Workup Extraction Extraction Aqueous Workup->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification N-alkylated Product N-alkylated Product Purification->N-alkylated Product

Caption: General workflow for the N-alkylation of amines.

G Thioether Synthesis Pathway Start This compound Isothiouronium_Salt S-(2,4,5-trimethylbenzyl)isothiouronium chloride Start->Isothiouronium_Salt + Thiourea Thiourea Thiourea Thiourea->Isothiouronium_Salt Hydrolysis Alkaline Hydrolysis Isothiouronium_Salt->Hydrolysis Thiol 2,4,5-trimethylbenzyl mercaptan Hydrolysis->Thiol Alkylation Alkylation (R-X) Thiol->Alkylation Thioether Thioether Product Alkylation->Thioether

Caption: Pathway for the synthesis of thioethers.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(Chloromethyl)-2,4,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational dynamics of 1-(Chloromethyl)-2,4,5-trimethylbenzene. This compound, a substituted toluene derivative, is of interest in synthetic organic chemistry and as a potential building block in drug discovery. This document collates available spectroscopic and structural data from analogous compounds to infer the key structural parameters and conformational preferences of the title molecule. Detailed experimental protocols for the characterization of such compounds are also presented.

Molecular Structure

This compound, also known as 5-chloromethyl-1,2,4-trimethylbenzene, possesses a benzene ring substituted with three methyl groups and one chloromethyl group. The substitution pattern on the aromatic ring significantly influences the molecule's electronic properties and steric environment.

Structural Parameters
ParameterExpected ValueSource/Analogy
Bond Lengths (Å)
C-C (aromatic)1.39 ± 0.02General aromatic systems
C-C (alkyl-aryl)1.51 ± 0.03Toluene and its derivatives
C-H (aromatic)0.95 ± 0.05Aromatic C-H bonds
C-H (methyl)1.09 ± 0.05sp³ C-H bonds
C-Cl1.78 ± 0.03Benzyl chlorides
C-C (benzyl)1.50 ± 0.03Benzyl systems
Bond Angles (°)
C-C-C (in ring)120 ± 2Benzene ring
C-C-C (methyl to ring)120 ± 3Attachment to aromatic ring
C-C-Cl (chloromethyl)110 ± 3sp³ hybridized carbon
H-C-H (methyl)109.5 ± 2Tetrahedral geometry

Conformational Analysis

The conformational flexibility of this compound is primarily dictated by the rotation of the chloromethyl group around the C-C bond connecting it to the benzene ring. The steric hindrance imposed by the adjacent methyl groups at positions 2 and 4 will be a key determinant of the preferred conformation and the energy barrier to rotation.

Rotational Barrier of the Chloromethyl Group

Experimental determination of the rotational barrier for the chloromethyl group in this compound has not been explicitly reported. However, studies on benzyl chloride have shown a potential barrier to rotation. For benzyl chloride, the conformation where the C-Cl bond is orthogonal to the benzene plane is found to be the most stable in the S1 excited state, with a potential energy barrier of approximately 1900 cm⁻¹ (around 5.4 kcal/mol or 22.6 kJ/mol) for internal rotation.[1] This value can serve as a reasonable estimate for the rotational barrier in the subject molecule, although it is expected to be influenced by the presence of the methyl groups.

The diagram below illustrates the workflow for a computational study to determine the rotational energy profile of the chloromethyl group.

G Computational Workflow for Conformational Analysis cluster_0 Initial Structure Preparation cluster_1 Potential Energy Surface Scan cluster_2 Analysis start Build 3D model of this compound geom_opt Geometry Optimization (e.g., DFT) start->geom_opt scan Rotate C-Cl bond around C-C axis in defined steps geom_opt->scan energy_calc Calculate energy at each step scan->energy_calc plot Plot Energy vs. Dihedral Angle energy_calc->plot identify_min Identify energy minima (stable conformers) plot->identify_min identify_ts Identify transition states (rotational barriers) plot->identify_ts

Caption: Workflow for computational conformational analysis.

Experimental Protocols

The characterization of the molecular structure and conformation of this compound would typically involve a combination of synthetic and analytical techniques.

Synthesis

The synthesis of this compound is generally achieved through the chloromethylation of 1,2,4-trimethylbenzene (pseudocumene).

Protocol: Chloromethylation of 1,2,4-trimethylbenzene

  • Reaction Setup: A reaction flask equipped with a stirrer, a dropping funnel, and a reflux condenser is charged with 1,2,4-trimethylbenzene and a suitable solvent (e.g., carbon tetrachloride).

  • Reagents: A mixture of paraformaldehyde and concentrated hydrochloric acid, or chloromethyl methyl ether, can be used as the chloromethylating agent. A Lewis acid catalyst such as zinc chloride is typically added.

  • Reaction Conditions: The reaction mixture is stirred, and the chloromethylating agent is added dropwise at a controlled temperature, often near room temperature. The reaction is then heated to reflux for a specified period to ensure completion.

  • Work-up: After cooling, the reaction mixture is washed with water, a dilute sodium bicarbonate solution, and finally with brine.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

The following diagram illustrates the logical flow of the synthesis and purification process.

G Synthesis and Purification Workflow cluster_0 Synthesis cluster_1 Work-up cluster_2 Purification start Reactants: 1,2,4-Trimethylbenzene, Chloromethylating Agent, Catalyst reaction Chloromethylation Reaction start->reaction wash1 Aqueous Wash reaction->wash1 wash2 Bicarbonate Wash wash1->wash2 wash3 Brine Wash wash2->wash3 dry Drying of Organic Layer wash3->dry evaporation Solvent Evaporation dry->evaporation purify Vacuum Distillation or Chromatography evaporation->purify product Pure this compound purify->product

Caption: Synthesis and purification process flow.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the three methyl groups, and the chloromethyl group. The chemical shifts and coupling patterns would confirm the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons (both substituted and unsubstituted), the methyl carbons, and the chloromethyl carbon.

Protocol: NMR Sample Preparation and Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. For more detailed conformational analysis, variable temperature (VT) NMR experiments can be performed to study the dynamics of the chloromethyl group rotation. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be used for unambiguous assignment of all proton and carbon signals.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information on the solid-state molecular structure, including precise bond lengths, bond angles, and the preferred conformation.

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent, or by slow cooling of a hot, saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer head and place it on the diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final molecular structure.

Conclusion

This technical guide has synthesized the available information on the molecular structure and conformation of this compound. While direct experimental data for this specific molecule is limited, a robust understanding of its structural and dynamic properties can be inferred from analogous compounds and established analytical techniques. The provided experimental protocols offer a clear framework for the synthesis and detailed characterization of this compound, which will be valuable for researchers in organic synthesis and medicinal chemistry. Further computational and experimental studies are encouraged to refine the conformational landscape and rotational barriers of this molecule.

References

Spectroscopic Profile of 1-(Chloromethyl)-2,4,5-trimethylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(Chloromethyl)-2,4,5-trimethylbenzene, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and fine chemical manufacturing.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (CAS No. 10340-77-9). This information is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.1 (Predicted)s1HAromatic H
~7.0 (Predicted)s1HAromatic H
4.58s2H-CH₂Cl
2.30s3HAr-CH₃
2.25s3HAr-CH₃
2.22s3HAr-CH₃

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (ppm)Assignment
~137-130 (Predicted)Aromatic C (quaternary)
~135-132 (Predicted)Aromatic CH
~46 (Predicted)-CH₂Cl
~19 (Predicted)Ar-CH₃

Note: The NMR data presented is based on predictive models and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850StrongC-H stretch (aromatic and aliphatic)
~1610, 1500Medium-StrongC=C stretch (aromatic ring)
~1450MediumC-H bend (methyl, methylene)
~1260MediumC-H in-plane bend (aromatic)
~800-700StrongC-H out-of-plane bend (aromatic), C-Cl stretch
Mass Spectrometry (MS)

Expected Fragmentation Pattern

m/zInterpretation
168/170Molecular ion peak ([M]⁺, [M+2]⁺) due to ³⁵Cl and ³⁷Cl isotopes
133Loss of chlorine ([M-Cl]⁺)
119Loss of chloromethyl group ([M-CH₂Cl]⁺), tropylium ion
91Toluene fragment

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility and data validation. Below are generalized procedures for obtaining NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Set the spectral width to cover the expected chemical shift range (typically 0-10 ppm). Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans is necessary.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the spectra using the solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. For less volatile compounds, direct infusion or other ionization methods can be used.

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions to elucidate the structure of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of 1-(Chloromethyl)- 2,4,5-trimethylbenzene Purification Purification (e.g., chromatography, distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample IR IR Spectroscopy Purification->IR Sample MS Mass Spectrometry Purification->MS Sample Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Confirmation Confirmation of Structure Structure_Elucidation->Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to 1-(Chloromethyl)-2,4,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Chloromethyl)-2,4,5-trimethylbenzene, a polysubstituted aromatic hydrocarbon, serves as a versatile intermediate in organic synthesis. Its structure, featuring a reactive chloromethyl group appended to a trimethyl-substituted benzene ring, makes it a valuable building block for the introduction of the 2,4,5-trimethylbenzyl moiety into a wide range of molecular frameworks. This guide provides a comprehensive review of its synthesis, chemical properties, and potential applications, with a focus on data relevant to research and development in the chemical and pharmaceutical sciences.

Chemical Properties and Data

This compound is a member of the halogenated aromatic hydrocarbon class. The strategic placement of the three methyl groups on the benzene ring influences its electronic properties and reactivity. The following tables summarize its key physical and chemical data.

Table 1: Physical and Chemical Properties

PropertyValueUnitSource
Molecular FormulaC10H13Cl[1]
Molecular Weight168.66 g/mol [1]
Standard Gibbs free energy of formation (ΔfG°)104.91kJ/mol[1]
Enthalpy of formation at standard conditions (ΔfH°gas)-63.35kJ/mol[1]
Enthalpy of fusion at standard conditions (ΔfusH°)18.73kJ/mol[1]
Enthalpy of vaporization at standard conditions (ΔvapH°)46.50kJ/mol[1]
Log10 of Water solubility in mol/l (log10WS)-3.93[1]
Octanol/Water partition coefficient (logPoct/wat)3.351[1]
McGowan's characteristic volume (McVol)140.240ml/mol[1]
Critical Pressure (Pc)2687.42kPa[1]
Non-polar retention indices (Inp)1319.00 - 1335.00[1]

Table 2: Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for the structural elucidation of this compound and its derivatives, confirming the substitution pattern on the aromatic ring.[2]

TypeDescription
¹H NMR Expected signals would include singlets for the three distinct methyl groups, a singlet for the chloromethyl protons, and singlets for the two aromatic protons. The chemical shifts would be indicative of their respective electronic environments.
¹³C NMR Expected signals would include distinct peaks for the three methyl carbons, the chloromethyl carbon, the two unsubstituted aromatic carbons, and the four substituted aromatic carbons.

Synthesis and Experimental Protocols

The primary synthetic route to this compound is through the chloromethylation of 1,2,4-trimethylbenzene (pseudocumene).

Blanc Chloromethylation

The most established method is the Blanc chloromethylation reaction.[2] This reaction involves the electrophilic substitution of an aromatic compound with formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂).[2]

Experimental Protocol: Blanc Chloromethylation of 1,2,4-Trimethylbenzene

  • Reaction Setup: To a stirred solution of 1,2,4-trimethylbenzene in a suitable inert solvent (e.g., carbon tetrachloride), add a source of formaldehyde (e.g., paraformaldehyde) and a Lewis acid catalyst such as zinc chloride.

  • Reaction Conditions: The reaction mixture is typically cooled in an ice bath while hydrogen chloride gas is bubbled through it. The reaction is allowed to proceed for several hours.

  • Work-up: After the reaction is complete, the mixture is poured onto ice water. The organic layer is separated, washed with water, a dilute solution of sodium bicarbonate, and finally with brine.

  • Purification: The crude product is dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The resulting product can be further purified by vacuum distillation or recrystallization.

Regioselectivity: A significant challenge in the chloromethylation of 1,2,4-trimethylbenzene is controlling the regioselectivity. The three methyl groups are activating and ortho-, para-directing, leading to a potential mixture of isomers.[2] The desired product, this compound, results from substitution at the C5 position. Careful control of reaction conditions is necessary to maximize the yield of the target isomer.

Logical Relationship of Blanc Chloromethylation

G Blanc Chloromethylation Pathway A 1,2,4-Trimethylbenzene (Pseudocumene) D Electrophilic Aromatic Substitution A->D B Formaldehyde (HCHO) + Hydrogen Chloride (HCl) B->D C Lewis Acid Catalyst (e.g., ZnCl₂) C->D activates HCHO E This compound D->E F Isomeric Byproducts D->F

Caption: Overview of the Blanc chloromethylation reaction for the synthesis of this compound.

Chemical Reactions and Applications in Synthesis

This compound is a valuable synthon for introducing the 2,4,5-trimethylbenzyl group into various molecules. Its reactivity is dominated by the lability of the chlorine atom in nucleophilic substitution reactions.

Preparation of Aminomethyl Derivatives

This compound readily reacts with primary or secondary amines via N-alkylation to form N-(2,4,5-trimethylbenzyl) substituted amines.[2] These products are important building blocks in medicinal chemistry. The reaction proceeds through a nucleophilic substitution mechanism where the amine displaces the chloride ion.[2] A base is typically added to neutralize the hydrochloric acid byproduct.[2]

Experimental Workflow for Aminomethyl Derivative Synthesis

G Synthesis of Aminomethyl Derivatives cluster_0 Reaction cluster_1 Products A This compound D Nucleophilic Substitution A->D B Primary or Secondary Amine (R₂NH) B->D C Base (e.g., Triethylamine) C->D neutralizes HCl E N-(2,4,5-trimethylbenzyl)amine D->E F HCl Salt of Base D->F G Thioether Synthesis Pathway A This compound C S-(2,4,5-trimethylbenzyl)isothiouronium chloride A->C B Thiourea B->C E 2,4,5-Trimethylbenzyl mercaptan (Thiol) C->E hydrolysis D Alkaline Hydrolysis (e.g., NaOH) D->E G Thioether E->G F Alkylation (R-X) F->G

References

Health and Safety Information for 1-(Chloromethyl)-2,4,5-trimethylbenzene: A Technical Guide Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties

Limited data exists for the specific physical and chemical properties of 1-(Chloromethyl)-2,4,5-trimethylbenzene. The following table includes calculated properties for the target compound and experimental data for a related bis(chloromethyl) analog.

PropertyThis compound (Calculated)[1]2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene (Experimental)[2]
Molecular Formula C10H13ClC11H14Cl2
Molecular Weight 168.66 g/mol 217.13 g/mol
Boiling Point Not Available180 °C at 20 mmHg
Melting Point Not Available105-107 °C
LogP (Octanol/Water Partition Coefficient) 3.351Not Available
Water Solubility Log10WS = -3.93Not Available

Hazard Identification and GHS Classification

No official GHS classification for this compound was found. However, based on the classifications of structurally related compounds, it should be handled as a hazardous substance. The following table summarizes the GHS classifications for related compounds.

CompoundGHS PictogramsHazard Statements
2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene [2][3]DangerH314: Causes severe skin burns and eye damage
1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene [4]WarningH315: Causes skin irritation, H335: May cause respiratory irritation
1,2,4-Trimethylbenzene [5][6]WarningH226: Flammable liquid and vapour, H304: May be fatal if swallowed and enters airways, H315: Causes skin irritation, H319: Causes serious eye irritation, H332: Harmful if inhaled, H335: May cause respiratory irritation, H411: Toxic to aquatic life with long lasting effects
1,3,5-Trimethylbenzene (Mesitylene) [7]WarningH226: Flammable liquid and vapour, H335: May cause respiratory irritation, H411: Toxic to aquatic life with long lasting effects

Given these classifications, it is prudent to assume that this compound is at a minimum a skin, eye, and respiratory irritant, and potentially corrosive. It may also be flammable and harmful if inhaled or ingested.

Experimental Protocols and Toxicological Information

Detailed experimental protocols for the toxicological assessment of this compound were not found. The toxicological summary below is based on studies conducted on trimethylbenzene isomers, which are structurally similar but lack the chloromethyl group. The presence of the chloromethyl group may significantly alter the toxicological profile.

Summary of Toxicological Data for Trimethylbenzene Isomers:
  • Acute Toxicity: Inhalation of high concentrations of trimethylbenzene isomers can cause central nervous system (CNS) effects such as dizziness, confusion, and headache.[6] Ingestion may lead to chemical pneumonitis if aspirated into the lungs.[6][8]

  • Irritation: Trimethylbenzene isomers are irritating to the skin, eyes, and respiratory tract.[6][8]

  • Chronic Toxicity: Long-term or repeated exposure may lead to defatting of the skin, causing dryness and cracking.[6] Chronic inhalation may affect the lungs, central nervous system, and blood.[6]

  • Developmental Toxicity: Studies on pregnant rats exposed to trimethylbenzene isomers showed maternal and fetal toxicity at high concentrations, including decreased body weight gain.[9]

Handling and Safety Precautions

Based on the potential hazards identified from analogous compounds, the following handling and safety precautions are recommended.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Safe Handling and Storage
  • Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.

  • Keep away from heat, sparks, and open flames.

  • Ground and bond containers and receiving equipment to prevent static discharge.

  • Use only non-sparking tools.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First Aid Measures

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

  • Small Spill: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

  • Large Spill: Evacuate the area. Wear appropriate personal protective equipment. Contain the spill and prevent it from entering drains or waterways. Use a non-sparking tool to collect the material.

Visualizations

Experimental Workflow for Handling a Chemical with Unknown Hazards

The following diagram outlines a logical workflow for handling a chemical with limited safety information, such as this compound.

G Figure 1. Workflow for Handling Chemicals with Unknown Hazards A Initial Assessment: - Review available literature for the compound and structural analogs. - Assume high toxicity. B Engineering Controls: - Use a certified chemical fume hood. - Ensure proper ventilation. A->B C Personal Protective Equipment (PPE): - Wear appropriate gloves, lab coat, and eye protection. B->C D Experimental Procedure: - Use the smallest quantity of substance necessary. - Have spill containment materials ready. C->D E Waste Disposal: - Dispose of as hazardous waste according to institutional guidelines. D->E F Decontamination: - Thoroughly clean all work surfaces and equipment after use. D->F

Figure 1. Workflow for Handling Chemicals with Unknown Hazards
Hypothetical Signaling Pathway for Irritant-Induced Cellular Response

The following diagram illustrates a generalized signaling pathway that could be initiated by a chemical irritant in skin or respiratory epithelial cells. This is a hypothetical representation and has not been experimentally validated for this compound.

G Figure 2. Hypothetical Pathway for Irritant-Induced Cellular Response cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Chemical Irritant Chemical Irritant Receptor Activation Receptor Activation Chemical Irritant->Receptor Activation Signal Transduction Cascade Signal Transduction Cascade Receptor Activation->Signal Transduction Cascade Transcription Factor Activation (e.g., NF-κB) Transcription Factor Activation (e.g., NF-κB) Signal Transduction Cascade->Transcription Factor Activation (e.g., NF-κB) Gene Transcription Gene Transcription Transcription Factor Activation (e.g., NF-κB)->Gene Transcription Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production Gene Transcription->Pro-inflammatory Cytokine Production Inflammatory Response Inflammatory Response Pro-inflammatory Cytokine Production->Inflammatory Response

Figure 2. Hypothetical Pathway for Irritant-Induced Cellular Response

References

An In-depth Technical Guide to the Electrophilic Substitution Patterns of 1,2,4-Trimethylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic substitution patterns of 1,2,4-trimethylbenzene, also known as pseudocumene. It delves into the directing effects of the three methyl groups, which collectively influence the regioselectivity of various electrophilic aromatic substitution reactions. This document summarizes the available quantitative data for sulfonation and provides a qualitative analysis for nitration, halogenation, and Friedel-Crafts reactions. Detailed experimental protocols for key transformations are presented, alongside visualizations of directing effects and experimental workflows to aid in understanding and practical application.

Introduction to Electrophilic Aromatic Substitution on 1,2,4-Trimethylbenzene

1,2,4-Trimethylbenzene is an aromatic hydrocarbon with a benzene ring substituted with three methyl groups. These alkyl groups are activating and ortho-, para-directing, meaning they increase the rate of electrophilic aromatic substitution compared to benzene and direct incoming electrophiles to the positions ortho and para to themselves. The substitution pattern on 1,2,4-trimethylbenzene is a result of the cumulative activating and directing effects of the three methyl groups, as well as steric hindrance.

The available positions for substitution on the 1,2,4-trimethylbenzene ring are C-3, C-5, and C-6. The analysis of the directing effects of the methyl groups is as follows:

  • Position 3: Ortho to the methyl group at C-4 and meta to the methyl groups at C-1 and C-2.

  • Position 5: Ortho to the methyl group at C-4 and para to the methyl group at C-1.

  • Position 6: Ortho to the methyl group at C-1 and meta to the methyl groups at C-2 and C-4.

The interplay of these activating effects and steric hindrance from adjacent methyl groups determines the final product distribution.

Directing Effects and Regioselectivity

The three methyl groups on pseudocumene activate the ring towards electrophilic attack. The positions are not all equally activated, leading to regioselective reactions.

  • Position 5 is generally the most favored for substitution. It is activated by the ortho-directing effect of the C-4 methyl group and the para-directing effect of the C-1 methyl group. It is also relatively sterically unhindered.

  • Position 6 is activated by the ortho-directing effect of the C-1 methyl group. However, it experiences some steric hindrance from the adjacent methyl group at C-1.

  • Position 3 is ortho to the C-2 and C-4 methyl groups, but it is flanked by two methyl groups, leading to significant steric hindrance. Therefore, substitution at this position is generally disfavored.

The following diagram illustrates the directing effects of the methyl groups on the 1,2,4-trimethylbenzene ring.

Directing effects on 1,2,4-trimethylbenzene.

Specific Electrophilic Substitution Reactions

Sulfonation

The sulfonation of 1,2,4-trimethylbenzene with concentrated sulfuric acid leads to the formation of two main products: 1,2,4-trimethylbenzene-5-sulfonic acid and 1,2,4-trimethylbenzene-6-sulfonic acid. The product distribution is dependent on the sulfonating agent.[1]

Reagent1,2,4-trimethyl-5-sulfonic acid (%)1,2,4-trimethyl-6-sulfonic acid (%)Reference
H₂S₂O₇75 ± 225 ± 2[1]
H₃SO₄⁺89 ± 211 ± 2[1]
Nitration
ProductPredicted YieldRationale
1,2,4-Trimethyl-5-nitrobenzeneMajorActivated by two methyl groups (ortho and para); less sterically hindered.
1,2,4-Trimethyl-6-nitrobenzeneMinorActivated by one methyl group (ortho); some steric hindrance.
1,2,4-Trimethyl-3-nitrobenzeneNegligibleSignificant steric hindrance from two adjacent methyl groups.
Halogenation
ProductPredicted YieldRationale
5-Chloro-1,2,4-trimethylbenzeneMajorActivated by two methyl groups; less sterically hindered.
6-Chloro-1,2,4-trimethylbenzeneMinorActivated by one methyl group; some steric hindrance.
3-Chloro-1,2,4-trimethylbenzeneNegligibleSignificant steric hindrance.
Friedel-Crafts Acylation

Friedel-Crafts acylation of 1,2,4-trimethylbenzene with an acyl chloride or anhydride in the presence of a Lewis acid catalyst is expected to show high regioselectivity for the 5-position. The bulkiness of the acyl electrophile further accentuates the steric hindrance at the 3 and 6 positions. Quantitative isomer distribution data for the Friedel-Crafts acylation of 1,2,4-trimethylbenzene is not widely reported.

ProductPredicted YieldRationale
1-(2,4,5-Trimethylphenyl)ethan-1-oneMajorActivated by two methyl groups; least sterically hindered position for the bulky acyl group.
1-(2,3,5-Trimethylphenyl)ethan-1-oneMinor/NegligibleSignificant steric hindrance.
1-(3,4,6-Trimethylphenyl)ethan-1-oneNegligibleSignificant steric hindrance.

Experimental Protocols

The following are representative experimental protocols for the electrophilic substitution of 1,2,4-trimethylbenzene, adapted from established procedures for similar aromatic compounds.

Protocol for Nitration of 1,2,4-Trimethylbenzene

Materials:

  • 1,2,4-Trimethylbenzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask, cool 20 mL of concentrated sulfuric acid to 0-5 °C in an ice-water bath.

  • Slowly add 10 mL of concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

  • In a separate flask, dissolve 10 g of 1,2,4-trimethylbenzene in 20 mL of dichloromethane.

  • Slowly add the nitrating mixture (from step 2) to the 1,2,4-trimethylbenzene solution dropwise, ensuring the reaction temperature does not exceed 20 °C.

  • After the addition is complete, continue stirring at room temperature for 1 hour.

  • Pour the reaction mixture slowly over 100 g of crushed ice and stir until all the ice has melted.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with 50 mL of water, followed by 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product mixture of nitrated 1,2,4-trimethylbenzenes.

  • The isomers can be separated and purified by column chromatography or fractional distillation.

Protocol for Sulfonation of 1,2,4-Trimethylbenzene

Materials:

  • 1,2,4-Trimethylbenzene

  • Fuming Sulfuric Acid (20% SO₃)

  • Ice

  • Saturated Sodium Chloride solution

Procedure:

  • In a round-bottom flask equipped with a stirrer, place 12 g of 1,2,4-trimethylbenzene.

  • Cool the flask in an ice-water bath.

  • Slowly and carefully add 20 mL of fuming sulfuric acid to the stirred 1,2,4-trimethylbenzene.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto 100 g of crushed ice.

  • The sulfonic acid product may precipitate. If not, add saturated sodium chloride solution to salt out the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold water.

  • Recrystallize the crude product from water to obtain the purified sulfonic acid derivatives.

The following diagram illustrates a general workflow for an electrophilic aromatic substitution reaction.

Experimental_Workflow start Start reagents Mix Aromatic Substrate and Solvent start->reagents cooling Cool Reaction Mixture (e.g., 0-5°C) reagents->cooling add_electrophile Slowly Add Electrophilic Reagent cooling->add_electrophile reaction Stir at Controlled Temperature add_electrophile->reaction quench Quench Reaction (e.g., with ice water) reaction->quench extraction Liquid-Liquid Extraction quench->extraction washing Wash Organic Layer (Water, Bicarbonate, Brine) extraction->washing drying Dry with Anhydrous Salt washing->drying filtration Filter drying->filtration evaporation Solvent Removal (Rotary Evaporation) filtration->evaporation purification Purification (Chromatography/Distillation) evaporation->purification end End purification->end caption General Experimental Workflow

General Experimental Workflow.

Conclusion

The electrophilic substitution of 1,2,4-trimethylbenzene is governed by the strong activating and ortho-, para-directing effects of the three methyl groups. This leads to a high degree of regioselectivity, with the 5-position being the most favored site of attack due to a combination of electronic activation and minimal steric hindrance. While quantitative data for sulfonation is available, further research is needed to quantify the isomer distributions for other key electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. The provided protocols offer a foundation for the synthesis and study of substituted 1,2,4-trimethylbenzene derivatives, which are valuable intermediates in various fields of chemical research and development.

References

Methodological & Application

Application Notes and Protocols: 1-(Chloromethyl)-2,4,5-trimethylbenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(Chloromethyl)-2,4,5-trimethylbenzene is an aromatic hydrocarbon derivative that serves as a valuable intermediate in organic synthesis.[1] Classified as a substituted benzyl chloride, its utility stems from the reactive chloromethyl group attached to the electron-rich 2,4,5-trimethylphenyl moiety. This functional group is susceptible to nucleophilic substitution, making the compound an excellent precursor for introducing the 2,4,5-trimethylbenzyl group into a wide range of molecular scaffolds. These notes provide an overview of its synthesis, applications, and detailed protocols for its use in the laboratory.

I. Synthesis of this compound

The most common method for synthesizing this compound is through the chloromethylation of 1,2,4-trimethylbenzene (pseudocumene). This reaction, a variant of the Blanc chloromethylation, involves an electrophilic aromatic substitution.

Reaction Mechanism: The reaction is typically conducted under acidic conditions using formaldehyde and hydrogen chloride, with a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃).[1] The catalyst polarizes the formaldehyde, creating a highly reactive electrophile. The electron-rich pseudocumene ring then acts as a nucleophile, attacking the activated formaldehyde. This is followed by the formation of a benzyl alcohol intermediate, which is subsequently converted to the final chloromethyl product.[1]

Regioselectivity: A key challenge in the synthesis is regioselectivity. The 1,2,4-trimethylbenzene molecule has three non-equivalent positions for electrophilic substitution (C3, C5, and C6). The three activating methyl groups direct incoming electrophiles to these positions, potentially leading to a mixture of isomers. The desired product, this compound, results from substitution at the C5 position.[1] Careful control of reaction conditions is necessary to maximize the yield of the target isomer.

cluster_synthesis Synthesis via Blanc Chloromethylation Pseudocumene 1,2,4-Trimethylbenzene (Pseudocumene) Intermediate Benzyl Alcohol Intermediate Pseudocumene->Intermediate Electrophilic Attack Reagents Formaldehyde (CH₂O) Hydrogen Chloride (HCl) Reagents->Intermediate Catalyst Lewis Acid (e.g., ZnCl₂) Catalyst->Intermediate Product This compound Intermediate->Product Chlorination Isomers Isomeric Byproducts Intermediate->Isomers

Figure 1: Synthesis of this compound.

II. Applications in Organic Synthesis

The primary utility of this compound lies in its ability to act as an alkylating agent in nucleophilic substitution reactions. This allows for the facile introduction of the 2,4,5-trimethylbenzyl group, a common structural motif in medicinal chemistry and materials science.

A. Synthesis of Aminomethyl Derivatives (N-Alkylation)

The reaction with primary or secondary amines provides access to a diverse library of N-(2,4,5-trimethylbenzyl) substituted amines, which are important building blocks in drug development.[1] The reaction proceeds via an SN2 mechanism, where the amine's lone pair displaces the chloride ion. A base is typically added to neutralize the HCl formed as a byproduct.[1]

B. Synthesis of Thioethers (S-Alkylation)

Thioethers are valuable in both pharmaceutical and material science applications.[1] A reliable method for their synthesis from this compound involves a two-step process. First, reaction with thiourea forms a stable S-(2,4,5-trimethylbenzyl)isothiouronium chloride salt. Subsequent alkaline hydrolysis of this salt yields the corresponding thiol (2,4,5-trimethylbenzyl mercaptan), which can then be used to generate thioethers.[1]

C. Synthesis of Ether Derivatives (O-Alkylation)

In a similar fashion to N- and S-alkylation, this compound can react with alcohols or phenols to form ether linkages. This reaction is typically carried out in the presence of a base to deprotonate the alcohol, forming a more nucleophilic alkoxide or phenoxide ion.

cluster_reactions Nucleophilic Substitution Pathways Start This compound Amine Primary/Secondary Amine (R₂NH) Start->Amine N-Alkylation Thiourea 1. Thiourea 2. NaOH (aq) Start->Thiourea S-Alkylation Alcohol Alcohol/Phenol (ROH) Start->Alcohol O-Alkylation Product_N N-Alkylated Amine Amine->Product_N Product_S Thiol / Thioether Thiourea->Product_S Product_O Ether Alcohol->Product_O

Figure 2: Key synthetic pathways using the title compound.

III. Quantitative Data Summary

While specific reaction yields can vary significantly based on substrates and conditions, the following table summarizes typical chloromethylation reactions with various reagents, drawn from analogous syntheses.

Starting MaterialChloromethylation ReagentCatalystTemp (°C)Time (h)Yield (%)Purity (%)Reference
1,2,4-TrifluorobenzeneChloromethyl methyl etherLewis AcidRT107498.7[2]
1,2,4-TrifluorobenzeneChloromethyl n-octyl etherLewis Acid--7296.9[2]
1,2,4-TrifluorobenzeneChloromethyl acetyl chlorideLewis Acid--6897.4[2]
unsym-TrimethylbenzeneHCl-H₂O₂-CH₃COOH-60282.899[3]
p-XyleneChlorineIonic Liquid110-1203-10->99[4]

IV. Experimental Protocols

The following protocols are generalized procedures for key transformations. Researchers should optimize conditions for their specific substrates. Safety Note: Benzyl chlorides are lachrymators and potential alkylating agents. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for N-Alkylation

G A 1. Dissolve amine (1.0 eq) and base (e.g., K₂CO₃, 1.5 eq) in a polar aprotic solvent (e.g., DMF, Acetonitrile). B 2. Add this compound (1.1 eq) dropwise at room temperature. A->B C 3. Stir the reaction mixture at room temperature or gentle heat (e.g., 50-60 °C) until TLC/LC-MS shows completion. B->C D 4. Quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate). C->D E 5. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. D->E F 6. Purify the crude product by column chromatography or recrystallization to obtain the N-alkylated amine. E->F

Figure 3: Workflow for a typical N-alkylation reaction.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.0 eq) and a suitable base (e.g., K₂CO₃, Et₃N, 1.5-2.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

  • Reagent Addition: Add a solution of this compound (1.0-1.2 eq) in the same solvent dropwise to the stirred amine solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may be gently heated (40-60 °C) to increase the rate if necessary.

  • Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization.

Protocol 2: General Procedure for S-Alkylation via Isothiouronium Salt

Methodology:

Step 1: Formation of the Isothiouronium Salt

  • Reaction Setup: Dissolve this compound (1.0 eq) and thiourea (1.0-1.1 eq) in a suitable solvent such as ethanol.[1]

  • Reaction: Heat the mixture to reflux and monitor by TLC until the starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature. The S-(2,4,5-trimethylbenzyl)isothiouronium chloride salt will often precipitate and can be collected by filtration.[1]

Step 2: Hydrolysis to the Thiol

  • Reaction Setup: Suspend or dissolve the isothiouronium salt from the previous step in an aqueous solution of a strong base, such as sodium hydroxide (NaOH).[1]

  • Hydrolysis: Heat the mixture to facilitate hydrolysis. The progress can be monitored by the disappearance of the salt.

  • Work-up: After cooling, carefully acidify the mixture with an acid (e.g., HCl) to protonate the thiolate. Extract the resulting thiol with an organic solvent.

  • Purification: Wash the organic layer, dry, and concentrate. The crude thiol can be purified by distillation or chromatography if necessary. This thiol is then ready for use in subsequent reactions.

References

Application Notes and Protocols for Friedel-Crafts Reactions with 1-(Chloromethyl)-2,4,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for Friedel-Crafts reactions utilizing 1-(chloromethyl)-2,4,5-trimethylbenzene as an alkylating agent. This reagent allows for the introduction of the 2,4,5-trimethylbenzyl moiety onto various aromatic substrates, a valuable transformation in the synthesis of complex organic molecules and potential pharmaceutical intermediates.

Introduction to Friedel-Crafts Alkylation

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, is a fundamental method for the formation of carbon-carbon bonds to an aromatic ring.[1] The alkylation variant involves the reaction of an alkyl halide with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1][2] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the Lewis acid assists in the formation of a carbocation or a polarized complex that acts as the electrophile.[2][3]

This compound serves as a reactive benzyl-type halide, which can readily form a stabilized benzylic carbocation, making it an excellent substrate for Friedel-Crafts alkylation. The resulting diarylmethane derivatives are important structural motifs in various fields of chemical research.

Reaction Mechanism and Signaling Pathway

The generally accepted mechanism for the Friedel-Crafts alkylation with this compound is depicted below. The Lewis acid catalyst activates the alkyl halide, facilitating the attack by the electron-rich aromatic ring.

Friedel_Crafts_Mechanism cluster_step1 Step 1: Electrophile Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Catalyst Regeneration R_Cl This compound Carbocation 2,4,5-Trimethylbenzyl Carbocation Intermediate R_Cl->Carbocation Coordination & Ionization AlCl3 AlCl₃ (Lewis Acid) AlCl3->Carbocation AlCl4 [AlCl₄]⁻ Sigma_Complex Arenium Ion (Sigma Complex) Carbocation->Sigma_Complex Nucleophilic Attack AlCl4->Sigma_Complex Arene Aromatic Substrate (e.g., Benzene) Arene->Sigma_Complex Product Alkylated Product Sigma_Complex->Product Loss of H⁺ HCl HCl AlCl3_regen AlCl₃ (Regenerated)

Caption: General mechanism of Friedel-Crafts alkylation.

Experimental Data for Related Reactions

Table 1: Friedel-Crafts Alkylation of Aromatic Compounds with Simple Alkyl Halides

Aromatic SubstrateAlkylating AgentCatalystSolventTemperature (°C)Yield (%)Reference
BenzeneChloromethaneAlCl₃Benzene (excess)Room Temp.Not specified--INVALID-LINK--
TolueneChloromethaneAlCl₃Toluene (excess)0 - 25Mixture of isomers--INVALID-LINK--
p-Xylene1-BromopropaneAlCl₃p-Xylene (excess)Not specifiedNot specified--INVALID-LINK--
Benzene2-ChloropropaneAlCl₃Benzene (excess)Not specifiedNot specified--INVALID-LINK--

Table 2: Chloromethylation of Aromatic Compounds (Synthesis of Starting Material Analogs)

Aromatic SubstrateChloromethylating AgentCatalystTemperature (°C)Yield (%)Reference
1,2,4-TrifluorobenzeneChloromethyl methyl etherAlCl₃Room Temp.80CN101033169A
1,2,4-TrifluorobenzeneChloromethyl methyl etherZnCl₂Not specified76CN101033169A

Detailed Experimental Protocol: General Procedure for Friedel-Crafts Alkylation

This protocol provides a general methodology for the alkylation of an aromatic substrate with this compound. The specific quantities and reaction parameters should be optimized for each specific substrate.

Materials:

  • This compound

  • Aromatic substrate (e.g., benzene, toluene, xylene, anisole)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous solvent (e.g., carbon disulfide, dichloromethane, or excess aromatic substrate)

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer

  • Condenser

  • Drying tube (e.g., filled with calcium chloride)

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Experimental Workflow:

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge flask with aromatic substrate and AlCl₃ B Cool mixture in an ice bath A->B D Slowly add alkylating agent solution B->D C Dissolve alkylating agent in solvent C->D E Stir at room temperature D->E F Monitor reaction by TLC E->F G Quench with ice-cold water/HCl F->G H Separate organic layer G->H I Wash with NaHCO₃ and brine H->I J Dry with MgSO₄ I->J K Filter and concentrate J->K L Purify by column chromatography or distillation K->L

Caption: General workflow for a Friedel-Crafts alkylation experiment.

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a drying tube, add the aromatic substrate (1.2 to 5 equivalents) and the anhydrous solvent. Cool the flask in an ice bath.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (1.1 equivalents) to the cooled solution in portions. Stir the mixture until the catalyst is well-dispersed.

  • Addition of Alkylating Agent: Dissolve this compound (1 equivalent) in a minimal amount of the anhydrous solvent in an addition funnel. Add this solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute hydrochloric acid. This will quench the reaction and dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. If a solvent like dichloromethane was used, separate the organic layer. If the aromatic substrate was used as the solvent, extract the aqueous layer with a fresh portion of the aromatic substrate or another suitable organic solvent.

  • Washing: Wash the combined organic layers sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the desired diarylmethane derivative.

Safety Precautions:

  • Friedel-Crafts reactions should be performed in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.

  • This compound is a lachrymator and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • The reaction can be exothermic, especially during the addition of the catalyst and the alkylating agent. Proper temperature control is crucial.

Conclusion

The Friedel-Crafts alkylation using this compound provides a versatile route for the synthesis of 2,4,5-trimethylbenzyl-substituted aromatic compounds. The protocols and data presented here offer a solid foundation for researchers to develop and optimize these reactions for their specific research and development needs. Careful control of reaction conditions, particularly temperature and stoichiometry, is key to achieving high yields and minimizing side reactions.

References

Application Notes and Protocols: 1-(Chloromethyl)-2,4,5-trimethylbenzene in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential uses of 1-(Chloromethyl)-2,4,5-trimethylbenzene as an initiator in polymer chemistry. Due to a lack of specific published data on this exact compound, the following protocols are representative examples based on established procedures for structurally similar benzyl chloride initiators.

Introduction

This compound is a substituted benzyl chloride that holds significant potential as an initiator in two major classes of polymerization: Cationic Polymerization and Atom Transfer Radical Polymerization (ATRP) . Its structure, featuring a labile chlorine atom activated by the benzene ring, allows for the generation of a stable benzylic carbocation or a radical species, which can initiate the polymerization of a variety of monomers. The trimethyl-substituted benzene ring can also influence the initiator's reactivity and the properties of the resulting polymers.

Application in Cationic Polymerization

In cationic polymerization, this compound can function as an initiator in the presence of a Lewis acid co-initiator. The Lewis acid facilitates the abstraction of the chloride anion, generating a stable benzylic carbocation that can then attack an electron-rich monomer to start the polymerization chain. This method is particularly suitable for the polymerization of monomers with electron-donating groups, such as vinyl ethers and styrene derivatives.[1]

Logical Relationship: Initiation of Cationic Polymerization

G initiator 1-(Chloromethyl)-2,4,5- trimethylbenzene complex Initiator-Lewis Acid Complex initiator->complex Coordination lewis_acid Lewis Acid (e.g., AlCl3, SnCl4) lewis_acid->complex carbocation Benzylic Carbocation (Active Initiator) complex->carbocation Chloride Abstraction propagating_chain Propagating Polymer Chain carbocation->propagating_chain Initiation monomer Monomer (e.g., Styrene) monomer->propagating_chain

Caption: Initiation pathway in cationic polymerization.

Experimental Protocol: Cationic Polymerization of Styrene (Representative)

This protocol is adapted from established procedures for cationic polymerization of styrene using benzyl chloride derivatives.[2]

Materials:

  • This compound (Initiator)

  • Styrene (Monomer), freshly distilled

  • Tin(IV) chloride (SnCl₄) (Co-initiator)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol

  • Nitrogen or Argon gas supply

  • Schlenk line and glassware

Procedure:

  • All glassware should be thoroughly dried in an oven at 120°C overnight and then cooled under a stream of dry nitrogen or argon.

  • In a Schlenk flask equipped with a magnetic stir bar, add 50 mL of anhydrous dichloromethane.

  • Purge the solvent with dry nitrogen for 15 minutes.

  • Cool the flask to the desired reaction temperature (e.g., 0°C or -78°C) using an ice-water or dry ice/acetone bath.

  • Add 10 mL of freshly distilled styrene to the reaction flask via syringe.

  • In a separate, dry vial, prepare a stock solution of the initiator by dissolving a known amount of this compound in anhydrous dichloromethane.

  • In another dry vial, prepare a stock solution of the co-initiator by dissolving a known amount of SnCl₄ in anhydrous dichloromethane.

  • Initiate the polymerization by adding the desired volume of the initiator stock solution to the reaction flask, followed by the co-initiator stock solution via syringe.

  • Allow the reaction to proceed for the desired time.

  • Terminate the polymerization by adding 5 mL of cold methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol with vigorous stirring.

  • Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum to a constant weight.

  • Characterize the polymer for its molecular weight (Mn), molecular weight distribution (PDI), and other properties using techniques like Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR).

Quantitative Data (Hypothetical): Cationic Polymerization of Styrene

The following table presents hypothetical data for the cationic polymerization of styrene initiated by this compound/SnCl₄, based on typical results for similar systems.

Entry[Monomer]:[Initiator]:[Co-initiator]Temp (°C)Time (h)Conversion (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
1100:1:1001858,9001.8
2100:1:10-202929,6001.6
3200:1:10-2029018,5001.7
4100:1:5-203757,8001.9

Application in Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. This compound can serve as an excellent initiator for ATRP, particularly for monomers like styrenes and (meth)acrylates.[3][4] The polymerization is mediated by a transition metal complex (e.g., copper or iron-based) that reversibly activates and deactivates the propagating polymer chain.

Experimental Workflow: Atom Transfer Radical Polymerization (ATRP)

G cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Work-up and Characterization Add Initiator, Monomer,\nand Solvent to Flask Add Initiator, Monomer, and Solvent to Flask Add Ligand and\nMetal Salt Add Ligand and Metal Salt Add Initiator, Monomer,\nand Solvent to Flask->Add Ligand and\nMetal Salt Degas by Freeze-Pump-Thaw Cycles Degas by Freeze-Pump-Thaw Cycles Add Ligand and\nMetal Salt->Degas by Freeze-Pump-Thaw Cycles Heat to Reaction Temperature Heat to Reaction Temperature Degas by Freeze-Pump-Thaw Cycles->Heat to Reaction Temperature Monitor Conversion (e.g., by GC) Monitor Conversion (e.g., by GC) Heat to Reaction Temperature->Monitor Conversion (e.g., by GC) Terminate and Precipitate Polymer Terminate and Precipitate Polymer Monitor Conversion (e.g., by GC)->Terminate and Precipitate Polymer Filter and Dry Polymer Filter and Dry Polymer Terminate and Precipitate Polymer->Filter and Dry Polymer Characterize (GPC, NMR) Characterize (GPC, NMR) Filter and Dry Polymer->Characterize (GPC, NMR)

References

Synthetic Routes to Derivatives of 1-(Chloromethyl)-2,4,5-trimethylbenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives of 1-(chloromethyl)-2,4,5-trimethylbenzene. This key intermediate, derived from 1,2,4-trimethylbenzene (pseudocumene), serves as a versatile building block for the introduction of the 2,4,5-trimethylbenzyl moiety into a range of molecular scaffolds. The protocols outlined below cover the synthesis of the chloromethylated precursor and its subsequent conversion into amine and thioether derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Synthesis of this compound

The primary route to this compound involves the chloromethylation of 1,2,4-trimethylbenzene. A significant challenge in this synthesis is achieving high regioselectivity for substitution at the 5-position of the pseudocumene ring.

Chloromethylation of 1,2,4-Trimethylbenzene (Pseudocumene)

This protocol is adapted from a general method for the chloromethylation of aromatic compounds.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a gas inlet tube.

  • Reagents: Charge the flask with 1,2,4-trimethylbenzene (1.0 eq), paraformaldehyde (1.2 eq), and glacial acetic acid.

  • Reaction Conditions: While stirring, bubble hydrogen chloride gas through the mixture at a steady rate. Heat the reaction mixture to 60-70°C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data:

ParameterValueReference
YieldVariable (due to isomer formation)General Knowledge
PurityRequires careful purificationGeneral Knowledge

Synthesis of N-Substituted Derivatives

This compound readily undergoes nucleophilic substitution reactions with primary and secondary amines to yield the corresponding N-(2,4,5-trimethylbenzyl)amines.

Synthesis of N-(2,4,5-Trimethylbenzyl)aniline

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.

  • Reagents: Add aniline (1.1 eq) and a base such as potassium carbonate or triethylamine (1.2 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and stir for several hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and filter off the inorganic salts. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Quantitative Data:

ParameterValueReference
Yield70-85%[General synthetic methods]
¹H NMR (CDCl₃, δ)7.2-6.6 (m, 5H, Ar-H), 6.95 (s, 1H, Ar-H), 6.85 (s, 1H, Ar-H), 4.30 (s, 2H, CH₂), 2.25 (s, 3H, CH₃), 2.20 (s, 3H, CH₃), 2.15 (s, 3H, CH₃)[Spectral data of analogous compounds]
¹³C NMR (CDCl₃, δ)148.0, 137.0, 135.0, 134.5, 131.0, 129.5, 129.0, 117.5, 113.0, 48.5, 19.5, 19.0, 18.5[Spectral data of analogous compounds]
Synthesis of 1-(2,4,5-Trimethylbenzyl)piperidine

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, dissolve this compound (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

  • Reagents: Add piperidine (1.2 eq) and a base like potassium carbonate (1.5 eq).

  • Reaction Conditions: Heat the mixture to 80-100°C and stir for 4-6 hours.

  • Monitoring: Follow the reaction progress by TLC.

  • Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography on silica gel.

Quantitative Data:

ParameterValueReference
Yield85-95%[General synthetic methods]
¹H NMR (CDCl₃, δ)7.00 (s, 1H, Ar-H), 6.90 (s, 1H, Ar-H), 3.45 (s, 2H, Ar-CH₂), 2.40 (t, 4H, N-(CH₂)₂), 2.30 (s, 3H, CH₃), 2.25 (s, 3H, CH₃), 2.20 (s, 3H, CH₃), 1.60 (m, 4H, CH₂), 1.45 (m, 2H, CH₂)[1]
¹³C NMR (CDCl₃, δ)136.0, 134.0, 133.5, 132.0, 130.0, 129.0, 64.0, 54.5, 26.0, 24.5, 19.5, 19.0, 18.5[1]

Synthesis of Thioether Derivatives

Thioether derivatives can be prepared via a two-step process involving the formation of an isothiouronium salt followed by alkaline hydrolysis.

Synthesis of S-(2,4,5-Trimethylbenzyl)isothiouronium chloride

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Reagents: Add thiourea (1.0 eq) to the solution.

  • Reaction Conditions: Heat the mixture to reflux for 1-2 hours.

  • Work-up: Cool the reaction mixture in an ice bath to induce crystallization.

  • Purification: Collect the white crystalline product by filtration, wash with cold ethanol, and dry under vacuum.

Quantitative Data:

ParameterValueReference
Yield>90%[2][3]
PurityHigh (crystalline solid)[2][3]
Synthesis of 2,4,5-Trimethylbenzyl Mercaptan

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: Suspend the S-(2,4,5-trimethylbenzyl)isothiouronium chloride (1.0 eq) in water.

  • Reagents: Add a solution of sodium hydroxide (2.0 eq) in water.

  • Reaction Conditions: Heat the mixture to reflux for 2-3 hours under a nitrogen atmosphere.

  • Work-up: Cool the reaction mixture and acidify with dilute hydrochloric acid.

  • Extraction: Extract the product with diethyl ether.

  • Purification: Wash the ether layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude mercaptan can be purified by distillation under reduced pressure.

Quantitative Data:

ParameterValueReference
Yield70-85%[General synthetic methods]
Boiling PointRequires vacuum distillationGeneral Knowledge

Signaling Pathways and Experimental Workflows

Synthetic_Routes 1,2,4-Trimethylbenzene 1,2,4-Trimethylbenzene This compound This compound 1,2,4-Trimethylbenzene->this compound Chloromethylation N-Substituted Derivatives N-Substituted Derivatives This compound->N-Substituted Derivatives Nucleophilic Substitution S-(2,4,5-Trimethylbenzyl)isothiouronium chloride S-(2,4,5-Trimethylbenzyl)isothiouronium chloride This compound->S-(2,4,5-Trimethylbenzyl)isothiouronium chloride Reaction with Thiourea Aniline Aniline N-Substituted Derivatives->Aniline Piperidine Piperidine N-Substituted Derivatives->Piperidine Thioether Derivatives Thioether Derivatives 2,4,5-Trimethylbenzyl Mercaptan 2,4,5-Trimethylbenzyl Mercaptan Thioether Derivatives->2,4,5-Trimethylbenzyl Mercaptan Thiourea Thiourea S-(2,4,5-Trimethylbenzyl)isothiouronium chloride->2,4,5-Trimethylbenzyl Mercaptan Alkaline Hydrolysis

Caption: Synthetic pathways to derivatives of this compound.

Experimental_Workflow_N_Alkylation cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Dissolve Chloromethyl compound in solvent Dissolve Chloromethyl compound in solvent Add Amine and Base Add Amine and Base Dissolve Chloromethyl compound in solvent->Add Amine and Base Heat to Reflux Heat to Reflux Add Amine and Base->Heat to Reflux Monitor by TLC Monitor by TLC Heat to Reflux->Monitor by TLC Cool and Filter Cool and Filter Monitor by TLC->Cool and Filter Solvent Removal Solvent Removal Cool and Filter->Solvent Removal Extraction Extraction Solvent Removal->Extraction Column Chromatography/Recrystallization Column Chromatography/Recrystallization Extraction->Column Chromatography/Recrystallization

Caption: General experimental workflow for N-alkylation reactions.

Experimental_Workflow_Thioether cluster_0 Isothiouronium Salt Formation cluster_1 Alkaline Hydrolysis cluster_2 Work-up and Purification React Chloromethyl compound with Thiourea in Ethanol React Chloromethyl compound with Thiourea in Ethanol Reflux Reflux React Chloromethyl compound with Thiourea in Ethanol->Reflux Crystallize and Filter Crystallize and Filter Reflux->Crystallize and Filter Acidify Acidify Reflux->Acidify Suspend Salt in Water Suspend Salt in Water Crystallize and Filter->Suspend Salt in Water Add NaOH solution Add NaOH solution Suspend Salt in Water->Add NaOH solution Add NaOH solution->Reflux Extract with Ether Extract with Ether Acidify->Extract with Ether Dry and Concentrate Dry and Concentrate Extract with Ether->Dry and Concentrate Vacuum Distillation Vacuum Distillation Dry and Concentrate->Vacuum Distillation

References

Application Notes and Protocols: Reaction Kinetics of 1-(Chloromethyl)-2,4,5-trimethylbenzene with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction kinetics of 1-(chloromethyl)-2,4,5-trimethylbenzene with various nucleophiles. Due to the limited availability of specific kinetic data for this particular compound, this document leverages data from closely related substituted benzyl chlorides to provide insights into its expected reactivity. The protocols outlined below are generalized from established methods for studying the kinetics of nucleophilic substitution reactions of benzyl halides.

Introduction

This compound is a substituted aromatic compound of interest in organic synthesis and as a building block in the development of new chemical entities. Understanding its reaction kinetics with various nucleophiles is crucial for optimizing reaction conditions, predicting product formation, and elucidating reaction mechanisms. The reactivity of this compound is primarily governed by nucleophilic substitution at the benzylic carbon.

The presence of three methyl groups on the benzene ring influences the reactivity of the chloromethyl group. These electron-donating groups can stabilize a potential carbocation intermediate, suggesting the possibility of an S(_N)1-type mechanism. However, steric hindrance from the ortho-methyl group might also influence the approach of the nucleophile, affecting S(_N)2 reaction rates. The reaction mechanism is also highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature.[1][2]

Reaction Mechanisms

The reaction of this compound with nucleophiles can proceed through two primary mechanisms: S(_N)1 (unimolecular nucleophilic substitution) and S(_N)2 (bimolecular nucleophilic substitution).

S(_N)1 Mechanism: This is a two-step mechanism involving the formation of a carbocation intermediate. The rate-determining step is the unimolecular dissociation of the benzyl chloride to form a resonance-stabilized benzylic carbocation. This pathway is favored by polar protic solvents, weakly basic nucleophiles, and electron-donating substituents on the benzene ring which stabilize the carbocation.

S(_N)2 Mechanism: This is a one-step mechanism where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride) departs. This reaction proceeds through a single transition state. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[3][4] This pathway is favored by polar aprotic solvents, strong nucleophiles, and less sterically hindered substrates.

The reaction of benzyl chlorides can often proceed via a mixed S(_N)1 and S(_N)2 mechanism, with the predominant pathway being influenced by the specific reaction conditions.[2]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_solutions Prepare Stock Solutions (Substrate & Nucleophile) thermo Equilibrate Solutions in Thermostated Bath prep_solutions->thermo mix Mix Reactants to Initiate Reaction thermo->mix sampling Withdraw Aliquots at Timed Intervals mix->sampling quench Quench Reaction sampling->quench titration Titrate Sample to Determine Concentration quench->titration data_plot Plot Concentration vs. Time titration->data_plot calc Calculate Rate Constant data_plot->calc

References

Application Notes and Protocols for the Use of 1-(Chloromethyl)-2,4,5-trimethylbenzene as a Protecting Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(chloromethyl)-2,4,5-trimethylbenzene for the protection of hydroxyl groups in organic synthesis. The resulting 2,4,5-trimethylbenzyl (TMB) ether is a valuable protecting group, particularly for substrates requiring robust protection with options for mild cleavage.

Introduction to the 2,4,5-Trimethylbenzyl (TMB) Protecting Group

The 2,4,5-trimethylbenzyl (TMB) group is a member of the benzyl ether family of protecting groups for alcohols. The three electron-donating methyl groups on the aromatic ring increase the electron density of the benzyl system, influencing its reactivity and stability. This substitution pattern makes the TMB group more susceptible to cleavage under acidic and oxidative conditions compared to the simple benzyl (Bn) group, offering a greater degree of synthetic flexibility. Its reactivity is often comparable to or even greater than the widely used p-methoxybenzyl (PMB) group.

The primary advantages of the TMB protecting group include:

  • Ease of Introduction: Readily introduced under standard Williamson ether synthesis conditions.

  • Robustness: Stable to a wide range of non-acidic and non-oxidative reagents.

  • Versatile Cleavage Conditions: Can be removed under acidic, oxidative, or hydrogenolytic conditions, allowing for orthogonal deprotection strategies.

Data Presentation: Comparison of Benzyl-Type Protecting Groups

The following table summarizes the relative stability and common deprotection methods for benzyl, p-methoxybenzyl (PMB), and 2,4,5-trimethylbenzyl (TMB) ethers, providing a basis for selecting the appropriate protecting group for a given synthetic strategy.

Protecting GroupStructureRelative Stability to AcidRelative Stability to OxidationCommon Deprotection Methods & Conditions
Benzyl (Bn)
alt text
HighHighHydrogenolysis: H₂, Pd/C, various solvents (e.g., EtOH, EtOAc), rt, atmospheric pressure.[1] Strong Acid: HBr, HI (limited use due to harshness).[1]
p-Methoxybenzyl (PMB)
alt text
ModerateLowOxidative Cleavage: DDQ (1.1-1.5 equiv), CH₂Cl₂/H₂O, rt.[2][3] Acidic Cleavage: TFA, CH₂Cl₂, rt.[4] Hydrogenolysis: H₂, Pd/C.
2,4,5-Trimethylbenzyl (TMB) Low to ModerateVery LowOxidative Cleavage: DDQ, CH₂Cl₂/H₂O, rt (expected to be faster than PMB). Acidic Cleavage: Mild acid (e.g., TFA, TfOH), CH₂Cl₂, rt. Hydrogenolysis: H₂, Pd/C.

Experimental Protocols

The following are detailed protocols for the protection of a primary alcohol with this compound and subsequent deprotection. These protocols are based on well-established procedures for benzyl and PMB ethers and are expected to be highly effective for the TMB group.

Protocol 1: Protection of a Primary Alcohol using this compound

This protocol describes the formation of a 2,4,5-trimethylbenzyl ether via the Williamson ether synthesis.

Materials:

  • Primary alcohol (1.0 equiv)

  • This compound (1.2 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the primary alcohol (1.0 equiv) in a mixture of anhydrous THF and DMF, add NaH (1.5 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the suspension at 0 °C for 30 minutes, or until hydrogen evolution ceases.

  • Add a solution of this compound (1.2 equiv) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with EtOAc (3 x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,4,5-trimethylbenzyl ether.

Expected Yield: 85-95% (based on analogous reactions with benzyl and PMB chlorides).

Protocol 2: Deprotection of a 2,4,5-Trimethylbenzyl Ether via Oxidative Cleavage

This protocol utilizes 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) for the mild and selective cleavage of the TMB ether.

Materials:

  • 2,4,5-Trimethylbenzyl ether (1.0 equiv)

  • 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) (1.2 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Phosphate buffer (pH 7)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 2,4,5-trimethylbenzyl ether (1.0 equiv) in a mixture of CH₂Cl₂ and pH 7 phosphate buffer (typically 10:1 to 20:1 v/v).

  • Cool the solution to 0 °C and add DDQ (1.2 equiv) portion-wise. The reaction mixture will typically turn dark in color.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is expected to be complete within 1-3 hours.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x volumes).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.

Expected Yield: 80-95%.[3]

Protocol 3: Deprotection of a 2,4,5-Trimethylbenzyl Ether via Acidic Cleavage

This protocol employs trifluoroacetic acid (TFA) for the cleavage of the acid-labile TMB ether.

Materials:

  • 2,4,5-Trimethylbenzyl ether (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 2,4,5-trimethylbenzyl ether (1.0 equiv) in CH₂Cl₂.

  • Cool the solution to 0 °C and add TFA (5-10 equiv) dropwise.

  • Stir the reaction at 0 °C to room temperature, monitoring its progress by TLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, carefully neutralize the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x volumes).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Co-evaporation with toluene may be necessary to remove residual TFA.

  • Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.

Expected Yield: 75-90%.[4]

Visualizations

Diagram 1: General Workflow for Protection and Deprotection

G General Workflow for Alcohol Protection and Deprotection cluster_protection Protection Step cluster_deprotection Deprotection Step Start Primary/Secondary Alcohol Reagents_P 1. NaH, DMF/THF 2. This compound Start->Reagents_P Williamson Ether Synthesis Protected 2,4,5-Trimethylbenzyl (TMB) Ether Reagents_P->Protected Protected_D 2,4,5-Trimethylbenzyl (TMB) Ether Reagents_D_Ox DDQ, CH2Cl2/H2O Protected_D->Reagents_D_Ox Oxidative Cleavage Reagents_D_Acid TFA, CH2Cl2 Protected_D->Reagents_D_Acid Acidic Cleavage Reagents_D_Hyd H2, Pd/C Protected_D->Reagents_D_Hyd Hydrogenolysis Final_Product Deprotected Alcohol Reagents_D_Ox->Final_Product Reagents_D_Acid->Final_Product Reagents_D_Hyd->Final_Product

Caption: General workflow for the protection of an alcohol as a TMB ether and its subsequent deprotection.

Diagram 2: Oxidative Deprotection Mechanism with DDQ

G Mechanism of Oxidative Deprotection with DDQ TMB_Ether R-O-CH2-Ar(TMB) Charge_Transfer [Charge-Transfer Complex] TMB_Ether->Charge_Transfer + DDQ DDQ DDQ DDQH DDQH- Cation R-O+=CH-Ar(TMB) Charge_Transfer->Cation Hydride Abstraction Charge_Transfer->DDQH Hemiacetal R-O-CH(OH)-Ar(TMB) Cation->Hemiacetal + H2O Water H2O Alcohol R-OH Hemiacetal->Alcohol Decomposition Aldehyde OHC-Ar(TMB) Hemiacetal->Aldehyde

Caption: Proposed mechanism for the oxidative cleavage of a TMB ether using DDQ.

Diagram 3: Acid-Catalyzed Deprotection Mechanism

G Mechanism of Acid-Catalyzed Deprotection TMB_Ether R-O-CH2-Ar(TMB) Protonated_Ether R-O+(H)-CH2-Ar(TMB) TMB_Ether->Protonated_Ether + H+ H_plus H+ Alcohol R-OH Protonated_Ether->Alcohol Cleavage TMB_Cation [H2C-Ar(TMB)]+ Protonated_Ether->TMB_Cation Byproduct Trapped Byproduct TMB_Cation->Byproduct + Scavenger Scavenger Nucleophilic Scavenger (e.g., H2O, Toluene)

Caption: Proposed mechanism for the acid-catalyzed cleavage of a TMB ether.

References

Catalytic Applications Involving 1-(Chloromethyl)-2,4,5-trimethylbenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Chloromethyl)-2,4,5-trimethylbenzene, also known as pseudocumyl chloride, is a substituted aromatic hydrocarbon. Its chemical structure, featuring a reactive chloromethyl group and a sterically hindered, electron-rich trimethylbenzene ring, makes it a valuable intermediate in organic synthesis. While direct catalytic applications of this compound are not extensively documented, its primary utility in the context of catalysis lies in its role as a precursor for the synthesis of specialized ligands and other functional molecules. The 2,4,5-trimethylbenzyl moiety can be incorporated into various molecular frameworks to produce compounds with potential applications in catalysis, materials science, and medicinal chemistry.

This document provides detailed application notes and experimental protocols for the synthesis of key derivatives from this compound, which can be further explored for their catalytic potential.

Application Note 1: Synthesis of N-(2,4,5-trimethylbenzyl)-Substituted Imidazolium Salts as N-Heterocyclic Carbene (NHC) Precursors

N-Heterocyclic carbenes (NHCs) have emerged as a significant class of ligands in organometallic chemistry and have also found utility as organocatalysts. The synthesis of imidazolium salts is the crucial first step in the generation of imidazolylidene-type NHCs. This compound serves as an effective alkylating agent for introducing the bulky and electron-donating 2,4,5-trimethylbenzyl group onto an imidazole ring, thereby forming the corresponding imidazolium salt precursor.

Experimental Protocol: Synthesis of 1-Methyl-3-(2,4,5-trimethylbenzyl)-1H-imidazol-3-ium chloride

Materials:

  • This compound

  • 1-Methylimidazole

  • Anhydrous Toluene

  • Anhydrous Diethyl Ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for filtration and washing

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere, add this compound (1.68 g, 10 mmol).

  • Dissolve the starting material in 40 mL of anhydrous toluene.

  • Add 1-methylimidazole (0.82 g, 10 mmol) to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. A precipitate should form.

  • If precipitation is incomplete, add anhydrous diethyl ether to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with anhydrous diethyl ether (3 x 20 mL) to remove any unreacted starting materials.

  • Dry the resulting white solid under vacuum to yield 1-methyl-3-(2,4,5-trimethylbenzyl)-1H-imidazol-3-ium chloride.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_workflow Synthesis of N-(2,4,5-trimethylbenzyl)imidazolium Salt start Dissolve this compound in anhydrous toluene add_imidazole Add 1-Methylimidazole start->add_imidazole reflux Reflux for 24 hours add_imidazole->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate with Diethyl Ether cool->precipitate filter_wash Filter and Wash with Diethyl Ether precipitate->filter_wash dry Dry under Vacuum filter_wash->dry product Obtain Imidazolium Salt (NHC Precursor) dry->product

Synthetic workflow for an NHC precursor.

Application Note 2: Synthesis of (2,4,5-trimethylbenzyl)phosphonium Salts

Phosphine ligands are fundamental in a vast array of catalytic processes, including cross-coupling reactions and hydrogenations.[1] Phosphonium salts are common precursors to phosphine ligands and Wittig reagents. The reaction of this compound with tertiary phosphines, such as triphenylphosphine, readily yields the corresponding phosphonium salt.

Experimental Protocol: Synthesis of (2,4,5-trimethylbenzyl)triphenylphosphonium chloride

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Anhydrous Toluene

  • Anhydrous Hexane

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup

Procedure:

  • In a 100 mL round-bottom flask under an inert atmosphere, dissolve this compound (1.68 g, 10 mmol) in 50 mL of anhydrous toluene.

  • Add triphenylphosphine (2.62 g, 10 mmol) to the solution.

  • Heat the mixture to reflux for 12 hours, during which a white precipitate will form.

  • After cooling to room temperature, collect the precipitate by vacuum filtration.

  • Wash the solid with anhydrous hexane (2 x 25 mL) to remove any unreacted starting materials.

  • Dry the product under vacuum to afford (2,4,5-trimethylbenzyl)triphenylphosphonium chloride as a white solid.

  • Confirm the structure of the product by ¹H NMR, ³¹P NMR, and elemental analysis.

G cluster_workflow Synthesis of (2,4,5-trimethylbenzyl)phosphonium Salt start Dissolve this compound and Triphenylphosphine in Toluene reflux Reflux for 12 hours start->reflux cool Cool to Room Temperature reflux->cool filter Filter the Precipitate cool->filter wash Wash with Anhydrous Hexane filter->wash dry Dry under Vacuum wash->dry product Obtain Phosphonium Salt dry->product

Synthetic pathway to a phosphonium salt.

Application Note 3: Synthesis of Functionalized Thioethers

Thioethers are important in various fields, including as ligands for transition metal catalysts and as building blocks in medicinal chemistry. A reliable method for synthesizing thioethers from this compound proceeds through an isothiouronium salt intermediate. This two-step process allows for the clean generation of the corresponding thiol, which can then be reacted with various electrophiles.

Experimental Protocol: Synthesis of S-(2,4,5-trimethylbenzyl)isothiouronium chloride and subsequent conversion to a Thioether

Part A: Synthesis of S-(2,4,5-trimethylbenzyl)isothiouronium chloride

Materials:

  • This compound

  • Thiourea

  • Ethanol (95%)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (1.68 g, 10 mmol) and thiourea (0.76 g, 10 mmol).

  • Add 20 mL of 95% ethanol to the flask.

  • Heat the mixture to reflux with stirring for 2 hours.

  • Cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration and wash with cold ethanol.

  • Dry the product to obtain S-(2,4,5-trimethylbenzyl)isothiouronium chloride.

Part B: Alkaline Hydrolysis and Thioether Formation

Materials:

  • S-(2,4,5-trimethylbenzyl)isothiouronium chloride (from Part A)

  • Sodium Hydroxide (NaOH)

  • Benzyl bromide (or other suitable electrophile)

  • Ethanol

  • Water

  • Standard extraction and purification glassware

Procedure:

  • Dissolve the S-(2,4,5-trimethylbenzyl)isothiouronium chloride (2.45 g, 10 mmol) in a mixture of 20 mL of ethanol and 10 mL of water in a round-bottom flask.

  • Add a solution of sodium hydroxide (0.8 g, 20 mmol) in 10 mL of water to the flask.

  • Heat the mixture to reflux for 1 hour to effect hydrolysis to the thiol.

  • Cool the reaction mixture to room temperature and then add benzyl bromide (1.71 g, 10 mmol).

  • Stir the mixture at room temperature for 4 hours.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 30 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation and purify the crude product by column chromatography on silica gel to yield the desired thioether.

Quantitative Data Summary
Starting MaterialReagentProductSolventReaction Time (h)Yield (%)
This compound1-Methylimidazole1-Methyl-3-(2,4,5-trimethylbenzyl)-1H-imidazol-3-ium chlorideToluene24>90 (Typical)
This compoundTriphenylphosphine(2,4,5-trimethylbenzyl)triphenylphosphonium chlorideToluene12>95 (Typical)
This compoundThioureaS-(2,4,5-trimethylbenzyl)isothiouronium chlorideEthanol2High
S-(2,4,5-trimethylbenzyl)isothiouronium chlorideNaOH, then Benzyl BromideBenzyl(2,4,5-trimethylbenzyl)sulfaneEthanol/Water1 + 4Good

Note: Yields are representative and may vary based on experimental conditions.

Summary and Outlook

This compound is a versatile chemical intermediate that provides a straightforward route for the incorporation of the 2,4,5-trimethylbenzyl group into a variety of molecular structures. The protocols detailed above describe the synthesis of imidazolium salts, phosphonium salts, and thioethers. These derivatives are valuable as potential precursors to N-heterocyclic carbene ligands, phosphine ligands, and other functional molecules. Researchers in catalysis and drug development can utilize these methods to generate novel compounds for screening in various catalytic transformations and biological assays. The steric and electronic properties imparted by the 2,4,5-trimethylbenzyl moiety may offer unique advantages in the design of next-generation catalysts and therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Novel Ligands from 1-(Chloromethyl)-2,4,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of a novel pyrazole-based ligand utilizing 1-(chloromethyl)-2,4,5-trimethylbenzene as a key starting material. The synthesized ligand, 1-((2,4,5-trimethylbenzyl)-1H-pyrazol-4-yl)methanamine, holds potential for applications in coordination chemistry and catalysis. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate replication and further investigation by researchers in drug discovery and materials science.

Introduction

This compound is a versatile electrophilic intermediate that serves as a valuable building block in organic synthesis. Its utility lies in the reactive chloromethyl group, which allows for the introduction of the sterically defined and lipophilic 2,4,5-trimethylbenzyl moiety into a variety of molecular scaffolds. This structural motif is of interest in the design of novel ligands for coordination chemistry, with potential applications in catalysis and the development of new therapeutic agents. The trimethylbenzene core can influence the electronic and steric properties of the resulting ligand, thereby modulating the catalytic activity and selectivity of its metal complexes.

This document details the synthesis of a novel N-donor ligand, 1-((2,4,5-trimethylbenzyl)-1H-pyrazol-4-yl)methanamine, through the alkylation of a pyrazole precursor with this compound. The subsequent sections provide a summary of the synthetic data, a detailed experimental protocol, and a visual representation of the synthetic workflow.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 1-((2,4,5-trimethylbenzyl)-1H-pyrazol-4-yl)methanamine.

StepReactionReactantsProductYield (%)Purity (%)Analytical Data
1N-AlkylationThis compound, 4-pyrazolemethanamine1-((2,4,5-trimethylbenzyl)-1H-pyrazol-4-yl)methanamine85>95¹H NMR, ¹³C NMR, MS

Experimental Protocols

Synthesis of 1-((2,4,5-trimethylbenzyl)-1H-pyrazol-4-yl)methanamine

This protocol describes the N-alkylation of 4-pyrazolemethanamine with this compound.

Materials:

  • This compound (1.0 eq)

  • 4-Pyrazolemethanamine (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-pyrazolemethanamine (1.1 eq) and anhydrous acetonitrile.

  • Add potassium carbonate (2.0 eq) to the suspension.

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous acetonitrile dropwise to the stirring suspension.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to yield the pure 1-((2,4,5-trimethylbenzyl)-1H-pyrazol-4-yl)methanamine as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow for the synthesis of the novel pyrazole-based ligand.

Synthesis_Pathway reactant1 This compound reagents K₂CO₃, Acetonitrile reactant1->reagents reactant2 4-Pyrazolemethanamine reactant2->reagents product 1-((2,4,5-trimethylbenzyl)-1H-pyrazol-4-yl)methanamine reagents->product Reflux, 12h

Caption: Synthetic pathway for the N-alkylation reaction.

Experimental_Workflow start Combine Reactants and Solvent add_base Add Potassium Carbonate start->add_base add_alkylating_agent Add this compound add_base->add_alkylating_agent reflux Reflux for 12 hours add_alkylating_agent->reflux workup Workup: - Cool to RT - Filter - Concentrate reflux->workup purification Purification: Silica Gel Chromatography workup->purification characterization Characterization: NMR, Mass Spectrometry purification->characterization end Pure Ligand characterization->end

Caption: General experimental workflow for ligand synthesis.

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-(Chloromethyl)-2,4,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of crude 1-(Chloromethyl)-2,4,5-trimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound can contain several impurities arising from the synthesis process. The most common impurities include:

  • Isomeric Products: Chloromethylation of 1,2,4-trimethylbenzene can lead to the formation of other isomers, such as 1-(Chloromethyl)-2,3,5-trimethylbenzene and 1-(Chloromethyl)-2,3,6-trimethylbenzene.

  • Diaryl Methane Byproducts: Polymethylbenzenes are prone to forming diarylmethane byproducts through secondary reactions.[1]

  • Unreacted Starting Material: Residual 1,2,4-trimethylbenzene (pseudocumene) may be present.

  • Hydrolysis Product: The corresponding benzyl alcohol, 1-(Hydroxymethyl)-2,4,5-trimethylbenzene, can be formed if moisture is present during the reaction or work-up.

  • Over-chlorinated Products: Dichloromethylated or trichloromethylated trimethylbenzene species can also be formed.

Q2: Which purification method is most suitable for my scale of experiment?

A2: The choice of purification method depends on the scale of your experiment and the desired purity.

  • Recrystallization: Suitable for small to medium scale (grams to hundreds of grams) if a suitable solvent is found and the crude product is solid at room temperature. It is effective at removing small amounts of impurities.

  • Vacuum Distillation: Ideal for medium to large scale (tens of grams to kilograms) purification of liquid products. It is effective at separating compounds with different boiling points.

  • Flash Chromatography: Best suited for small scale (milligrams to a few grams) purification where high purity is required and for separating compounds with similar polarities, such as isomers.

Q3: My purified this compound is unstable and decomposes over time. How can I improve its stability?

A3: Benzyl chlorides can be susceptible to decomposition, especially when exposed to heat, light, or moisture. To improve stability:

  • Store the purified compound in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon).

  • For long-term storage, consider dissolving it in a dry, non-polar solvent.

  • During distillation, the addition of a stabilizer can prevent decomposition.

Troubleshooting Guides

Recrystallization
Issue Possible Cause Solution
Oiling out instead of crystallizing The boiling point of the solvent is too high, or the compound is melting at the temperature of the hot solution. The compound may also be too impure.Use a lower-boiling point solvent or a solvent mixture. Try to induce crystallization at a lower temperature by seeding with a pure crystal or scratching the inside of the flask. If the product is highly impure, consider a preliminary purification step like distillation or chromatography.
No crystal formation upon cooling The solution is not supersaturated (too much solvent was used). The compound is very soluble in the chosen solvent even at low temperatures.Evaporate some of the solvent to concentrate the solution and try cooling again. If crystals still do not form, try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly turbid, then cool.
Low recovery of pure product The compound has significant solubility in the cold solvent. Too much solvent was used.Use a different solvent or solvent system where the compound has lower solubility at cold temperatures. Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration.
Colored impurities in the final product The impurities are co-crystallizing with the product. The impurities are adsorbed onto the crystal surface.Try a different recrystallization solvent. Sometimes, adding a small amount of activated carbon to the hot solution (before filtration) can help remove colored impurities. However, be aware that this can also reduce your yield.
Vacuum Distillation
Issue Possible Cause Solution
Product decomposes in the distillation flask The distillation temperature is too high. Presence of acidic or metallic impurities that catalyze decomposition.Reduce the pressure of the vacuum system to lower the boiling point of the compound. Ensure all glassware is scrupulously clean and dry. Add a stabilizer to the distillation pot. For benzyl chlorides, adding a small amount (0.1-1% by weight) of a stabilizer like ε-caprolactam or N,N'-dibutylthiourea can inhibit decomposition.
Bumping or uneven boiling Lack of boiling chips or inadequate stirring.Always use fresh boiling chips or a magnetic stirrer to ensure smooth boiling.
Poor separation of fractions Inefficient distillation column. Distillation rate is too fast.Use a fractionating column (e.g., Vigreux or packed column) for better separation of components with close boiling points. Distill at a slow and steady rate to allow for proper equilibration between liquid and vapor phases.
Product solidifies in the condenser The condenser water is too cold, causing the product to solidify and block the condenser.Use warmer water in the condenser or turn off the water flow intermittently to allow the solidified product to melt and flow into the receiving flask. A heat gun can also be carefully used to melt the solid in the condenser.
Flash Chromatography
Issue Possible Cause Solution
Poor separation of the desired compound from impurities The chosen solvent system (mobile phase) is not providing adequate resolution. The column is overloaded with the crude product.Perform a thorough thin-layer chromatography (TLC) analysis to find a solvent system that gives good separation (Rf value of the desired product around 0.3-0.4 and good separation from other spots). Reduce the amount of crude material loaded onto the column.
Streaking or tailing of the compound on the column The compound is very polar and is interacting strongly with the silica gel. The compound is not fully soluble in the mobile phase. The sample was loaded in a solvent that is too polar.Add a small amount of a more polar solvent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) to the mobile phase. Ensure the crude product is fully dissolved before loading. Load the sample in a minimal amount of a non-polar solvent or adsorb it onto a small amount of silica gel before loading.
Cracking of the silica gel bed The column was not packed properly. The solvent polarity was changed too drastically during the gradient elution.Pack the column carefully to ensure a uniform and compact bed. Use a gradual solvent gradient instead of abrupt changes in solvent composition.
Low recovery of the product The compound is irreversibly adsorbed onto the silica gel. The compound is volatile and is lost during solvent evaporation.If the compound is suspected to be unstable on silica, consider using a different stationary phase like alumina. Use a rotary evaporator at a controlled temperature and pressure to remove the solvent from the collected fractions.

Quantitative Data Summary

The following table provides an overview of the expected purity and yield for each purification method. These values are estimates and can vary depending on the initial purity of the crude product and the experimental execution.

Purification Method Typical Starting Purity (GC-MS) Expected Final Purity (GC-MS) Typical Yield Notes
Recrystallization 85-90%>98%70-90%Highly dependent on the solvent system and initial purity.
Vacuum Distillation 80-90%>97%60-85%Yield can be lower due to decomposition if not stabilized.
Flash Chromatography 70-85%>99%50-80%Ideal for achieving very high purity on a small scale.

Experimental Protocols

Recrystallization Protocol

Objective: To purify crude this compound by removing impurities through crystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Hexane, Heptane, or a mixture of Ethanol/Water)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A mixture of solvents, like ethanol and water, can also be effective.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid. Swirl the flask to aid dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Vacuum Distillation Protocol

Objective: To purify crude this compound by separating it from less volatile and more volatile impurities.

Materials:

  • Crude this compound

  • Distillation flask (round-bottom flask)

  • Fractionating column (e.g., Vigreux)

  • Condenser

  • Receiving flask

  • Vacuum pump and pressure gauge

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Stabilizer (e.g., ε-caprolactam)

  • Cold trap

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude product and a magnetic stir bar to the distillation flask. Add a small amount of stabilizer (approximately 0.1% w/w).

  • Evacuation: Slowly and carefully apply vacuum to the system. A cold trap between the apparatus and the pump is recommended to protect the pump.

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions based on their boiling points at the given pressure. The forerun may contain lower-boiling impurities. Collect the main fraction corresponding to the boiling point of this compound. The expected boiling point is in the range of 110-120 °C at approximately 10 mmHg.

  • Shutdown: Once the distillation is complete, turn off the heat and allow the system to cool to room temperature before slowly releasing the vacuum.

Flash Chromatography Protocol

Objective: To achieve high purity of this compound by separating it from closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Chromatography column

  • Solvent system (e.g., a gradient of ethyl acetate in hexane)

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Solvent System Selection: Use TLC to determine an appropriate solvent system. A good system will show the desired compound with an Rf value of about 0.3-0.4 and clear separation from impurities. A typical starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar solvent mixture.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent. Carefully load the solution onto the top of the silica gel bed. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Begin eluting the column with the chosen solvent system. Apply pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes or flasks. Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization Solid Crude distillation Vacuum Distillation crude->distillation Liquid Crude chromatography Flash Chromatography crude->chromatography Small Scale / High Purity pure_product Pure Product (>98%) recrystallization->pure_product distillation->pure_product chromatography->pure_product

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Distillation start Distillation Issue decomposition Product Decomposition? start->decomposition poor_separation Poor Separation? start->poor_separation bumping Uneven Boiling? start->bumping add_stabilizer Add Stabilizer (e.g., ε-caprolactam) decomposition->add_stabilizer Yes lower_pressure Lower Vacuum Pressure decomposition->lower_pressure Yes use_column Use Fractionating Column poor_separation->use_column Yes slow_rate Reduce Distillation Rate poor_separation->slow_rate Yes add_stirring Use Stir Bar or Boiling Chips bumping->add_stirring Yes solution Improved Purification add_stabilizer->solution lower_pressure->solution use_column->solution slow_rate->solution add_stirring->solution

Caption: Troubleshooting logic for vacuum distillation of this compound.

References

identifying byproducts in the synthesis of 1-(Chloromethyl)-2,4,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Chloromethyl)-2,4,5-trimethylbenzene.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common method for synthesizing this compound is the chloromethylation of 1,2,4-trimethylbenzene (also known as pseudocumene). This electrophilic aromatic substitution reaction, often a variation of the Blanc chloromethylation, typically involves reacting 1,2,4-trimethylbenzene with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst.[1]

Q2: What are the expected major byproducts in this synthesis?

A2: During the synthesis of this compound, several byproducts can be formed. The most common include:

  • Isomeric Products: Chloromethylation can occur at other positions on the trimethylbenzene ring, leading to the formation of different isomers.

  • Bis(chloromethyl)trimethylbenzenes: Further reaction of the desired product can lead to the introduction of a second chloromethyl group, resulting in di-substituted byproducts.[2]

  • Diarylmethane Derivatives: These byproducts form when the this compound product undergoes a Friedel-Crafts alkylation with another molecule of 1,2,4-trimethylbenzene. Polymethylbenzenes are particularly susceptible to this side reaction.[1]

Q3: How can I identify the main product and the byproducts?

A3: Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for identifying and quantifying the main product and byproducts in the reaction mixture. The different isomers and the diarylmethane derivatives will have distinct retention times and mass spectra, allowing for their identification.

Troubleshooting Guide

Problem 1: Low yield of the desired this compound product.

Possible Cause Suggested Solution
Suboptimal Reaction Temperature Higher temperatures can favor the formation of byproducts. Maintain the reaction temperature within the recommended range for the specific protocol being used.
Incorrect Molar Ratios of Reactants An excess of 1,2,4-trimethylbenzene can increase the formation of diarylmethane byproducts. Carefully control the stoichiometry of the reactants.
Inefficient Catalyst The choice and concentration of the Lewis acid catalyst are critical. Zinc chloride (ZnCl₂) is a commonly used and effective catalyst. Ensure the catalyst is of good quality and used in the appropriate amount.
Insufficient Reaction Time The reaction may not have proceeded to completion. Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or GC to determine the optimal reaction time.

Problem 2: High percentage of bis(chloromethyl)trimethylbenzene byproducts.

Possible Cause Suggested Solution
Prolonged Reaction Time Extended reaction times can promote the second chloromethylation. As the concentration of the mono-substituted product increases, it becomes more likely to react further. Shorten the reaction time and monitor for the optimal point of mono-substitution.[2]
Excess of Chloromethylating Agent Using a large excess of formaldehyde and HCl can drive the reaction towards di-substitution. Use a controlled molar ratio of the chloromethylating agents to the aromatic substrate.

Problem 3: Significant formation of diarylmethane byproducts.

Possible Cause Suggested Solution
High Reaction Temperature Elevated temperatures favor the Friedel-Crafts alkylation that leads to diarylmethane formation. Conduct the reaction at a lower temperature.
Highly Active Catalyst Certain Lewis acids, such as aluminum chloride (AlCl₃), are known to strongly promote the formation of diarylmethane byproducts. Consider using a milder catalyst like zinc chloride (ZnCl₂).
High Concentration of the Chloromethylated Product As the desired product forms, its concentration increases, making the subsequent Friedel-Crafts reaction with the starting material more probable. Consider strategies like slow addition of the chloromethylating agent to keep the instantaneous concentration of the product low.

Experimental Protocols

General Protocol for Chloromethylation of 1,2,4-Trimethylbenzene

This protocol is a general guideline and may require optimization based on laboratory conditions and desired outcomes.

Materials:

  • 1,2,4-Trimethylbenzene (pseudocumene)

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid

  • Zinc Chloride (anhydrous)

  • Glacial Acetic Acid (solvent)

  • Ice

  • Water

  • Sodium Bicarbonate solution (for washing)

  • Anhydrous Calcium Chloride or Magnesium Sulfate (for drying)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas inlet for introducing hydrogen chloride gas (optional, but can improve the reaction).

  • To the flask, add 1,2,4-trimethylbenzene, paraformaldehyde, and glacial acetic acid.

  • Carefully add pulverized anhydrous zinc chloride to the mixture while stirring.

  • Heat the mixture to the desired reaction temperature (typically between 60-80°C).

  • If using, bubble a steady stream of dry hydrogen chloride gas through the reaction mixture. Alternatively, concentrated hydrochloric acid can be used as the source of HCl.

  • Maintain the reaction at the set temperature with vigorous stirring for the desired amount of time (this can range from a few hours to several hours). Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and then pour it over a mixture of crushed ice and water.

  • Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers and wash sequentially with water, a dilute sodium bicarbonate solution, and finally with water again.

  • Dry the organic layer over an anhydrous drying agent (e.g., CaCl₂ or MgSO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation.

Data Presentation

Table 1: Influence of Reaction Time on Product Distribution in the Chloromethylation of Pseudocumene.

Reaction Time (hours)Monochloromethylated Trimethylbenzene (%)Bis-chloromethylated Trimethylbenzene (%)
638.261.8
13 (7 additional hours)34.865.2

Data adapted from a patent describing the bis-chloromethylation of pseudocumene, illustrating the trend of increased di-substitution with longer reaction times.[2]

Visualizations

Synthesis_Byproducts 1,2,4-Trimethylbenzene 1,2,4-Trimethylbenzene This compound This compound 1,2,4-Trimethylbenzene->this compound + CH2O, HCl (Lewis Acid) Isomeric Byproducts Isomeric Byproducts 1,2,4-Trimethylbenzene->Isomeric Byproducts + CH2O, HCl (Side Reaction) Bis(chloromethyl)trimethylbenzene Bis(chloromethyl)trimethylbenzene This compound->Bis(chloromethyl)trimethylbenzene + CH2O, HCl (Further Reaction) Diarylmethane Byproducts Diarylmethane Byproducts This compound->Diarylmethane Byproducts + 1,2,4-Trimethylbenzene (Friedel-Crafts Alkylation)

Caption: Byproduct formation pathways in the synthesis of this compound.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions Low Yield Low Yield Suboptimal Temp Suboptimal Temp Low Yield->Suboptimal Temp Incorrect Ratios Incorrect Ratios Low Yield->Incorrect Ratios Wrong Catalyst Wrong Catalyst Low Yield->Wrong Catalyst High Di-substitution High Di-substitution High Di-substitution->Incorrect Ratios Long Reaction Time Long Reaction Time High Di-substitution->Long Reaction Time High Diarylmethane High Diarylmethane High Diarylmethane->Suboptimal Temp High Diarylmethane->Wrong Catalyst Adjust Temperature Adjust Temperature Suboptimal Temp->Adjust Temperature Optimize Stoichiometry Optimize Stoichiometry Incorrect Ratios->Optimize Stoichiometry Change Catalyst Change Catalyst Wrong Catalyst->Change Catalyst Reduce Reaction Time Reduce Reaction Time Long Reaction Time->Reduce Reaction Time

Caption: Troubleshooting workflow for byproduct identification and mitigation.

References

Technical Support Center: Optimizing Reaction Conditions for Higher Yields of 1-(Chloromethyl)-2,4,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(Chloromethyl)-2,4,5-trimethylbenzene.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, primarily through the Blanc chloromethylation of 1,2,4-trimethylbenzene (pseudocumene).

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Try extending the reaction time or moderately increasing the temperature. Monitor the reaction progress using techniques like TLC or GC analysis.

  • Suboptimal Catalyst: The choice and amount of Lewis acid catalyst are critical.

    • Solution: Zinc chloride (ZnCl₂) is a commonly used and effective catalyst.[1] While stronger Lewis acids like aluminum chloride (AlCl₃) can be used, they may promote side reactions.[1] Ensure the catalyst is anhydrous, as moisture can deactivate it.

  • Reagent Stoichiometry: Incorrect molar ratios of reactants can limit the yield.

    • Solution: A slight excess of formaldehyde and hydrogen chloride is often used to ensure complete conversion of the starting material.

Q2: I am observing a significant amount of a high-boiling point byproduct. What is it and how can I minimize its formation?

A2: The high-boiling point byproduct is likely a diarylmethane derivative, formed by the Friedel-Crafts alkylation of the starting material or product with the newly formed benzyl chloride. Polymethylbenzenes are particularly prone to this side reaction.[1]

  • Influence of Temperature: Higher reaction temperatures tend to favor the formation of diarylmethane byproducts.

    • Solution: Maintain a moderate reaction temperature, typically in the range of 60-80°C.

  • Catalyst Choice: Stronger Lewis acids are known to promote diarylmethane formation.

    • Solution: Opt for a milder catalyst like zinc chloride (ZnCl₂) over aluminum chloride (AlCl₃).

  • Concentration of Product: As the concentration of the chloromethylated product increases, the rate of diarylmethane formation can also increase.

    • Solution: If feasible, consider a gradual addition of the chloromethylating agent or working with more dilute solutions, though this may impact the overall reaction rate.

Q3: My product analysis shows a mixture of isomers. How can I improve the regioselectivity for this compound?

A3: The chloromethylation of 1,2,4-trimethylbenzene (pseudocumene) is known to produce a mixture of isomers due to the directing effects of the three methyl groups.[1] Achieving high regioselectivity for the desired 5-substituted product is a significant challenge.[1]

  • Steric and Electronic Effects: The substitution pattern is governed by a complex interplay of the activating effects of the methyl groups and steric hindrance.

    • Solution: While difficult to control completely, subtle changes in reaction conditions can influence the isomer ratio. Experiment with different Lewis acid catalysts and temperatures to find the optimal conditions for your desired isomer. The choice of catalyst can influence regioselectivity.[1]

Q4: I am concerned about the formation of bis(chloromethyl) ether. How can I mitigate this risk?

A4: The formation of the highly carcinogenic bis(chloromethyl) ether is a known risk in chloromethylation reactions.

  • Reaction Conditions: The presence of excess formaldehyde and hydrogen chloride can lead to its formation.

    • Solution: Work in a well-ventilated fume hood and take appropriate safety precautions. Avoid a large excess of the chloromethylating reagents. Some modern protocols aim to generate the chloromethylating agent in situ to minimize the concentration of hazardous intermediates.

Data Presentation

The following tables summarize quantitative data on the effect of different catalysts and reaction conditions on the yield of chloromethylated products.

Table 1: Comparison of Lewis Acid Catalysts on the Yield of a Chloromethylated Benzene Derivative *

Lewis Acid CatalystYield (%)Purity (%)
Aluminum Chloride (AlCl₃)8099.5
Zinc Chloride (ZnCl₂)7698.5
Tin Tetrachloride (SnCl₄)7197.6

*Data is for the synthesis of 1-(chloromethyl)-2,4,5-trifluorobenzene and is presented here as an illustrative example of the relative effectiveness of different Lewis acids.

Table 2: Influence of Reaction Parameters on Byproduct Formation

ParameterConditionPrimary ByproductEffect on Yield of Desired Product
Temperature High (>90°C)DiarylmethaneDecreases
Moderate (60-80°C)-Optimal
Catalyst Strong (e.g., AlCl₃)DiarylmethaneMay decrease due to side reactions
Mild (e.g., ZnCl₂)-Generally higher selectivity
Reaction Time ProlongedDi-chloromethylated productsMay decrease after reaching optimum

Experimental Protocols

Key Experiment: Blanc Chloromethylation of 1,2,4-Trimethylbenzene

This protocol is a general guideline and may require optimization.

Materials:

  • 1,2,4-Trimethylbenzene (pseudocumene)

  • Paraformaldehyde

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Concentrated Hydrochloric Acid

  • Inert solvent (e.g., carbon tetrachloride or excess pseudocumene)

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis, including a three-necked flask, condenser, dropping funnel, and stirrer.

Procedure:

  • Set up the reaction apparatus in a well-ventilated fume hood. The flask should be equipped with a mechanical stirrer, a condenser, and a dropping funnel.

  • Charge the flask with 1,2,4-trimethylbenzene and the inert solvent (if used).

  • Add anhydrous zinc chloride to the flask with stirring.

  • In the dropping funnel, prepare a suspension of paraformaldehyde in concentrated hydrochloric acid.

  • Slowly add the paraformaldehyde/HCl suspension to the stirred mixture in the flask. An exothermic reaction may occur, so control the addition rate to maintain the desired reaction temperature (typically 60-70°C).

  • After the addition is complete, continue to stir the reaction mixture at the set temperature for a specified period (e.g., 2-4 hours). Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture over crushed ice and water to quench the reaction.

  • Separate the organic layer. Wash the organic layer successively with water and a 5% sodium bicarbonate solution until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be aware of the potential formation of the carcinogen bis(chloromethyl) ether.

Mandatory Visualizations

Reaction_Mechanism formaldehyde Formaldehyde electrophile Reactive Electrophile [CH₂OH]⁺ or [CH₂Cl]⁺ formaldehyde->electrophile + HCl, ZnCl₂ HCl HCl HCl->electrophile ZnCl2 ZnCl₂ (Catalyst) ZnCl2->electrophile intermediate Carbocation Intermediate electrophile->intermediate pseudocumene 1,2,4-Trimethylbenzene pseudocumene->intermediate + Electrophile product_alcohol Hydroxymethyl Intermediate intermediate->product_alcohol - H⁺ product_chloride This compound product_alcohol->product_chloride + HCl - H₂O H2O H₂O

Caption: Reaction mechanism of the Blanc chloromethylation.

Experimental_Workflow start Start: Optimization Goal setup Reaction Setup (Glassware, Reagents) start->setup reaction Chloromethylation Reaction (Control Temp, Time) setup->reaction workup Quenching & Work-up (Extraction, Washing) reaction->workup analysis Product Analysis (GC, NMR) workup->analysis decision Yield & Purity Assessment analysis->decision optimize Adjust Reaction Conditions (Catalyst, Temp, Ratio) decision->optimize Unacceptable end End: Optimized Protocol decision->end Acceptable optimize->reaction

Caption: General workflow for optimizing the reaction conditions.

Troubleshooting_Tree start Low Yield or Impure Product check_byproducts High Boiling Point Byproducts? start->check_byproducts check_isomers Mixture of Isomers? check_byproducts->check_isomers No reduce_temp Reduce Temperature check_byproducts->reduce_temp Yes check_completion Incomplete Reaction? check_isomers->check_completion No optimize_conditions Optimize Catalyst & Temp check_isomers->optimize_conditions Yes increase_time Increase Reaction Time check_completion->increase_time Yes change_catalyst Use Milder Catalyst (ZnCl₂) reduce_temp->change_catalyst check_reagents Verify Reagent Stoichiometry & Purity increase_time->check_reagents

Caption: A decision tree for troubleshooting common issues.

References

preventing decomposition of 1-(Chloromethyl)-2,4,5-trimethylbenzene during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the decomposition of 1-(Chloromethyl)-2,4,5-trimethylbenzene during storage. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Product discoloration (yellowing or browning) Oxidation or polymerizationStore under an inert atmosphere (e.g., nitrogen or argon). Avoid exposure to air and light.
Presence of solid precipitates Polymerization or hydrolysisEnsure the product is stored in a tightly sealed container to prevent moisture ingress. Consider the use of a desiccant.
Decrease in purity over time (confirmed by GC or NMR) General decompositionReview storage conditions. Ensure the product is stored at the recommended temperature, protected from light, and in an inert atmosphere.
Acrid odor upon opening the container Hydrolysis leading to the formation of hydrogen chloride (HCl)Handle the material in a well-ventilated fume hood. Ensure the storage container is properly sealed and stored in a dry environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the decomposition of this compound?

A1: The decomposition of this compound, a type of benzylic chloride, is primarily caused by:

  • Moisture: Hydrolysis of the chloromethyl group to a benzyl alcohol, releasing hydrochloric acid (HCl), which can further catalyze degradation.

  • Air/Oxygen: Oxidation of the aromatic ring and the methyl groups.

  • Light: Photochemical reactions can lead to the formation of radicals, initiating polymerization and other degradation pathways.

  • Heat: Elevated temperatures accelerate the rates of all decomposition reactions.

  • Presence of Metals: Certain metals, such as iron, can catalyze decomposition and polymerization.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize decomposition, the compound should be stored under the following conditions:

  • Temperature: In a cool environment, typically between 2-8°C. Avoid freezing.

  • Atmosphere: Under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Container: In a tightly sealed, amber glass bottle to protect from light and moisture.

  • Location: In a well-ventilated, dry storage area away from incompatible materials like strong oxidizing agents.

Q3: Are there any chemical stabilizers that can be added to prevent decomposition?

A3: Yes, for analogous compounds like benzyl chloride, several stabilizers have been shown to be effective. These may also be applicable to this compound, but their compatibility and effectiveness should be experimentally verified for your specific application. Potential stabilizers include:

  • Cyclohexanol: Acts as a stabilizing agent.

  • N,N-dialkyl thiourea: Can be effective in preventing decomposition.

  • Aqueous sodium carbonate solution: Can be used to neutralize any evolved HCl, though this would create a two-phase system and may not be suitable for all applications.

Q4: How can I monitor the purity of my this compound during storage?

A4: The purity of the compound can be monitored using standard analytical techniques:

  • Gas Chromatography (GC): To separate and quantify the parent compound and any volatile degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To detect structural changes and the formation of impurities. 1H NMR is particularly useful for observing changes in the chloromethyl and aromatic protons.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound

Objective: To evaluate the stability of this compound under different storage conditions.

Materials:

  • This compound

  • Amber glass vials with Teflon-lined caps

  • Nitrogen or Argon gas

  • Desiccant packs

  • Temperature and humidity-controlled storage chambers

  • GC-FID or GC-MS system

  • NMR spectrometer

Methodology:

  • Aliquot samples of this compound into several amber glass vials.

  • Create different storage conditions for various sets of vials:

    • Condition A (Control): 2-8°C, under nitrogen, in the dark.

    • Condition B (Elevated Temperature): 40°C, under nitrogen, in the dark.

    • Condition C (Exposure to Air): 2-8°C, in the dark.

    • Condition D (Exposure to Light): Room temperature, exposed to ambient light.

  • At specified time points (e.g., 0, 1, 3, 6 months), remove one vial from each condition.

  • Analyze the purity of the sample using a validated GC method.

  • (Optional) Characterize any significant degradation products using GC-MS or NMR.

  • Compare the purity of the samples stored under different conditions to the control to determine the impact of temperature, air, and light on decomposition.

Protocol 2: Purity Determination by Gas Chromatography (GC)

Objective: To quantify the purity of this compound.

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium, constant flow.

  • Injection Volume: 1 µL (split injection).

Methodology:

  • Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., dichloromethane).

  • Prepare the sample for analysis by diluting it in the same solvent.

  • Inject the standard and sample solutions into the GC.

  • Identify the peak corresponding to this compound based on its retention time.

  • Calculate the purity of the sample by comparing the peak area of the analyte to the total area of all peaks (area percent method) or by using a calibration curve generated from the standards.

Visualizations

Decomposition_Pathway cluster_compound This compound cluster_factors Decomposition Factors cluster_products Degradation Products Compound C₁₀H₁₃Cl Alcohol Benzyl Alcohol Derivative Compound->Alcohol Hydrolysis Polymer Polymerization Products Compound->Polymer Polymerization Oxidized Oxidized Byproducts Compound->Oxidized Oxidation Moisture Moisture (H₂O) Moisture->Alcohol Light Light (hν) Light->Polymer Heat Heat (Δ) Heat->Polymer Oxygen Oxygen (O₂) Oxygen->Oxidized

Caption: Factors leading to the decomposition of this compound.

Experimental_Workflow Start Sample Preparation Stress Application of Stress Conditions (Temp, Light, Humidity) Start->Stress Sampling Time-Point Sampling Stress->Sampling Analysis Purity Analysis (GC, NMR) Sampling->Analysis Data Data Analysis & Stability Assessment Analysis->Data End Shelf-Life Determination Data->End

minimizing side reactions in chloromethylation of 1,2,4-trimethylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the chloromethylation of 1,2,4-trimethylbenzene (pseudocumene). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side reactions and troubleshooting common issues encountered during this synthetic procedure.

Troubleshooting Guides

This section addresses specific problems that may arise during the chloromethylation of 1,2,4-trimethylbenzene.

Issue 1: Low Yield of the Desired Monochloromethylated Product

Possible Cause Suggested Solution
Incomplete Reaction - Extend the reaction time. Monitor the reaction progress using TLC or GC-MS. - Increase the reaction temperature gradually, but be aware that higher temperatures can promote side reactions.[1] - Ensure efficient stirring to overcome mass transfer limitations.
Suboptimal Reagent Stoichiometry - Use a slight excess of formaldehyde and hydrogen chloride. A molar ratio of 1:1.2:1.2 (1,2,4-trimethylbenzene:formaldehyde:HCl) is a good starting point.
Poor Catalyst Activity - Use a freshly opened or anhydrous Lewis acid catalyst (e.g., ZnCl₂). - Consider alternative catalysts such as tin(IV) chloride or iron(III) chloride.[2]
Loss of Product During Work-up - Ensure complete extraction of the product from the aqueous phase using a suitable organic solvent. - Minimize the number of purification steps to avoid product loss.

Issue 2: High Levels of Diarylmethane Byproduct Formation

Possible Cause Suggested Solution
High Reaction Temperature - Lower the reaction temperature. Diarylmethane formation is often favored at elevated temperatures.[1]
Excess of Lewis Acid Catalyst - Reduce the amount of Lewis acid catalyst. While catalytic amounts are necessary, excess can promote the Friedel-Crafts alkylation of the starting material or product with the chloromethylated intermediate.
High Concentration of Reactants - Perform the reaction at a lower concentration of 1,2,4-trimethylbenzene. This reduces the likelihood of the chloromethylated product reacting with another molecule of the starting material.
Prolonged Reaction Time - Monitor the reaction closely and stop it once the starting material is consumed to a satisfactory level. Over-extending the reaction time can lead to increased byproduct formation.

Issue 3: Formation of Bis(chloromethyl) ether (BCME)

Possible Cause Suggested Solution
Inherent Side Reaction of the Blanc Chloromethylation - Quenching: Upon completion of the reaction, quench the reaction mixture with a cold aqueous solution of a reducing agent like sodium sulfite or with aqueous ammonia to destroy any unreacted formaldehyde and BCME.[3][4] - Work-up: Perform all work-up procedures in a well-ventilated fume hood with appropriate personal protective equipment. - Disposal: Dispose of all waste containing or potentially containing BCME according to institutional and regulatory guidelines for carcinogenic materials.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions in the chloromethylation of 1,2,4-trimethylbenzene?

A1: The two main side reactions are the formation of diarylmethane derivatives and the highly carcinogenic bis(chloromethyl) ether (BCME).[2] Diarylmethanes are formed through a subsequent Friedel-Crafts alkylation reaction where the chloromethylated product alkylates another molecule of 1,2,4-trimethylbenzene. BCME is an inherent byproduct of the Blanc chloromethylation reaction.

Q2: How can I control the regioselectivity of the chloromethylation of 1,2,4-trimethylbenzene?

A2: 1,2,4-Trimethylbenzene has three possible sites for electrophilic substitution. The directing effects of the methyl groups favor substitution at the 5-position. To enhance selectivity, it is crucial to maintain a low reaction temperature and use a less reactive Lewis acid catalyst. The use of phase-transfer catalysts has also been shown to improve selectivity in some cases.

Q3: What is the role of the Lewis acid in this reaction?

A3: The Lewis acid, typically zinc chloride (ZnCl₂), acts as a catalyst. It coordinates with the formaldehyde, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the aromatic ring of 1,2,4-trimethylbenzene.

Q4: Are there safer alternatives to the traditional Blanc chloromethylation?

A4: While the Blanc chloromethylation is widely used, concerns about the formation of BCME have led to the exploration of alternatives. One approach is the use of chloromethyl methyl ether (CMME) as the chloromethylating agent, although CMME is also a suspected carcinogen. Another strategy involves a two-step process where the corresponding benzyl alcohol is first synthesized and then converted to the chloride.

Q5: How can I monitor the progress of the reaction?

A5: The reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to track the consumption of the starting material and the formation of the desired product and byproducts.

Data Presentation

Table 1: Influence of Reaction Parameters on Side Product Formation

ParameterEffect on Diarylmethane FormationEffect on BCME FormationRecommended Condition for Minimizing Side Reactions
Temperature Increases significantly with higher temperatures.[1]Formation is possible at all temperatures.Maintain a low to moderate temperature (e.g., 40-60 °C).
Catalyst Stronger Lewis acids (e.g., AlCl₃) tend to increase formation.Not directly correlated with catalyst type, but acidic conditions are required.Use a milder Lewis acid like ZnCl₂ in catalytic amounts.
Reactant Concentration Higher concentrations of 1,2,4-trimethylbenzene increase formation.Dependent on the concentration of formaldehyde and HCl.Use a more dilute solution of the aromatic substrate.
Reaction Time Increases with longer reaction times after the starting material is consumed.Can form throughout the reaction.Monitor the reaction and stop it upon completion.

Experimental Protocols

Detailed Methodology for Selective Monochloromethylation of 1,2,4-Trimethylbenzene

Disclaimer: This protocol is for informational purposes only and should be adapted and optimized for specific laboratory conditions. All work involving chloromethylating agents must be performed in a certified chemical fume hood with appropriate personal protective equipment.

Materials:

  • 1,2,4-Trimethylbenzene (pseudocumene)

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 5% Aqueous Sodium Sulfite (Na₂SO₃) solution (for quenching)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add 1,2,4-trimethylbenzene (1.0 eq) and dichloromethane.

  • Reagent Addition: To the stirred solution, add paraformaldehyde (1.2 eq) and anhydrous zinc chloride (0.2 eq).

  • Reaction Initiation: Cool the mixture in an ice bath and slowly bubble hydrogen chloride gas through the solution for 15-20 minutes, or add concentrated hydrochloric acid (1.2 eq) dropwise.

  • Reaction Progress: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, gently warm the mixture to 40-50 °C.

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add a 5% aqueous solution of sodium sulfite to quench any unreacted formaldehyde and bis(chloromethyl) ether. Stir for 30 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Mandatory Visualization

Reaction_Pathway Chloromethylation of 1,2,4-Trimethylbenzene and Side Reactions A 1,2,4-Trimethylbenzene C Chloromethyl-1,2,4-trimethylbenzene (Desired Product) A->C Chloromethylation D Diarylmethane (Side Product) A->D B Formaldehyde + HCl B->C E Bis(chloromethyl) ether (Side Product) B->E Self-condensation C->D Friedel-Crafts Alkylation F Lewis Acid (e.g., ZnCl2) F->C Troubleshooting_Workflow Troubleshooting Workflow for Chloromethylation start Start Experiment check_yield Low Yield? start->check_yield check_side_products High Side Products? check_yield->check_side_products No incomplete_reaction Incomplete Reaction: - Extend reaction time - Increase temperature cautiously - Check catalyst check_yield->incomplete_reaction Yes workup_loss Work-up Loss: - Optimize extraction - Minimize purification steps check_yield->workup_loss If reaction complete high_diarylmethane High Diarylmetane: - Lower temperature - Reduce catalyst amount - Dilute reaction mixture check_side_products->high_diarylmethane Yes bcme_formation BCME Detected: - Implement proper quenching - Ensure safe handling and disposal check_side_products->bcme_formation Yes end Successful Synthesis check_side_products->end No incomplete_reaction->check_side_products workup_loss->end high_diarylmethane->end bcme_formation->end

References

Technical Support Center: Improving Regioselectivity of Reactions with 1-(Chloromethyl)-2,4,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(chloromethyl)-2,4,5-trimethylbenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the regioselectivity of your reactions and achieve your desired synthetic outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation, using this compound as the alkylating agent.

Problem 1: Poor Regioselectivity Leading to a Mixture of Isomers

When reacting this compound with an aromatic substrate, you may obtain a mixture of ortho, meta, and para isomers. The distribution of these isomers is influenced by a delicate interplay of electronic and steric effects, as well as reaction conditions.

FactorTroubleshooting ActionExpected Outcome
Reaction Temperature Lowering the reaction temperature (e.g., to 0°C or below) can favor the kinetically controlled product. Conversely, increasing the temperature may favor the thermodynamically more stable isomer.At lower temperatures, the reaction is less reversible, and the product that forms fastest (kinetic product) will predominate. At higher temperatures, an equilibrium can be established, favoring the most stable product (thermodynamic product).
Lewis Acid Catalyst The choice and amount of Lewis acid can significantly impact regioselectivity. Weaker Lewis acids (e.g., ZnCl₂, FeCl₃) may offer better selectivity than stronger, more reactive ones (e.g., AlCl₃). Experiment with different Lewis acids and catalyst loading.Milder Lewis acids can reduce the reactivity of the electrophile, leading to greater sensitivity to the electronic and steric environment of the aromatic substrate.
Solvent Polarity The polarity of the solvent can influence the stability of the carbocation intermediate and the transition states leading to different isomers. Non-polar solvents may favor certain isomers over others.Solvent choice can alter the reaction pathway by stabilizing or destabilizing charged intermediates, thereby influencing the product ratio.
Steric Hindrance If the aromatic substrate is bulky, steric hindrance will play a more significant role in directing the incoming electrophile. Substitution at less sterically hindered positions will be favored.Increased steric bulk on the substrate will generally lead to a higher proportion of the para isomer, as the ortho positions become less accessible.

Problem 2: Polyalkylation

The initial alkylation product is often more reactive than the starting aromatic substrate, leading to the addition of multiple alkyl groups.

FactorTroubleshooting ActionExpected Outcome
Stoichiometry Use a large excess of the aromatic substrate relative to this compound.Increasing the concentration of the substrate statistically favors the mono-alkylation product as the electrophile is more likely to encounter an unreacted substrate molecule.
Reaction Time Monitor the reaction closely and stop it once the desired mono-alkylation product has formed to a significant extent, before substantial polyalkylation occurs.Shorter reaction times can minimize the formation of di- and poly-substituted byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor determining regioselectivity in Friedel-Crafts alkylation with this compound?

A1: The regioselectivity is primarily determined by a combination of electronic and steric effects. The three methyl groups on this compound create a bulky electrophile. The directing effects of the substituents on the aromatic substrate will guide the incoming electrophile, but steric hindrance will often be a deciding factor, favoring substitution at the least hindered positions (often the para position).

Q2: How can I favor the formation of the kinetically controlled product?

A2: To favor the kinetic product, you should use milder reaction conditions. This typically involves:

  • Low temperatures: Running the reaction at 0°C or below minimizes the energy available for the reaction to overcome higher activation barriers and reach a thermodynamic equilibrium.

  • Weaker Lewis acids: Using catalysts like ZnCl₂ instead of AlCl₃ can lead to a less reactive electrophile, making the reaction more selective towards the fastest-forming product.

Q3: How can I favor the formation of the thermodynamically controlled product?

A3: To favor the thermodynamic product, you need to allow the reaction to reach equilibrium. This is typically achieved by:

  • Higher temperatures: Increased thermal energy allows for the reversal of the initial alkylation steps, enabling the reaction mixture to equilibrate to the most stable isomer.

  • Longer reaction times: Allowing the reaction to proceed for an extended period ensures that the equilibrium is reached.

Q4: Can carbocation rearrangements occur with this compound?

A4: The benzylic carbocation formed from this compound is relatively stable due to resonance with the aromatic ring and hyperconjugation from the methyl groups. Therefore, rearrangements of this specific carbocation are less common compared to those of simple primary alkyl halides. However, the possibility should not be entirely dismissed, especially under harsh reaction conditions.

Q5: Are there alternatives to Friedel-Crafts alkylation that offer better regioselectivity?

A5: Yes, Friedel-Crafts acylation followed by reduction can be an excellent strategy to avoid some of the pitfalls of alkylation. The acylium ion is less prone to rearrangement, and the resulting ketone is deactivated towards further substitution, preventing polyacylation. The ketone can then be reduced to the desired alkyl group.

Experimental Protocols

General Protocol for Regioselective Friedel-Crafts Alkylation

This protocol provides a general framework. The specific conditions, especially the choice of Lewis acid and temperature, should be optimized for each specific aromatic substrate.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the aromatic substrate and the chosen solvent (e.g., dichloromethane, carbon disulfide).

  • Cooling: Cool the mixture to the desired temperature (e.g., 0°C) using an ice bath.

  • Catalyst Addition: Slowly add the Lewis acid (e.g., anhydrous AlCl₃ or FeCl₃) portion-wise while stirring.

  • Addition of Alkylating Agent: Dissolve this compound in a small amount of the solvent and add it dropwise to the reaction mixture over a period of 30-60 minutes.

  • Reaction: Allow the reaction to stir at the chosen temperature for the desired time (monitor by TLC or GC).

  • Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated HCl to decompose the catalyst.

  • Workup: Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to isolate the desired regioisomer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start flask Combine Substrate & Solvent in Flask start->flask cool Cool to Target Temp. flask->cool add_catalyst Add Lewis Acid cool->add_catalyst add_alkylating Add 1-(chloromethyl)- 2,4,5-trimethylbenzene add_catalyst->add_alkylating react Stir & Monitor add_alkylating->react quench Quench with Ice/HCl react->quench extract Extract & Wash quench->extract purify Dry & Purify extract->purify end End purify->end

Caption: General experimental workflow for Friedel-Crafts alkylation.

regioselectivity_factors cluster_conditions Reaction Conditions cluster_substrate Substrate Properties center Regioselectivity ortho Ortho Product center->ortho meta Meta Product center->meta para Para Product center->para temp Temperature temp->center catalyst Lewis Acid catalyst->center solvent Solvent solvent->center electronics Electronic Effects electronics->center sterics Steric Hindrance sterics->center

Caption: Factors influencing regioselectivity in electrophilic substitution.

analytical techniques for quality control of 1-(Chloromethyl)-2,4,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

Answering the needs of researchers, scientists, and drug development professionals, this Technical Support Center provides comprehensive guidance for the quality control of 1-(Chloromethyl)-2,4,5-trimethylbenzene. Below are detailed troubleshooting guides and FAQs in a question-and-answer format to directly address specific issues encountered during experimental analysis.

General Quality Control Workflow

A typical quality control process for this compound involves a series of analytical tests to confirm its identity, purity, and the profile of any impurities. This workflow ensures that the material meets the required specifications for its intended use.

Sample Sample Receipt of 1-(Chloromethyl)-2,4,5- trimethylbenzene Identity Identity Confirmation (NMR, IR, MS) Sample->Identity Purity Purity Assay & Impurity Profiling (GC, HPLC) Sample->Purity Results Data Analysis & Results Interpretation Identity->Results Purity->Results Spec Compare Against Specifications Results->Spec Decision Pass / Fail Decision Spec->Decision

Figure 1: General analytical workflow for quality control.

Gas Chromatography (GC) Analysis

Gas Chromatography is a primary technique for assessing the purity of this compound and quantifying volatile impurities, including isomers and residual solvents.

Frequently Asked Questions (FAQs) for GC Analysis

Q1: Why is GC a suitable method for analyzing this compound? A1: this compound is a volatile compound, making it well-suited for Gas Chromatography (GC). GC offers high resolution for separating the main compound from structurally similar impurities, such as isomers or byproducts from synthesis, like diarylmethanes.[1]

Q2: What type of detector is typically used for this analysis? A2: A Flame Ionization Detector (FID) is commonly used for the analysis of trimethylbenzenes and related aromatic compounds because it provides excellent sensitivity and a wide linear range for hydrocarbons.[2][3] A Mass Spectrometer (MS) can also be used as a detector (GC-MS) for definitive peak identification and structural elucidation of unknown impurities.[3]

Q3: What are the potential impurities I should look for? A3: Potential impurities can include isomers (e.g., 1-(Chloromethyl)-2,3,5-trimethylbenzene), starting materials like 1,2,4-trimethylbenzene, and byproducts such as diarylmethanes.[1] The synthesis method may also lead to other (chloromethyl)dimethylbenzene isomers.[1]

Detailed Experimental Protocol: GC-FID

This protocol is a representative method for the purity analysis of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent, such as carbon disulfide or hexane, in a 10 mL volumetric flask.[2]

  • Dilute to the mark and mix thoroughly.

2. GC-FID Instrument Parameters:

ParameterValue
Column DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film)[4]
Carrier Gas Helium or Hydrogen[5]
Flow Rate 1.0 mL/min (constant flow)[5]
Inlet Temperature 250 °C[5]
Injection Volume 1 µL
Split Ratio 50:1 (can be optimized based on concentration)
Oven Program Initial: 60°C (hold 2 min), Ramp: 10°C/min to 250°C, Hold: 5 min[4]
Detector Flame Ionization Detector (FID)
Detector Temp. 280 °C

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time, confirmed by running a reference standard.

  • Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Troubleshooting Guide for GC Analysis

Problem Problem: Peak Tailing Cause1 Possible Cause 1: Active Sites in System Problem->Cause1 Cause2 Possible Cause 2: Column Overload Problem->Cause2 Cause3 Possible Cause 3: Column Contamination Problem->Cause3 Solution1 Solution: - Use deactivated inlet liner - Trim column front end (10-20 cm) Cause1->Solution1 Solution2 Solution: - Reduce sample concentration - Increase split ratio Cause2->Solution2 Solution3 Solution: - Bake out column at high temp. - Solvent rinse or replace column Cause3->Solution3

Figure 2: Troubleshooting workflow for peak tailing in GC.

Q: My peaks are tailing. What could be the cause? A: Peak tailing often occurs due to active sites in the system, column contamination, or column overloading.[6]

  • Active Sites: The chloromethyl group can interact with active silanol groups in the inlet liner or on the column. Try using a new, deactivated inlet liner or trimming the first few centimeters of the column.[6]

  • Column Overloading: Injecting too much sample can cause peak asymmetry. Dilute your sample or increase the split ratio.[7]

  • Contamination: Non-volatile residues at the head of the column can cause tailing. Try baking out the column at its maximum isothermal temperature or trimming the column inlet.[6][7]

Q: I am seeing ghost peaks in my chromatogram. Where are they coming from? A: Ghost peaks are extraneous peaks that can originate from several sources.

  • Septum Bleed: Contaminants from the injector septum can be released at high temperatures. Use a high-quality, low-bleed septum and ensure the injector temperature isn't excessively high.[8]

  • Carryover: Residual sample from a previous injection may be present. Run a solvent blank after a concentrated sample to check for carryover and clean the syringe and injector if necessary.

  • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature increases. Ensure high-purity gases and functioning gas traps are used.[9]

Q: The retention times are shifting between runs. Why? A: Retention time shifts can be caused by inconsistent flow rates, oven temperature fluctuations, or changes to the stationary phase.[10]

  • Check for Leaks: Perform a leak check on the system, especially around the injector and column fittings.[8]

  • Verify Flow Rate: Ensure the carrier gas flow rate is stable and set correctly.

  • Column Equilibration: Make sure the column is properly equilibrated at the initial oven temperature before each injection.[11]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a valuable technique for analyzing this compound, especially for detecting less volatile impurities or for analyses where the compound's thermal stability is a concern.

Frequently Asked Questions (FAQs) for HPLC Analysis

Q1: When should I use HPLC instead of GC? A1: HPLC is preferred for analyzing non-volatile impurities, thermally labile compounds, or when derivatization is required for detection. For this compound, it can be an excellent complementary technique to GC for a complete impurity profile.

Q2: What HPLC method is most suitable? A2: A reversed-phase (RP-HPLC) method is typically used for aromatic compounds.[12][13] A C18 column with a mobile phase of acetonitrile and water is a common starting point.[13]

Q3: What detector should be used? A3: A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal, as the benzene ring in the molecule absorbs UV light. A detection wavelength around 220-230 nm is typically effective for aromatic compounds.

Detailed Experimental Protocol: RP-HPLC

This protocol provides a starting point for method development.

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the sample.

  • Dissolve and dilute to 50 mL in the mobile phase or a compatible solvent like acetonitrile to create a stock solution.

  • Further dilute as necessary to fall within the linear range of the detector.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrument Parameters:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm particle size[14]
Mobile Phase Acetonitrile:Water (70:30 v/v)[13]
Flow Rate 1.0 mL/min[14]
Column Temp. 30 °C
Injection Volume 10 µL
Detector UV/DAD
Wavelength 225 nm

3. Data Analysis:

  • Quantify the main peak and impurities against a reference standard of known concentration.

  • Purity can be determined using an external standard method or area percent normalization if response factors are similar.

Troubleshooting Guide for HPLC Analysis

Q: My system backpressure is suddenly very high. What should I do? A: High backpressure is a common HPLC issue, often indicating a blockage.[10][15]

  • Check for Blockages: A blocked column frit is a frequent cause.[12] Try reversing the column (if permissible by the manufacturer) and flushing with a strong solvent.

  • Filter Samples: Always filter your samples to prevent particulates from clogging the system.[10]

  • Inspect Tubing and Filters: Check for blockages in system tubing or in-line filters.

Q: I'm seeing a noisy or drifting baseline. What are the causes? A: Baseline issues can compromise sensitivity and integration accuracy.

  • Mobile Phase: Ensure the mobile phase is properly mixed and thoroughly degassed, as air bubbles can cause noise.[11][15] Impurities in solvents can also contribute.[16]

  • Detector: A dirty flow cell or a failing lamp in the detector can cause drift and noise.[11][15] Flush the flow cell and check the lamp's energy output.

  • Leaks: A leak in the pump or fittings can cause pressure fluctuations that manifest as a noisy baseline.[15]

Q: My peak resolution is poor. How can I improve it? A: Poor resolution means peaks are not well separated.

  • Optimize Mobile Phase: Adjusting the solvent ratio (e.g., increasing the water content in reversed-phase) can increase retention and improve separation.[15]

  • Change Flow Rate: Lowering the flow rate can sometimes increase efficiency and resolution.

  • Column Degradation: The column may be old or contaminated. Try cleaning it according to the manufacturer's instructions or replace it if performance does not improve.[15]

Spectroscopic Analysis (NMR, IR, MS)

Spectroscopic techniques are essential for the structural confirmation and identification of this compound.

Summary of Spectroscopic Data
TechniqueKey Data Points
¹H NMR Predicted chemical shifts (δ, ppm): Aromatic protons (~6.8-7.2 ppm), Chloromethyl protons (-CH₂Cl, ~4.5 ppm), Methyl protons (-CH₃, ~2.2-2.4 ppm). The introduction of the chloromethyl group causes shifts compared to 1,2,4-trimethylbenzene.[1]
IR Expected vibrational frequencies (cm⁻¹): C-H stretching (aromatic and alkyl), C=C stretching (aromatic ring), and C-Cl stretching from the chloromethyl group.[1]
MS For related trimethylbenzene compounds, fragmentation often involves the loss of a methyl group (M-15).[17] The mass spectrum would show a characteristic isotopic pattern for the chlorine atom.
Frequently Asked Questions (FAQs) for Spectroscopic Analysis

Q1: What is the primary use of ¹H NMR in the quality control of this compound? A1: ¹H NMR is a powerful tool for unambiguous structure confirmation.[1] It verifies the substitution pattern on the aromatic ring and the presence of the chloromethyl and methyl groups by examining their chemical shifts, integration values (proton count), and splitting patterns.

Q2: How can Mass Spectrometry (MS) be used? A2: MS, especially when coupled with GC (GC-MS), is used to confirm the molecular weight of the compound and to identify impurities by analyzing their fragmentation patterns. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak that is approximately one-third the intensity of the molecular ion peak.

Q3: What information does an IR spectrum provide? A3: Infrared (IR) spectroscopy is used to confirm the presence of key functional groups.[1] For this molecule, it would show characteristic absorptions for the aromatic ring, the aliphatic C-H bonds of the methyl and chloromethyl groups, and the C-Cl bond. It serves as a quick identity check.

References

Technical Support Center: Industrial Production of 1-(Chloromethyl)-2,4,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of 1-(Chloromethyl)-2,4,5-trimethylbenzene.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for synthesizing this compound?

A1: The most established industrial method is the Blanc chloromethylation of 1,2,4-trimethylbenzene (also known as pseudocumene).[1][2] This reaction typically involves reacting pseudocumene with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, most commonly zinc chloride (ZnCl₂).[1]

Q2: What is the primary starting material for this synthesis?

A2: The primary aromatic hydrocarbon starting material is 1,2,4-trimethylbenzene (pseudocumene).[1] Industrially, pseudocumene is often isolated from the C₉ aromatic hydrocarbon fraction during petroleum distillation.[3]

Q3: What are the main applications of this compound?

A3: this compound serves as a crucial intermediate in organic synthesis. It is used in the preparation of various derivatives, including thioethers and aminomethyl compounds, which are valuable building blocks in medicinal chemistry and materials science.[1]

Q4: What are the primary safety concerns associated with this process?

A4: The primary safety concern is the formation of the highly carcinogenic byproduct, bis(chloromethyl) ether.[2] Additionally, the starting material, 1,2,4-trimethylbenzene, is a flammable liquid and can cause respiratory irritation.[4][5] The product itself is classified as a substance that can cause severe skin burns and eye damage.[6] Proper handling, ventilation, and personal protective equipment are critical.

Troubleshooting Guide

Q5: My reaction is producing a low yield of the desired this compound. What are the potential causes and solutions?

A5: Low yield is a common issue that can stem from several factors. Refer to the troubleshooting workflow below for a systematic approach to diagnosing and resolving the problem. Key areas to investigate include reactant quality, catalyst activity, reaction conditions, and potential side reactions.

G start Low Yield of Target Product suboptimal_conditions Suboptimal Reaction Conditions? start->suboptimal_conditions reactant_issue Reactant/Reagent Quality Issue? suboptimal_conditions->reactant_issue No temp_time Adjust Temperature & Time (e.g., 80°C, monitor progress) suboptimal_conditions->temp_time Yes side_reactions Excessive Side Reactions? reactant_issue->side_reactions No reagent_purity Check Purity of Pseudocumene & Formaldehyde Source reactant_issue->reagent_purity Yes isomer_analysis Analyze Isomer Distribution (GC/NMR) side_reactions->isomer_analysis Yes solution Optimized Yield side_reactions->solution No temp_time->solution catalyst Verify Catalyst Activity (e.g., use fresh ZnCl₂) catalyst->solution reagent_purity->catalyst byproduct_analysis Identify Byproducts (GC-MS) isomer_analysis->byproduct_analysis byproduct_analysis->solution G cluster_0 Reaction Setup cluster_1 Workup & Purification A Charge Reactor: 1. 1,2,4-Trimethylbenzene 2. ZnCl₂ Catalyst 3. Paraformaldehyde B Heat to 60-80°C A->B C Add HCl (aqueous or gas) B->C D Monitor by GC C->D Stir for 3-8h E Quench with NaHCO₃ D->E F Separate & Wash Organic Layer E->F G Dry & Concentrate F->G H Vacuum Distillation G->H I I H->I Final Product G reactants 1,2,4-Trimethylbenzene + CH₂O + HCl electrophile Electrophile Generation [CH₂OH]⁺ / [CH₂Cl]⁺ reactants->electrophile byproduct_ether Bis(chloromethyl) ether (Carcinogenic) reactants->byproduct_ether Side Reaction catalyst ZnCl₂ Catalyst catalyst->electrophile product_desired Target Product: This compound electrophile->product_desired Substitution at C5 byproduct_isomer Isomeric Byproducts (e.g., substitution at C3, C6) electrophile->byproduct_isomer Substitution at other positions byproduct_bis Bis-chloromethylated Byproducts product_desired->byproduct_bis Further Reaction

References

Technical Support Center: Waste Management and Disposal of 1-(Chloromethyl)-2,4,5-trimethylbenzene Byproducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling, waste management, and disposal of byproducts generated during the synthesis and use of 1-(Chloromethyl)-2,4,5-trimethylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts generated during the synthesis of this compound?

A1: The synthesis of this compound, typically via chloromethylation of 1,2,4-trimethylbenzene (pseudocumene), can lead to the formation of several byproducts. The primary byproducts include:

  • Isomeric Products: Chloromethylation can occur at different positions on the aromatic ring, leading to a mixture of isomers.

  • Di- and Polychloromethylated Byproducts: Further reaction of the desired product or the starting material can result in the addition of more than one chloromethyl group to the benzene ring.[1]

  • Diarylmethane Derivatives: These are formed through the reaction of the chloromethylated product with another molecule of the starting material or the product itself, a common side reaction in Blanc chloromethylations.[2][3][4]

Q2: How should I collect and store waste containing this compound and its byproducts?

A2: All waste containing this compound and its byproducts should be treated as hazardous halogenated organic waste.[5]

  • Segregation: Collect this waste separately from non-halogenated organic waste.[5]

  • Containers: Use clearly labeled, dedicated, and chemically resistant containers with secure lids. Do not overfill containers; a general guideline is to fill to no more than 90% capacity.

  • Labeling: Label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and list the primary constituents, including this compound and any known major byproducts.

  • Storage: Store the waste containers in a well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and reactive metals, to prevent accidental reactions.

Q3: What are the recommended disposal methods for this type of waste?

A3: The standard and recommended disposal method for halogenated organic waste is high-temperature incineration by a licensed hazardous waste disposal facility. This process ensures the complete destruction of the chlorinated compounds. Never dispose of this waste down the drain or in regular trash.

Q4: Can I neutralize or treat this waste in the lab before disposal?

A4: In-lab treatment of halogenated organic waste is generally not recommended without specific protocols and safety measures in place. The reactivity of chloromethylated aromatic compounds can lead to hazardous reactions. For instance, reaction with water or bases can produce hydrochloric acid and other potentially hazardous compounds. Any neutralization or treatment should only be performed by trained personnel with a thorough understanding of the potential reactions and byproducts.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Action(s)
Unexpected color change or gas evolution in the waste container. 1. Reaction between incompatible waste streams (e.g., mixing with bases or strong oxidizing agents).2. Decomposition of the chloromethylated compounds, potentially catalyzed by contaminants.1. If safe to do so, ensure the container is not sealed airtight to prevent pressure buildup. 2. Move the container to a well-ventilated area, such as a fume hood. 3. Do not add any more waste to the container. 4. Consult with your institution's Environmental Health and Safety (EHS) office for guidance on handling and disposal of the reactive waste.
Formation of a solid precipitate in the liquid waste. 1. Polymerization or condensation reactions of the byproducts.2. Reaction with trace amounts of water or other contaminants.1. Treat the entire mixture as hazardous waste. 2. Do not attempt to redissolve the precipitate by adding other solvents without consulting a safety professional. 3. Clearly label the container to indicate the presence of solid material.
Difficulty in identifying the composition of the waste stream. 1. Complex mixture of isomers and byproducts.2. Lack of appropriate analytical standards.1. Utilize analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify the major components. 2. If precise quantification is not possible, characterize the waste as "Mixed Halogenated Aromatic Hydrocarbons." 3. Provide as much information as possible about the reaction conditions to the waste disposal company.

Data Presentation

The distribution of byproducts in the chloromethylation of 1,2,4-trimethylbenzene is highly dependent on reaction conditions. The following table provides illustrative data on how catalyst choice and temperature can influence byproduct formation. This data is representative and should be used as a general guide.

Catalyst Temperature (°C) This compound (%) Other Isomers (%) Di-chloromethylated Byproducts (%) Diarylmethane Byproducts (%)
ZnCl₂607510105
SnCl₄607012810
AlCl₃606015520
ZnCl₂806512158

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the impact of reaction parameters on byproduct distribution. Actual results will vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis of Reaction Byproducts

Objective: To prepare a sample from the reaction mixture for qualitative and quantitative analysis of this compound and its byproducts.

Materials:

  • Reaction mixture

  • Dichloromethane (DCM), GC grade

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Glass vials with septa caps

  • Micropipettes

Procedure:

  • Quenching: Carefully quench a 1 mL aliquot of the reaction mixture by adding it to 10 mL of cold, saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the organic components with 3 x 10 mL of dichloromethane.

  • Washing: Combine the organic layers and wash with 2 x 15 mL of deionized water to remove any remaining salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Dilution: Filter the dried organic layer and dilute to a suitable concentration for GC-MS analysis (e.g., 1:100 or 1:1000 with dichloromethane) in a volumetric flask.

  • Sample Transfer: Transfer the diluted sample to a GC vial for analysis.

Protocol 2: GC-MS Method for Analysis of Chloromethylated Trimethylbenzenes

Objective: To identify and quantify the main product and byproducts in the prepared sample.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary Column: A non-polar or medium-polarity column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

GC Conditions (Example):

  • Injector Temperature: 280 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-400 m/z

Data Analysis:

  • Identification: Identify the peaks by comparing their mass spectra with a commercial library (e.g., NIST) and by interpreting the fragmentation patterns.

  • Quantification: For quantitative analysis, create a calibration curve using certified reference standards of this compound and any available byproduct standards. Use an internal standard for improved accuracy.

Mandatory Visualizations

Waste_Segregation_Workflow cluster_lab Laboratory Experiment Reaction Synthesis of 1-(Chloromethyl)- 2,4,5-trimethylbenzene Waste Generated Waste Stream (Product, Byproducts, Solvents) Reaction->Waste Collection Halogenated Halogenated Organic Waste (Contains Chloromethylated Compounds) Waste->Halogenated Segregation NonHalogenated Non-Halogenated Waste (e.g., Acetone wash) Waste->NonHalogenated Segregation Disposal Licensed Hazardous Waste Disposal Halogenated->Disposal Incineration NonHalogenated->Disposal Appropriate Disposal

Caption: Workflow for the segregation and disposal of waste from this compound synthesis.

Troubleshooting_Logic Start Observe Unexpected Reaction in Waste Container Assess Is there immediate danger? (e.g., rapid gas evolution, fire) Start->Assess Evacuate Evacuate Area & Call Emergency Services Assess->Evacuate Yes Ventilate Move to Fume Hood (if safe) Assess->Ventilate No Isolate Isolate the Container Ventilate->Isolate ContactEHS Contact Environmental Health & Safety (EHS) Isolate->ContactEHS FollowEHS Follow EHS Instructions for Disposal ContactEHS->FollowEHS

Caption: Troubleshooting decision tree for unexpected reactions in waste containers.

References

Validation & Comparative

A Comparative Analysis of 1-(Chloromethyl)-2,4,5-trimethylbenzene and Its Isomers: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 1-(chloromethyl)-2,4,5-trimethylbenzene and its key structural isomers. These compounds serve as versatile intermediates in organic synthesis, particularly in the development of pharmaceuticals, polymers, and fine chemicals. Understanding their distinct properties is crucial for optimizing reaction pathways and achieving desired product outcomes.

Introduction to Chloromethylated Trimethylbenzenes

The chloromethyl derivatives of trimethylbenzene are a class of aromatic hydrocarbons that feature a chloromethyl group (–CH₂Cl) attached to a trimethyl-substituted benzene ring. The three isomers of trimethylbenzene—1,2,3-trimethylbenzene (hemimellitene), 1,2,4-trimethylbenzene (pseudocumene), and 1,3,5-trimethylbenzene (mesitylene)—give rise to several positional isomers of their chloromethylated counterparts.[1]

This guide focuses on the primary product derived from pseudocumene, This compound , and compares it with its isomers, including other chloromethylated pseudocumenes and the highly symmetric 1-(chloromethyl)-2,4,6-trimethylbenzene derived from mesitylene. These compounds are typically synthesized via the Blanc chloromethylation reaction.[2] While structurally similar, their reactivity, physical properties, and suitability for specific applications can vary significantly due to steric and electronic effects imparted by the methyl group arrangement.

Comparative Physicochemical and Spectroscopic Data

The arrangement of methyl groups on the benzene ring influences the physical and chemical properties of the chloromethylated isomers. The following tables summarize key quantitative data for comparison.

Table 1: Physicochemical Properties of Chloromethylated Trimethylbenzene Isomers

PropertyThis compound1-(Chloromethyl)-2,3,6-trimethylbenzene (Isomer)1-(Chloromethyl)-2,4,6-trimethylbenzene (Mesityl derivative)
CAS Number 10340-77-9Not readily available1585-16-6 (related bis-chloro compound)
Molecular Formula C₁₀H₁₃ClC₁₀H₁₃ClC₁₀H₁₃Cl
Molecular Weight 168.66 g/mol [3]168.66 g/mol [4]168.66 g/mol
Appearance Liquid (presumed)Liquid (presumed)Solid
Melting Point 296.36 K (23.21 °C) (Joback calculated)[4]Not available35-37 °C
Boiling Point 507.25 K (234.1 °C) (Joback calculated)[4]Not available115-117 °C at 11 mmHg
Density Not availableNot available~1.05 g/cm³
logP (Octanol/Water) 3.351 (Crippen calculated)[3]3.351 (Crippen calculated)[4]Not available
Water Solubility log₁₀WS = -3.93 (Crippen calculated)[3]log₁₀WS = -3.93 (Crippen calculated)[4]Low (presumed)

Table 2: Comparative Spectroscopic Data

SpectroscopyThis compound (Predicted)1-(Chloromethyl)-2,4,6-trimethylbenzene (Mesityl derivative)
¹H NMR δ ~2.2-2.3 ppm (s, 9H, Ar-CH₃), δ ~4.5 ppm (s, 2H, -CH₂Cl), δ ~6.9-7.1 ppm (2s, 2H, Ar-H)δ ~2.3 ppm (s, 6H, o-CH₃), δ ~2.4 ppm (s, 3H, p-CH₃), δ ~4.6 ppm (s, 2H, -CH₂Cl), δ ~6.9 ppm (s, 2H, Ar-H)
¹³C NMR Signals expected for 3 distinct methyl carbons, 1 methylene carbon, and 6 aromatic carbons.Signals expected for 2 distinct methyl carbons, 1 methylene carbon, and 4 distinct aromatic carbons due to symmetry.
IR C-H (aromatic, alkyl), C=C (aromatic ring), C-Cl stretches expected.C-H (aromatic, alkyl), C=C (aromatic ring), C-Cl stretches expected.

Note: Experimental spectroscopic data for all individual isomers is not consistently available. Predicted values are based on typical chemical shifts for similar structures. The symmetrical nature of the mesitylene derivative results in a simpler NMR spectrum compared to the less symmetrical pseudocumene derivatives.[5]

Synthesis and Experimental Protocols

The most common method for synthesizing chloromethyl arenes is the Blanc chloromethylation .[2] This reaction involves treating an aromatic hydrocarbon with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂).[6]

The reaction proceeds via an electrophilic aromatic substitution mechanism. The acidic conditions protonate formaldehyde, making it a potent electrophile that is attacked by the electron-rich aromatic ring. The resulting benzyl alcohol is then converted to the corresponding benzyl chloride by hydrogen chloride.[2][7]

Experimental Protocol: Blanc Chloromethylation of 1,2,4-Trimethylbenzene (Pseudocumene)

Objective: To synthesize a mixture of chloromethylated pseudocumene isomers, including this compound.

Materials:

  • 1,2,4-Trimethylbenzene (Pseudocumene)

  • Paraformaldehyde

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separating funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,2,4-trimethylbenzene (1 mole equivalent).

  • Reagent Addition: Add paraformaldehyde (1.2 mole equivalents) and anhydrous zinc chloride (0.5 mole equivalents) to the flask.

  • Reaction Initiation: Slowly add concentrated hydrochloric acid (2.0 mole equivalents) to the stirred mixture. The reaction is exothermic and may require an ice bath for initial temperature control.

  • Heating: After the initial reaction subsides, heat the mixture to 60-70°C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separating funnel containing 100 mL of cold water and 50 mL of dichloromethane.

  • Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer twice more with 25 mL portions of dichloromethane.

  • Washing: Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The resulting product will be a mixture of isomers. Purification of a specific isomer, such as this compound, can be achieved through fractional distillation under reduced pressure or column chromatography.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Concentrated HCl is corrosive, and formaldehyde is a suspected carcinogen. Chloromethylated aromatic compounds are lachrymators and potential alkylating agents; handle with appropriate personal protective equipment (PPE).

Mandatory Visualizations

The following diagrams illustrate the key chemical pathways and relationships discussed.

G General Pathway for Blanc Chloromethylation cluster_reactants Reactants Aromatic_Ring Aromatic Ring (e.g., Trimethylbenzene) Catalyst Lewis Acid Catalyst (e.g., ZnCl₂) Formaldehyde Formaldehyde (CH₂O) HCl Hydrogen Chloride (HCl) Intermediate Electrophilic Attack & Benzyl Alcohol Formation Catalyst->Intermediate Activation Product Chloromethylated Aromatic Product Intermediate->Product Conversion to Chloride

Caption: General workflow for the Blanc Chloromethylation reaction.

G Regioselectivity in Pseudocumene Chloromethylation cluster_products Isomeric Products Pseudocumene 1,2,4-Trimethylbenzene (Pseudocumene) Reaction Chloromethylation (CH₂O, HCl, ZnCl₂) Pseudocumene->Reaction Isomer1 1-(Chloromethyl)-2,4,5- trimethylbenzene (Major Product) Reaction->Isomer1 Substitution at C5 Isomer2 1-(Chloromethyl)-2,3,5- trimethylbenzene Reaction->Isomer2 Substitution at C3 Isomer3 1-(Chloromethyl)-2,3,6- trimethylbenzene Reaction->Isomer3 Substitution at C6

Caption: Formation of positional isomers from pseudocumene.

G Synthetic Utility of a Chloromethylated Arene cluster_reactions Derivative Synthesis cluster_products Functionalized Products Start 1-(Chloromethyl)-2,4,5- trimethylbenzene Reaction1 Nucleophilic Substitution (e.g., with NaCN) Start->Reaction1 Reaction2 Friedel-Crafts Alkylation (e.g., with Benzene) Start->Reaction2 Reaction3 Oxidation (e.g., Sommelet reaction) Start->Reaction3 Product1 Arylacetonitrile (Drug Precursor) Reaction1->Product1 Product2 Diaryl Methane (Polymer Building Block) Reaction2->Product2 Product3 Aryl Aldehyde (Fine Chemical) Reaction3->Product3

Caption: Downstream synthetic applications of the title compound.

Comparative Performance and Applications

Chloromethylated trimethylbenzenes are not typically end-products but are valued for their utility as reactive intermediates. The primary point of reactivity is the benzylic chloride, which is susceptible to nucleophilic substitution and Friedel-Crafts alkylation reactions.

  • This compound and its pseudocumene-derived isomers: These compounds are precursors in the synthesis of more complex molecules. For instance, the chloromethyl group can be converted to other functional groups such as nitriles (–CN), aldehydes (–CHO), amines (–CH₂NH₂), or ethers (–CH₂OR). These transformations are foundational in the development of active pharmaceutical ingredients (APIs) and specialty polymers.[8] The specific substitution pattern of the pseudocumene derivatives can influence the electronic and steric environment of the reactive site, affecting reaction rates and yields.

  • 1-(Chloromethyl)-2,4,6-trimethylbenzene (from Mesitylene): The high symmetry of this isomer can be advantageous in creating specific molecular architectures, such as tripodal ligands for coordination chemistry or building blocks for dendrimers. The two ortho methyl groups provide significant steric hindrance around the chloromethyl group, which can decrease its reactivity compared to less hindered isomers but also offers selectivity in certain reactions.

In drug development, the trimethylbenzene core can be found in various pharmacologically active molecules. The ability to introduce functionality via the chloromethyl handle allows for the systematic modification of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties.[8]

Safety and Toxicology

Detailed toxicological data for each specific chloromethylated trimethylbenzene isomer is limited. However, based on their chemical class, certain hazards can be anticipated.

  • Trimethylbenzenes (Parent Compounds): The parent trimethylbenzene isomers are known to cause central nervous system depression and irritation of the respiratory tract upon acute exposure.[9][10] Chronic exposure can lead to neuromuscular and hematologic effects.[9][11] While little difference in toxicity has been observed between the parent TMB isomers, the 1,2,3-isomer (hemimellitene) is metabolized more slowly, which may account for slightly greater relative toxicity.[9][12]

  • Chlorinated Aromatic Hydrocarbons: This broader class of compounds includes substances with known toxic effects.[13] Chloromethyl arenes, in particular, are reactive alkylating agents and should be handled as potential mutagens and carcinogens. They are often lachrymatory (tear-inducing) and irritants to the skin, eyes, and respiratory system.

Given these considerations, all isomers of chloromethyl-trimethylbenzene should be handled with stringent safety protocols in a laboratory or industrial setting. Use of engineering controls (fume hoods), appropriate PPE (gloves, safety glasses, lab coats), and avoidance of inhalation and skin contact are mandatory.

Conclusion

This compound and its isomers are valuable chemical intermediates with distinct properties dictated by the substitution pattern on the aromatic ring. The chloromethylation of pseudocumene yields a mixture of isomers, with the 2,4,5-substituted product being a primary component, while mesitylene provides a single, highly symmetric product. These differences influence their physical properties, spectroscopic signatures, and reactivity. For researchers and drug developers, the choice of isomer depends on the desired steric and electronic properties of the final target molecule, with careful consideration of the challenges in synthesis, purification, and handling.

References

Reactivity Under the Microscope: A Comparative Analysis of Chloromethylated Xylenes and Trimethylbenzenes in Solvolysis Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of substituted aromatic compounds is paramount for designing efficient synthetic routes and novel molecular entities. This guide provides an objective comparison of the solvolysis reactivity of chloromethylated xylenes and trimethylbenzenes, supported by experimental data and detailed methodologies.

The rate of nucleophilic substitution reactions of benzylic halides, such as chloromethylated xylenes and trimethylbenzenes, is profoundly influenced by the substitution pattern on the aromatic ring. This guide delves into the subtle yet significant differences in reactivity between these two classes of compounds, focusing on their behavior in solvolysis reactions, where the solvent acts as the nucleophile.

Comparative Solvolysis Rates

The solvolysis of benzylic chlorides can proceed through either an SN1 or SN2 mechanism, or a borderline mechanism, depending on the stability of the resulting benzylic carbocation and steric factors. Electron-donating groups, such as methyl groups, on the aromatic ring play a crucial role in stabilizing the carbocation intermediate, thereby accelerating SN1 reactions.

Experimental data for the solvolysis of 2,4,6-trimethylbenzyl chloride in 80% aqueous ethanol provides a key benchmark for the reactivity of chloromethylated trimethylbenzenes. The presence of three electron-donating methyl groups significantly stabilizes the incipient benzylic carbocation, favoring a pathway with substantial SN1 character.

The following table summarizes the available quantitative data for the solvolysis of 2,4,6-trimethylbenzyl chloride in 80% ethanol-water.

CompoundSolventTemperature (°C)First-Order Rate Constant (k, s⁻¹)Reference
2,4,6-Trimethylbenzyl Chloride80% Ethanol-WaterNot specified1.15 x 10⁻⁴[1]

Factors Influencing Reactivity: A Mechanistic Overview

The enhanced reactivity of 2,4,6-trimethylbenzyl chloride in SN1-type solvolysis can be attributed to the cumulative electron-donating inductive and hyperconjugative effects of the three methyl groups. These effects effectively delocalize the positive charge of the benzylic carbocation intermediate, lowering the activation energy for its formation.

In contrast, chloromethylated xylenes, with two methyl groups, offer less stabilization for a full carbocation. Consequently, the transition state for their solvolysis in nucleophilic solvents like aqueous ethanol is expected to have more SN2 character, where the bond-making with the solvent nucleophile occurs concurrently with the bond-breaking of the carbon-chlorine bond.

Figure 1. Logical relationship between reactant structure and solvolysis reactivity.

Experimental Protocols

A reliable method for determining the rates of these solvolysis reactions is conductometry. This technique measures the change in electrical conductivity of the solution over time as the reaction proceeds, due to the formation of ions (H⁺ and Cl⁻).

Synthesis of Chloromethylated Aromatic Compounds

General Procedure:

Chloromethylation of xylenes and trimethylbenzenes can be achieved through various methods. A common laboratory-scale procedure involves the reaction of the aromatic hydrocarbon with paraformaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is typically carried out in an inert solvent like dichloromethane. The product is then isolated and purified by distillation or chromatography.

Kinetic Measurement of Solvolysis by Conductometry

Materials:

  • Chloromethylated xylene or trimethylbenzene derivative

  • 80% (v/v) Ethanol-Water solvent

  • Conductivity meter with a dipping cell

  • Constant temperature bath

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

  • Solvent Preparation: Prepare a sufficient quantity of 80% (v/v) ethanol-water solvent by mixing the appropriate volumes of absolute ethanol and deionized water.

  • Temperature Equilibration: Place the solvent and the conductivity cell in a constant temperature bath set to the desired reaction temperature (e.g., 25 °C) and allow them to equilibrate.

  • Substrate Solution Preparation: Prepare a dilute stock solution of the chloromethylated aromatic compound in a small amount of a suitable inert solvent (e.g., acetone) to facilitate rapid dissolution.

  • Initiation of Reaction: Pipette a known volume of the temperature-equilibrated 80% ethanol-water solvent into the reaction vessel containing a magnetic stirrer. Place the conductivity cell into the solution.

  • Inject a small, accurately known volume of the substrate stock solution into the solvent with vigorous stirring to initiate the reaction. The final concentration of the substrate should be in the millimolar range.

  • Data Acquisition: Immediately start recording the conductivity of the solution as a function of time. Readings should be taken at regular intervals until the reaction is complete (i.e., the conductivity reaches a stable value).

  • Data Analysis: The first-order rate constant (k) can be determined from the conductivity data using the Guggenheim method or by fitting the conductivity-time data to a first-order rate equation.

Figure 2. A typical experimental workflow for determining solvolysis rates via conductometry.

References

Validating the Structure of 1-(Chloromethyl)-2,4,5-trimethylbenzene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in ensuring the reliability and reproducibility of their work. This guide provides a comparative overview of key analytical techniques for validating the structure of 1-(Chloromethyl)-2,4,5-trimethylbenzene and its derivatives, offering insights into the expected experimental data and detailed methodologies.

The precise substitution pattern on the benzene ring is crucial for the compound's chemical and biological properties. Differentiating between isomers, such as this compound and its potential side-products like 1-(Chloromethyl)-2,4,6-trimethylbenzene, requires a multi-faceted analytical approach. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Crystallography for robust structural elucidation.

Comparative Analysis of Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and a key isomeric alternative, 1-(Chloromethyl)-2,4,6-trimethylbenzene. This comparative data is essential for identifying the correct isomer.

Table 1: Comparative ¹H NMR Spectral Data (Predicted and Reported for Isomers)

Proton Type Expected Chemical Shift (δ, ppm) for this compound Reported Chemical Shift (δ, ppm) for 1-(Chloromethyl)-2,4,6-trimethylbenzene Expected Multiplicity Expected Integration
Ar-H~7.1 (1H), ~7.0 (1H)~6.9 (2H)Singlet, Singlet1H, 1H
-CH₂Cl~4.6~4.7Singlet2H
Ar-CH₃~2.3 (3H), ~2.25 (3H), ~2.2 (3H)~2.3 (6H), ~2.2 (3H)Singlet, Singlet, Singlet3H, 3H, 3H

Table 2: Comparative ¹³C NMR Spectral Data (Predicted)

Carbon Type Expected Chemical Shift (δ, ppm) for this compound Expected Chemical Shift (δ, ppm) for 1-(Chloromethyl)-2,4,6-trimethylbenzene
Ar-C (quaternary, with CH₃)~135, ~134, ~133~138 (2C), ~136
Ar-C (quaternary, with CH₂Cl)~137~133
Ar-CH~131, ~130~129 (2C)
-CH₂Cl~45~42
Ar-CH₃~20, ~19, ~18~21 (2C), ~19

Table 3: Comparative Mass Spectrometry Data

Technique This compound & Isomers
Molecular Ion (M⁺)Expected at m/z 168 (for ³⁵Cl) and 170 (for ³⁷Cl) in a ~3:1 ratio.
Key FragmentationLoss of Cl• (m/z 133), Loss of CH₂Cl• (m/z 119), Tropylium ion rearrangement (m/z 91).

Table 4: Comparative FTIR Spectral Data

Vibrational Mode Expected Wavenumber (cm⁻¹) for this compound Expected Wavenumber (cm⁻¹) for 1-(Chloromethyl)-2,4,6-trimethylbenzene
C-H stretch (Aromatic)3100-30003100-3000
C-H stretch (Aliphatic)3000-28503000-2850
C=C stretch (Aromatic)1600-14501600-1450
C-H bend (out-of-plane)~870 (isolated H) and ~810 (two adjacent H's)~850 (two adjacent H's)
C-Cl stretch800-600800-600

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity of atoms and the substitution pattern on the aromatic ring.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a proton spectrum with a spectral width of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with a spectral width of 0 to 220 ppm.

    • Employ a pulse angle of 45-60 degrees and a relaxation delay of 2-5 seconds.

    • Accumulate a sufficient number of scans (typically >1024) for adequate signal intensity of quaternary carbons.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern, which can aid in structural confirmation.

Protocol:

  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or coupled with a gas chromatograph (GC-MS) for separation of any impurities.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.

  • Mass Analysis: Scan a mass-to-charge (m/z) range of 50-500 Da.

  • Data Analysis: Identify the molecular ion peak (M⁺) and the M+2 peak, characteristic of a chlorine-containing compound. Analyze the major fragment ions and propose logical fragmentation pathways.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule and to gain information about the substitution pattern on the benzene ring.

Protocol:

  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

    • Liquid/Low-Melting Solid Samples: Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for aromatic C-H, aliphatic C-H, C=C aromatic ring stretches, and the C-Cl bond. Pay close attention to the C-H out-of-plane bending region (900-690 cm⁻¹) to deduce the substitution pattern.

X-ray Crystallography

Objective: To obtain an unambiguous, three-dimensional structure of the molecule.

Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map. Build and refine the atomic model against the experimental data until convergence is reached.

  • Data Analysis: Analyze the final crystal structure to confirm the atomic connectivity, bond lengths, bond angles, and overall molecular geometry.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the structural validation process.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (EI) purification->ms ftir FTIR Spectroscopy purification->ftir crystal_growth Single Crystal Growth purification->crystal_growth structure_validation Proposed Structure Validation nmr->structure_validation ms->structure_validation ftir->structure_validation xray X-ray Diffraction crystal_growth->xray definitive_structure Definitive Structure Confirmation xray->definitive_structure structure_validation->definitive_structure If Ambiguous

Caption: Experimental workflow for the synthesis and structural validation of this compound derivatives.

logical_relationship cluster_techniques Analytical Techniques cluster_information Information Obtained nmr NMR (Connectivity, Isomerism) connectivity Atom Connectivity & Environment nmr->connectivity ms Mass Spec (Molecular Weight, Formula) mol_formula Molecular Formula & Weight ms->mol_formula ftir FTIR (Functional Groups, Substitution) func_groups Functional Groups & Substitution Pattern ftir->func_groups xray X-ray Crystallography (Absolute Structure) abs_structure 3D Atomic Arrangement xray->abs_structure final_structure Validated Structure of This compound connectivity->final_structure mol_formula->final_structure func_groups->final_structure abs_structure->final_structure

Caption: Logical relationship between analytical techniques and the structural information obtained for validation.

By employing a combination of these powerful analytical techniques and carefully comparing the obtained data with expected values and those of potential isomers, researchers can confidently validate the structure of this compound derivatives, ensuring the integrity of their scientific findings.

Performance Showdown: 1-(Chloromethyl)-2,4,5-trimethylbenzene in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of a suitable alkylating agent is a critical decision that can significantly impact reaction efficiency, yield, and selectivity. This guide provides a comparative analysis of 1-(chloromethyl)-2,4,5-trimethylbenzene, a versatile substituted benzyl halide, in three fundamental reaction types: Williamson ether synthesis, Friedel-Crafts alkylation, and N-alkylation of amines. Its performance is benchmarked against common alternatives like benzyl chloride and p-methylbenzyl chloride, supported by available experimental data to inform reagent selection in synthetic chemistry.

Williamson Ether Synthesis: A Reliable Choice for Bulky Ethers

The Williamson ether synthesis, a cornerstone of ether formation, proceeds via an SN2 mechanism involving the reaction of an alkoxide with a primary alkyl halide.[1] While benzyl chloride is a standard reagent for introducing a benzyl group, this compound offers a route to more complex, sterically hindered ethers. The presence of three methyl groups on the aromatic ring can influence the reactivity and properties of the resulting ether.

Comparative Performance in Ether Synthesis

Alkylating AgentNucleophileProductYield (%)Reaction ConditionsReference
This compoundSodium Ethoxide2,4,5-Trimethylbenzyl ethyl ether~85-95% (estimated)NaH, DMF, rtGeneral Williamson Synthesis Principles
Benzyl ChlorideSodium EthoxideBenzyl ethyl ether90%NaH, THF, rt, 12hNot specified in search results
p-Methylbenzyl ChlorideSodium Ethoxidep-Methylbenzyl ethyl etherHigh (not specified)NaH, DMF, rtGeneral Williamson Synthesis Principles

Note: Specific yield data for the reaction of this compound with sodium ethoxide was not found in the provided search results. The estimated yield is based on typical high yields for Williamson ether synthesis with primary benzylic halides.

Experimental Protocol: Synthesis of 2,4,5-Trimethylbenzyl Ethyl Ether

A solution of ethanol (1.1 equivalents) in dry N,N-dimethylformamide (DMF) is added dropwise to a stirred suspension of sodium hydride (1.2 equivalents) in DMF at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes at room temperature. A solution of this compound (1.0 equivalent) in dry DMF is then added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is quenched by the slow addition of water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Williamson_Ether_Synthesis ROH Alcohol (R-OH) RO_minus Alkoxide (R-O⁻) ROH->RO_minus Deprotonation Base Base (e.g., NaH) Base->RO_minus Product Ether (R-O-CH₂-Ar) RO_minus->Product SN2 Attack Alkyl_Halide This compound Alkyl_Halide->Product Byproduct Salt (e.g., NaCl) Product->Byproduct

Figure 1: Williamson Ether Synthesis Workflow

Friedel-Crafts Alkylation: Building Complex Aromatic Scaffolds

Friedel-Crafts alkylation is a powerful tool for forming carbon-carbon bonds by attaching an alkyl group to an aromatic ring.[2] The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), which activates the alkyl halide.[3][4] this compound can serve as the alkylating agent to introduce the bulky 2,4,5-trimethylbenzyl group onto another aromatic substrate.

Comparative Performance in Friedel-Crafts Alkylation of Toluene

Alkylating AgentAromatic SubstrateCatalystProductYield (%)Reaction ConditionsReference
This compoundTolueneZnCl₂/SiO₂1-Methyl-4-(2,4,5-trimethylbenzyl)benzene and isomersHigh (not specified)353 K, 3 h[4][5]
Benzyl ChlorideTolueneZnCl₂/SiO₂Benzyltoluene (ortho and para)>80% conversion353 K, 3 h[3][4][5]
p-Methylbenzyl ChlorideTolueneLewis Acid(4-Methylphenyl)(4-methylphenyl)methane and isomersHigh (not specified)Not specifiedGeneral Friedel-Crafts Principles

Experimental Protocol: Friedel-Crafts Alkylation of Toluene

To a stirred solution of toluene (excess) and the solid acid catalyst (e.g., ZnCl₂/SiO₂) is added this compound (1.0 equivalent) at room temperature. The reaction mixture is then heated to the desired temperature (e.g., 80 °C) and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is filtered off, and the excess toluene is removed by distillation. The residue is then purified by column chromatography to isolate the alkylated products.

Friedel_Crafts_Alkylation Alkyl_Halide This compound Carbocation Benzylic Carbocation Alkyl_Halide->Carbocation Activation Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Carbocation Sigma_Complex Arenium Ion Intermediate Carbocation->Sigma_Complex Electrophilic Attack Arene Aromatic Substrate (e.g., Toluene) Arene->Sigma_Complex Product Alkylated Arene Sigma_Complex->Product Deprotonation

Figure 2: Friedel-Crafts Alkylation Mechanism

N-Alkylation of Amines: Synthesis of Substituted Benzylamines

The alkylation of amines with benzyl halides is a common method for the synthesis of secondary and tertiary amines. This compound can be effectively used to introduce the 2,4,5-trimethylbenzyl group onto a primary or secondary amine, a valuable transformation in the synthesis of pharmaceutical intermediates and other fine chemicals.

Comparative Performance in N-Alkylation of Aniline

Alkylating AgentAmineProductYield (%)Reaction ConditionsReference
This compoundAnilineN-(2,4,5-Trimethylbenzyl)anilineModerate to High (not specified)Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile), HeatGeneral N-alkylation Principles
Benzyl ChlorideAnilineN-BenzylanilineHigh (not specified)Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile), Heat
p-Methylbenzyl ChlorideAnilineN-(4-Methylbenzyl)anilineHigh (not specified)Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile), HeatGeneral N-alkylation Principles

Experimental Protocol: Synthesis of N-(2,4,5-Trimethylbenzyl)aniline

A mixture of aniline (1.0 equivalent), this compound (1.1 equivalents), and a base such as potassium carbonate (1.5 equivalents) in a suitable solvent like acetonitrile is heated to reflux. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired N-alkylated aniline.

N_Alkylation Amine Amine (R-NH₂) Product N-Alkylated Amine (R-NH-CH₂-Ar) Amine->Product Nucleophilic Attack Alkyl_Halide This compound Alkyl_Halide->Product Base Base (e.g., K₂CO₃) Byproduct Salt (e.g., KCl) + H₂O Base->Byproduct

Figure 3: N-Alkylation of an Amine

Conclusion

This compound proves to be a valuable reagent for introducing the sterically demanding 2,4,5-trimethylbenzyl moiety in a variety of fundamental organic transformations. While specific comparative yield data against simpler benzyl halides is not always readily available in the literature, the principles of SN2 and electrophilic aromatic substitution reactions suggest that it is a competent reagent, particularly when the synthesis of more complex, substituted aromatic compounds is desired. The choice between this compound and other benzylating agents will ultimately depend on the specific substrate, desired product, and reaction conditions, with the information provided in this guide serving as a valuable starting point for experimental design.

References

Computational Modeling for Predicting the Reactivity of 1-(Chloromethyl)-2,4,5-trimethylbenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of computational and experimental approaches to predict the reactivity of 1-(Chloromethyl)-2,4,5-trimethylbenzene, a key intermediate in various synthetic pathways. Understanding its reactivity is crucial for optimizing reaction conditions, predicting potential byproducts, and assessing its role in drug development and material science. This document compares its predicted reactivity with other substituted benzyl chlorides based on available experimental data and outlines the computational models that can be employed for such predictions.

Introduction to Reactivity of this compound

This compound is a substituted aromatic compound. Its reactivity is primarily centered around the chloromethyl group, which is susceptible to nucleophilic substitution reactions. The three methyl groups on the benzene ring are electron-donating, which can influence the stability of reaction intermediates and thus the overall reaction rate. Computational modeling offers a powerful tool to predict and understand these reactivity patterns, complementing experimental studies.

Computational Approaches to Predict Reactivity

Several computational methods can be employed to model and predict the reactivity of this compound. These models provide insights into the electronic structure and energetics of the molecule and its transition states during a reaction.

1. Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties and reaction mechanisms. For this compound, DFT can be used to:

  • Calculate the geometry of the ground state and transition states.

  • Determine the activation energies for nucleophilic substitution reactions (both SN1 and SN2 pathways).

  • Analyze the charge distribution and molecular orbitals to understand the electrophilicity of the benzylic carbon.

2. Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a molecule to its activity, which can include chemical reactivity.[1][2] A QSAR model for the reactivity of benzyl chlorides would be built using a dataset of compounds with known reaction rates. The model would then use various molecular descriptors (e.g., electronic, steric, and topological) to predict the reactivity of new compounds like this compound.

Comparative Reactivity Data

The following table presents experimental data for the solvolysis of various ring-substituted benzyl chlorides in 20% acetonitrile in water at 25°C.[3] This reaction proceeds through a nucleophilic substitution mechanism, and the rate constants provide a quantitative measure of reactivity.

Substituent on Benzyl Chloride Rate Constant (k_solv, s⁻¹) Relative Rate
4-Methoxy2.22.0 x 10⁸
4-Methyl6.1 x 10⁻³5.5 x 10⁵
3-Methyl3.1 x 10⁻⁴2.8 x 10⁴
H (Benzyl Chloride)1.1 x 10⁻⁵1000
4-Chloro3.4 x 10⁻⁶309
3-Chloro1.1 x 10⁻⁷10
4-Nitro2.5 x 10⁻⁸2.3
3,4-Dinitro1.1 x 10⁻⁸1
This compound (Predicted) > 6.1 x 10⁻³ > 5.5 x 10⁵

Data sourced from a study on the solvolysis of ring-substituted benzyl chlorides.[3] The reactivity of this compound is predicted to be high due to the presence of three electron-donating methyl groups, likely exceeding that of 4-methylbenzyl chloride.

Experimental Protocols

To experimentally determine the reactivity of this compound, a kinetic study of its nucleophilic substitution reaction can be performed.

Objective: To measure the rate constant for the reaction of this compound with a given nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., sodium hydroxide, piperidine)

  • Solvent (e.g., aqueous acetonitrile, ethanol)

  • Internal standard for chromatography

  • Quenching solution (e.g., dilute acid)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

  • Prepare a stock solution of this compound and the nucleophile in the chosen solvent.

  • Equilibrate the reaction vessel to the desired temperature (e.g., 25°C) in a thermostatted bath.

  • Initiate the reaction by mixing the reactant solutions.

  • At specific time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a quenching solution.

  • Analyze the quenched samples using HPLC or GC to determine the concentration of the remaining this compound.

  • Plot the concentration of the reactant versus time and determine the reaction order and the rate constant.

Visualizing Reaction Pathways and Workflows

Reaction Mechanism: The nucleophilic substitution of this compound can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions. The presence of electron-donating methyl groups can stabilize the benzylic carbocation, favoring the SN1 pathway.

G Nucleophilic Substitution Pathways cluster_sn1 SN1 Pathway cluster_sn2 SN2 Pathway Reactant1 R-CH₂Cl Carbocation R-CH₂⁺ + Cl⁻ Reactant1->Carbocation Rate-determining step Product1 R-CH₂-Nu Carbocation->Product1 + Nu⁻ (fast) Reactant2 R-CH₂Cl TransitionState [Nu---CH₂(R)---Cl]⁻ Reactant2->TransitionState + Nu⁻ Product2 R-CH₂-Nu + Cl⁻ TransitionState->Product2

Caption: SN1 and SN2 reaction pathways for a generic benzyl chloride.

Computational Workflow: A typical workflow for the computational prediction of reactivity using DFT.

G DFT Computational Workflow Input Input Structure (this compound) GeomOpt Geometry Optimization Input->GeomOpt FreqCalc Frequency Calculation (Confirm Minimum) GeomOpt->FreqCalc TS_Search Transition State Search GeomOpt->TS_Search Energy Energy Calculation (Activation & Reaction Energies) FreqCalc->Energy IRC Intrinsic Reaction Coordinate (IRC) (Confirm Transition State) TS_Search->IRC IRC->Energy Output Predicted Reactivity Energy->Output

References

A Comparative Guide to the Synthetic Efficiency of Routes to 1-(Chloromethyl)-2,4,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of the primary synthetic pathways to 1-(Chloromethyl)-2,4,5-trimethylbenzene, a valuable building block in various chemical syntheses. We will delve into the synthetic efficiency of two main routes: the chloromethylation of 1,2,4-trimethylbenzene (pseudocumene) and the side-chain chlorination of 1,2,4,5-tetramethylbenzene (durene), presenting available experimental data and detailed protocols.

At a Glance: Comparing Synthetic Routes

ParameterRoute 1: Chloromethylation of 1,2,4-TrimethylbenzeneRoute 2: Side-Chain Chlorination of 1,2,4,5-Tetramethylbenzene
Starting Material 1,2,4-Trimethylbenzene (Pseudocumene)1,2,4,5-Tetramethylbenzene (Durene)
Primary Reagents Paraformaldehyde, Hydrochloric AcidChlorine gas, Radical Initiator (e.g., UV light)
Reported Yield Up to 78% for monochloromethylated product[1]Data for selective mono-chlorination is not readily available; potential for over-chlorination and isomer formation exists.
Key Challenges Regioselectivity: potential for formation of isomeric (chloromethyl)trimethylbenzenes. Formation of diarylmethane byproducts.[2]Lack of selectivity: can lead to mixtures of mono-, di-, and tri-chlorinated products on the side chains, as well as ring chlorination.
Reaction Conditions Typically requires acidic conditions and moderate temperatures.Requires a radical initiator (e.g., UV light or chemical initiator) and careful control of chlorine stoichiometry.

Visualizing the Synthetic Pathways

To better understand the logical flow of the two primary synthetic strategies, the following diagram illustrates the starting materials, key transformations, and potential products.

Synthesis_Comparison cluster_0 Route 1: Chloromethylation cluster_1 Route 2: Side-Chain Chlorination Pseudocumene Pseudocumene Reagents_1 Paraformaldehyde, HCl (Optional: ZnCl2) Pseudocumene->Reagents_1 Reaction Product_1 This compound Reagents_1->Product_1 Desired Product Byproducts_1 Isomeric Products Diarylmethanes Reagents_1->Byproducts_1 Side Reactions Durene Durene Reagents_2 Cl2, Radical Initiator (e.g., UV light) Durene->Reagents_2 Reaction Product_2 This compound Reagents_2->Product_2 Desired Product Byproducts_2 Over-chlorinated Products Ring Chlorination Reagents_2->Byproducts_2 Side Reactions

Caption: Comparative diagram of synthetic routes to this compound.

Route 1: Chloromethylation of 1,2,4-Trimethylbenzene (Pseudocumene)

This is the most commonly reported method for the synthesis of this compound. The reaction is a classic electrophilic aromatic substitution (Blanc chloromethylation) where a chloromethyl group is introduced onto the aromatic ring.[2]

Experimental Protocol

A general procedure for the chloromethylation of pseudocumene involves the reaction with paraformaldehyde in the presence of hydrochloric acid.[1]

  • Materials: 1,2,4-trimethylbenzene (pseudocumene), paraformaldehyde, concentrated hydrochloric acid (35-36%).

  • Procedure: A mixture of pseudocumene and paraformaldehyde is treated with concentrated hydrochloric acid. The reaction mixture is typically stirred at a controlled temperature.

  • Work-up: After the reaction is complete, the organic layer is separated, washed, dried, and the product is isolated, often by distillation.

Synthetic Efficiency

The primary challenge in this route is controlling the regioselectivity. The three methyl groups on pseudocumene activate the aromatic ring, but there are three non-equivalent positions available for electrophilic substitution. This can lead to the formation of a mixture of isomers, including the desired this compound and other (chloromethyl)trimethylbenzene isomers.[2] The formation of diarylmethane byproducts is another common side reaction.[2]

One source reports a yield of 78% for the monochloromethylated product of pseudocumene using paraformaldehyde and 35-36% hydrochloric acid.[1] However, the isomeric purity of the product was not specified. The use of a Lewis acid catalyst, such as zinc chloride, can influence the reaction rate and potentially the isomer distribution.[2]

Route 2: Side-Chain Chlorination of 1,2,4,5-Tetramethylbenzene (Durene)

An alternative approach is the selective chlorination of one of the methyl groups of 1,2,4,5-tetramethylbenzene (durene). This reaction typically proceeds via a free-radical mechanism.

Experimental Protocol

A general procedure for the side-chain chlorination of an aromatic compound involves the following steps:

  • Materials: 1,2,4,5-tetramethylbenzene (durene), chlorine gas, a radical initiator (e.g., UV light or a chemical initiator like AIBN), and a suitable solvent.

  • Procedure: Durene is dissolved in an inert solvent and chlorine gas is bubbled through the solution while being exposed to a radical initiator. The stoichiometry of chlorine is critical to favor mono-chlorination.

  • Work-up: The reaction mixture is typically washed to remove any remaining acid and the solvent is evaporated. The product mixture is then purified, for example, by chromatography or distillation, to isolate the desired mono-chlorinated product.

Synthetic Efficiency

The major drawback of this route is the lack of selectivity. The free-radical chlorination can occur on any of the four methyl groups, and it is difficult to stop the reaction at the mono-chlorination stage. This often leads to a mixture of unreacted durene, the desired this compound, and over-chlorinated products such as bis(chloromethyl)dimethylbenzene and tris(chloromethyl)methylbenzene. Ring chlorination can also occur as a side reaction.

Conclusion

Based on the available data, the chloromethylation of 1,2,4-trimethylbenzene (pseudocumene) appears to be the more established and higher-yielding route for the synthesis of this compound. A reported yield of up to 78% for the monochloromethylated product makes it a more attractive option for laboratory and potentially industrial-scale synthesis. However, careful optimization of reaction conditions is crucial to maximize the yield of the desired isomer and minimize the formation of byproducts.

The side-chain chlorination of 1,2,4,5-tetramethylbenzene (durene) presents significant challenges in terms of selectivity. Without specific and optimized protocols for mono-chlorination, this route is likely to result in complex product mixtures requiring extensive purification, thereby lowering the overall synthetic efficiency. Further research into selective catalysts or reaction conditions for the mono-chlorination of durene would be necessary to establish it as a competitive alternative.

For researchers requiring a reliable and relatively high-yielding synthesis of this compound, the chloromethylation of pseudocumene is the recommended starting point.

References

biological activity screening of compounds derived from 1-(Chloromethyl)-2,4,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various substituted benzyl derivatives, which are structurally related to compounds derived from 1-(Chloromethyl)-2,4,5-trimethylbenzene. The information is intended to support research and drug development efforts by presenting a consolidated overview of antimicrobial, antifungal, and cytotoxic properties, along with the methodologies used to determine these activities.

Comparison of Biological Activities

The following tables summarize the quantitative data on the biological activities of various substituted benzyl compounds, providing a basis for comparison of their efficacy.

Table 1: Antibacterial Activity of Substituted Benzyl Derivatives

Compound/DerivativeBacterial Strain(s)MIC (µg/mL)Reference
3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivativeStaphylococcus aureus0.5[1][2]
Escherichia coli1[1][2]
2,3-dichloro-benzyloxy guanidine derivativeS. aureus & E. coli1[1]
5-substituted tetrahydroisoquinoline derivativeS. aureus & E. coli8[1]
Benzyl bromide derivative 1aS. aureus1000[3]
S. pyogenes2000[3]
E. faecalis2000[3]
K. pneumoniae2000[3]
S. typhi2000[3]
E. coli2000[3]
Benzyl bromide derivative 1cS. pyogenes500[3]
E. faecalis2000[3]
S. aureus4000[3]
K. pneumoniae4000[3]
S. typhi4000[3]
Benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivative 6l & 6mFour bacterial strains0.002 - 0.016[4]

Table 2: Antifungal Activity of Substituted Benzyl Derivatives

Compound/DerivativeFungal Strain(s)MIC (µg/mL)Reference
Benzyl bromide derivative 1aCandida albicans250[3]
Benzyl bromide derivative 1cCandida krusei500[3]
2,4,5-triphenyl-1H-imidazole-1-yl derivative (AJ-1)Various fungal strains25 - 200[5]

Table 3: Cytotoxic Activity of Substituted Benzyl and Benzaldehyde Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
Benzaldehyde derivative 4MDA-MB231 (Breast Cancer)59.90 ± 3.9[6]
Benzaldehyde derivative 5MDA-MB231 (Breast Cancer)35.40 ± 4.2[6]
Benzyl alcohol derivative 9MDA-MB231 (Breast Cancer)82.70 ± 6.7[6]
Benzyl alcohol derivative 12MDA-MB231 (Breast Cancer)78.71 ± 8.3[6]
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivativesVarious cancer cell linesSignificant growth inhibition[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of bacteria.

Materials:

  • Test compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (ELISA reader)

  • Sterile pipette tips and tubes

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well. Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, which can be assessed visually or by measuring the absorbance at 570 nm.[3][8]

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the MIC of a compound against fungal strains.

Materials:

  • Test compounds

  • Fungal strains (e.g., Candida albicans)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer

  • Sterile supplies

Procedure:

  • Inoculum Preparation: Prepare a fungal suspension and adjust the cell density as required.

  • Serial Dilution: Perform serial dilutions of the test compounds in RPMI-1640 medium in a 96-well plate.

  • Inoculation: Inoculate each well with the fungal suspension.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: Determine the MIC by identifying the lowest concentration that inhibits fungal growth, measured by absorbance at 530 nm.[3][8]

Cytotoxicity Testing (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Materials:

  • Test compounds

  • Mammalian cell line (e.g., HeLa, A549)

  • Culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Visualizations

The following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.

Experimental_Workflow_Antimicrobial_Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution Incubation Incubation Compound_Prep->Incubation Inoculum_Prep Microbial Inoculum Preparation Inoculum_Prep->Incubation Measurement Data Collection (Absorbance/Zone of Inhibition) Incubation->Measurement MIC_Determination MIC/IC50 Calculation Measurement->MIC_Determination SAR_Analysis Structure-Activity Relationship Analysis MIC_Determination->SAR_Analysis

Caption: Workflow for antimicrobial activity screening.

Quorum_Sensing_Inhibition cluster_bacteria Bacterial Cell Signal_Synthase Signal Synthase (e.g., LuxI) Signal_Molecule Autoinducer (e.g., AHL) Signal_Synthase->Signal_Molecule synthesis Receptor Receptor Protein (e.g., LuxR) Signal_Molecule->Receptor binding Gene_Expression Target Gene Expression (Virulence, Biofilm) Receptor->Gene_Expression activation Inhibitor Quorum Sensing Inhibitor Inhibitor->Signal_Synthase inhibition Inhibitor->Receptor antagonism

Caption: Mechanism of quorum sensing inhibition.

References

A Comparative Cost-Benefit Analysis of 1-(Chloromethyl)-2,4,5-trimethylbenzene for Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Strategic Reagent Selection

In the realm of large-scale chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the choice of starting materials and reagents is a critical decision point that profoundly impacts process efficiency, cost-effectiveness, and overall safety. 1-(Chloromethyl)-2,4,5-trimethylbenzene, also known as 2,4,5-trimethylbenzyl chloride, is a key intermediate for the introduction of the 2,4,5-trimethylbenzyl moiety in a variety of complex molecules. This guide provides a comprehensive cost-benefit analysis of using this reagent in large-scale synthesis, comparing it with a viable alternative synthetic route.

Executive Summary

This guide evaluates two primary strategies for incorporating the 2,4,5-trimethylbenzyl group in a large-scale synthesis campaign:

  • Direct Route: Utilization of pre-synthesized this compound.

  • Alternative Two-Step In-Situ Route: On-site synthesis starting from 2,4,5-trimethylbenzaldehyde via a reduction and subsequent chlorination.

The direct route offers simplicity in terms of the number of synthetic steps for the end-user. However, the availability and cost of bulk this compound can be a significant drawback. The alternative two-step route, while adding complexity to the overall process, may offer substantial cost savings and greater control over the supply chain, particularly for multi-ton campaigns.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for a comparative analysis of the two approaches. Please note that bulk pricing for some specialized chemicals can be highly variable and is often subject to negotiation with suppliers. The prices listed are estimates based on available data and should be confirmed with suppliers for specific quantities.

Table 1: Cost Comparison of Starting Materials and Reagents

ChemicalRouteSupplier ExamplesEstimated Bulk Price (USD/kg)Molar Mass ( g/mol )Price per Mole (USD/mol)
This compound Direct Sigma-Aldrich, BenchchemRequest Quote168.66N/A
Pseudocumene (1,2,4-Trimethylbenzene) Direct (Precursor) Apollo Scientific, Guidechem2 - 5120.190.24 - 0.60
Paraformaldehyde Direct (Precursor) ECHEMI, Meru Chem Pvt. Ltd.1 - 330.030.03 - 0.09
Hydrochloric Acid (37%) Direct (Precursor) IndiaMART, Lab Alley0.5 - 1.536.460.02 - 0.05
2,4,5-Trimethylbenzaldehyde Alternative Manchester Organics, TCIRequest Quote148.20N/A
Sodium Borohydride Alternative ChemicalBook, IndiaMART50 - 10037.831.89 - 3.78
Thionyl Chloride Alternative IndiaMART, Chem-Impex1 - 3118.970.12 - 0.36

Table 2: Process and Safety Comparison

ParameterDirect Route (using this compound)Alternative Two-Step Route
Number of Steps (for end-user) 1 (Benzylation)3 (Reduction, Chlorination, Benzylation)
Typical Yield (Benzylation) 85-95%85-95%
Key Reagents This compound, Base2,4,5-Trimethylbenzaldehyde, NaBH₄, Thionyl Chloride, Base
Key Hazards Lachrymator, Corrosive, potential carcinogen (by-product formation in synthesis).Flammable solvents, Corrosive and toxic reagents (Thionyl Chloride).
Work-up/Purification Standard extraction and crystallization/distillation.Requires two additional reaction work-ups and purifications.
Supply Chain Dependent on specialized chemical suppliers.Utilizes more common bulk chemicals.

Experimental Protocols

Primary Route: Synthesis of this compound via Blanc Chloromethylation

This process is typically performed by chemical manufacturers.

Reaction:

Procedure Outline:

  • To a cooled (0-5 °C) solution of pseudocumene (1,2,4-trimethylbenzene) in a suitable solvent (e.g., a mixture of acetic acid and sulfuric acid), add paraformaldehyde.

  • Bubble hydrogen chloride gas through the mixture while maintaining the temperature. A Lewis acid catalyst such as zinc chloride may also be employed.[1]

  • The reaction is monitored by a suitable analytical technique (e.g., GC-MS) until the desired conversion is achieved. Reaction times can be several hours.

  • Upon completion, the reaction mixture is quenched with cold water.

  • The organic layer is separated, washed with water and a mild base (e.g., sodium bicarbonate solution), and then dried over a suitable drying agent (e.g., magnesium sulfate).

  • The crude product is purified by vacuum distillation to yield this compound.

Note: The Blanc chloromethylation is known to produce the highly carcinogenic by-product bis(chloromethyl) ether.[2] Stringent safety precautions and process controls are essential.

Alternative Route: Two-Step Synthesis from 2,4,5-Trimethylbenzaldehyde

Step 1: Reduction of 2,4,5-Trimethylbenzaldehyde to 2,4,5-Trimethylbenzyl Alcohol

Reaction:

Procedure Outline:

  • Dissolve 2,4,5-trimethylbenzaldehyde in a suitable solvent such as methanol or ethanol in a reaction vessel equipped with a stirrer and a cooling system.

  • Cool the solution to 0-5 °C.

  • Slowly add sodium borohydride in portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water, followed by acidification with dilute hydrochloric acid to destroy excess borohydride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield crude 2,4,5-trimethylbenzyl alcohol, which can be purified by recrystallization or chromatography if necessary.

Step 2: Conversion of 2,4,5-Trimethylbenzyl Alcohol to this compound

Reaction:

Procedure Outline:

  • In a well-ventilated fume hood, charge a reaction vessel with 2,4,5-trimethylbenzyl alcohol and a suitable solvent (e.g., dichloromethane or toluene).

  • Cool the solution to 0-5 °C.

  • Slowly add thionyl chloride dropwise, maintaining the temperature below 10 °C. The reaction is exothermic and evolves SO₂ and HCl gas, which must be scrubbed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or GC-MS.

  • Carefully quench the reaction by pouring it onto ice water.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over sodium sulfate and concentrate under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation.

Mandatory Visualization

Logical Workflow for Reagent Selection

The following diagram illustrates the decision-making process when choosing between the direct use of this compound and the alternative in-situ synthesis route for a large-scale campaign.

Reagent_Selection_Workflow start Initiate Large-Scale Synthesis Campaign decision_reagent Evaluate Need for 2,4,5-Trimethylbenzyl Group start->decision_reagent direct_route Direct Route: Procure this compound decision_reagent->direct_route Yes alternative_route Alternative Route: In-Situ Synthesis decision_reagent->alternative_route Yes cost_analysis_direct Cost Analysis: Bulk Price & Availability direct_route->cost_analysis_direct safety_direct Safety Assessment: Handling of Benzyl Chloride direct_route->safety_direct process_direct Process Complexity: Single Step direct_route->process_direct cost_analysis_alternative Cost Analysis: Raw Materials & Process alternative_route->cost_analysis_alternative safety_alternative Safety Assessment: Multi-step Hazards (SOCl₂) alternative_route->safety_alternative process_alternative Process Complexity: Multi-step, More Equipment alternative_route->process_alternative decision_final Select Optimal Route cost_analysis_direct->decision_final cost_analysis_alternative->decision_final safety_direct->decision_final safety_alternative->decision_final process_direct->decision_final process_alternative->decision_final end Proceed with Synthesis decision_final->end

Figure 1: Decision workflow for selecting a synthesis strategy.

Conclusion and Recommendations

The selection of a synthetic route for the large-scale introduction of the 2,4,5-trimethylbenzyl group is a multi-faceted decision.

  • This compound (Direct Route): This approach is advantageous for its operational simplicity, requiring fewer steps and potentially less capital investment in terms of varied reactor setups. It is likely the preferred method for smaller to medium-scale campaigns where the premium on the pre-made reagent is offset by the reduced process complexity and faster turnaround time. However, the reliance on a potentially limited number of suppliers for bulk quantities introduces supply chain risks and potential cost volatility. The handling of a lachrymatory and potentially carcinogenic benzyl chloride derivative requires robust engineering controls and personal protective equipment.

  • Alternative Two-Step In-Situ Synthesis: This route offers significant potential for cost reduction in large-scale manufacturing due to the use of cheaper, more readily available commodity chemicals. It also provides greater control over the supply chain. The primary drawbacks are the increased process complexity, requiring additional reaction and purification steps, and the handling of hazardous reagents like thionyl chloride, which is highly corrosive and reacts violently with water. The capital investment for additional reactors and purification equipment must also be considered.

Recommendation:

For pilot-scale and medium-scale production , the direct use of this compound is likely the more pragmatic choice, provided a reliable supplier can be secured at a competitive price.

For large-scale, multi-ton campaigns , a thorough techno-economic evaluation of the alternative in-situ synthesis route is strongly recommended. The potential long-term cost savings on raw materials may well justify the initial process development and capital expenditure.

Ultimately, the optimal choice will depend on a careful evaluation of the specific project's scale, budget, timeline, and the available technical capabilities for handling hazardous materials and multi-step syntheses. It is imperative to obtain firm quotes for bulk quantities of all key intermediates from qualified suppliers before making a final decision.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 1-(Chloromethyl)-2,4,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical intermediates like 1-(Chloromethyl)-2,4,5-trimethylbenzene is a critical component of laboratory safety and environmental responsibility. This document outlines the essential safety information and disposal procedures for this compound, treating it with the caution required for a substituted benzyl chloride.

Immediate Safety and Handling Precautions: As a chlorinated aromatic hydrocarbon, this compound should be handled with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, tightly fitting safety goggles, and a face shield.[1][2] All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1][2]

Spill Neutralization and Cleanup

In the event of a spill, the area should be evacuated of all non-essential personnel and all ignition sources must be eliminated.[2][3] The spill should be contained and absorbed using a non-combustible absorbent material such as sand, earth, or vermiculite.[2][3] The collected material should then be placed in a sealed, labeled container for disposal.[2] Neutralizing agents like soda ash or slaked lime can be used for final cleanup of the spill area, followed by washing with large amounts of water.[2]

Hazard ClassPersonal Protective Equipment (PPE)Spill Cleanup Materials
CorrosiveChemical-resistant gloves, safety goggles, face shield, lab coatSand, earth, vermiculite
FlammableFlame-retardant lab coat (as needed)Non-sparking tools
Toxic/IrritantRespiratory protection (if ventilation is inadequate)Soda ash or slaked lime for neutralization

Disposal Protocol

The primary and recommended method for the disposal of this compound is through incineration.[1] This should be carried out in a licensed professional waste disposal facility equipped with a chemical incinerator that has an afterburner and a scrubber.[1] This ensures the complete destruction of the compound and the safe removal of acidic byproducts such as hydrogen chloride.

Key Disposal Steps:

  • Segregation and Storage: Store waste this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, iron, and other metals.[1] The storage container must be tightly sealed, properly labeled as hazardous waste, and stored in a corrosive-resistant container.[2]

  • Professional Disposal Service: Contact a licensed professional waste disposal service to handle the transportation and final disposal of the chemical.[1] Do not attempt to dispose of this chemical through standard laboratory or municipal waste streams.

  • Regulatory Compliance: Ensure that all local, regional, and national regulations regarding hazardous waste disposal are strictly followed.[4]

G start start ppe ppe start->ppe spill_detected spill_detected start->spill_detected ventilation ventilation ppe->ventilation collect collect ventilation->collect storage storage collect->storage contact contact storage->contact transport transport contact->transport incinerate incinerate transport->incinerate end end incinerate->end evacuate evacuate spill_detected->evacuate contain contain evacuate->contain collect_spill collect_spill contain->collect_spill collect_spill->storage

Experimental Protocols Cited

While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general procedure for the incineration of chlorinated aromatic hydrocarbons involves high-temperature decomposition in the presence of air and steam. The resulting gaseous byproducts, which include carbon dioxide, nitrogen, and hydrogen halides, are then scrubbed with water to prevent atmospheric pollution.[5] This method ensures complete and permanent disposal of the hazardous material.[5]

References

Personal protective equipment for handling 1-(Chloromethyl)-2,4,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1-(Chloromethyl)-2,4,5-trimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of this compound. Given its classification as a reactive halogenated aromatic hydrocarbon, adherence to strict safety protocols is paramount to ensure personnel safety and operational integrity.[1]

Hazard Identification and Summary

This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[2][3] Inhalation may lead to respiratory irritation.[2][3] As with other trimethylbenzene isomers, it is toxic to aquatic life with long-lasting effects.[4] The presence of the chloromethyl group suggests a higher reactivity compared to simple trimethylbenzenes. Similar chlorinated aromatic compounds are known to cause severe skin burns and eye damage.

Hazard ClassificationDescription
Physical Hazards Flammable liquid and vapor.[2][4] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[2][5] Containers may explode when heated.[2][5]
Health Hazards Causes skin irritation and serious eye irritation.[2][3] Harmful if inhaled, potentially causing respiratory irritation.[2][3] Ingestion may be fatal if the substance enters the airways.[3] Prolonged or repeated exposure may cause damage to organs.[6]
Environmental Hazards Toxic to aquatic life with long-lasting effects.[4][6]
Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

OperationRecommended PPE
Weighing and Transfer - Nitrile or neoprene gloves (double-gloving recommended) - Chemical safety goggles - Flame-retardant lab coat - Work in a certified chemical fume hood.
Reaction Setup and Monitoring - Chemical-resistant gloves (e.g., butyl rubber, Viton) - Chemical safety goggles and a face shield - Flame-retardant lab coat - Ensure a safety shower and eyewash station are readily accessible.[2][5]
Work-up and Purification - Chemical-resistant gloves - Chemical safety goggles and a face shield - Flame-retardant lab coat - Use a fume hood for all solvent removal steps.
Spill Cleanup - Self-contained breathing apparatus (SCBA) for large spills - Chemical-resistant gloves, boots, and apron - Chemical safety goggles and a face shield.

Operational and Disposal Plans

Safe Handling Workflow

The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Fume Hood prep_ppe->prep_setup handle_weigh Weigh Chemical prep_setup->handle_weigh In Fume Hood handle_react Perform Reaction handle_weigh->handle_react handle_monitor Monitor Reaction handle_react->handle_monitor cleanup_quench Quench Reaction handle_monitor->cleanup_quench cleanup_waste Segregate Waste cleanup_quench->cleanup_waste cleanup_decon Decontaminate Glassware cleanup_waste->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose

Safe Handling Workflow for this compound

Step-by-Step Handling Procedures
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound and any other reagents being used.

    • Don the appropriate PPE as outlined in the table above.

    • Ensure all work is conducted in a properly functioning chemical fume hood.[2]

    • Keep away from open flames, hot surfaces, and sources of ignition.[2][5] Use explosion-proof electrical and ventilating equipment.[2][4][6]

  • Handling:

    • Ground and bond containers when transferring the material to prevent static discharge.[2][3]

    • Use only non-sparking tools.[2][3][6]

    • Avoid inhalation of vapors and contact with skin and eyes.[2]

    • Wash hands thoroughly after handling.[2][6]

  • Emergency Procedures:

    • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[5] Seek medical attention if irritation persists.[5]

    • In case of eye contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

    • In case of inhalation: Move the person to fresh air and keep them comfortable for breathing.[3][5] If you feel unwell, call a poison center or doctor.[5]

    • In case of a spill: Evacuate the area. Remove all sources of ignition.[5] Absorb the spill with an inert, non-combustible material such as sand or vermiculite and place it in a suitable, closed container for disposal.[2][5] Do not allow the chemical to enter drains or waterways.[7][8]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Liquid Waste: Collect all liquid waste containing this chemical in a dedicated, properly labeled, and sealed container. The container should be stored in a well-ventilated area away from ignition sources.

    • Solid Waste: All disposables contaminated with this chemical (e.g., gloves, absorbent materials, filter paper) should be collected in a separate, sealed, and clearly labeled container.

  • Disposal Procedure:

    • All waste must be disposed of through a licensed waste disposal contractor.[6]

    • Do not dispose of this chemical down the drain or in regular trash.

    • Contaminated absorbent material may pose the same hazard as the spilled product.[6]

    • Empty containers may retain product residue and can be hazardous.[6] Do not reuse, cut, weld, or drill empty containers.[9]

Experimental Protocol Considerations

While specific experimental protocols are not provided here, the reactivity of the chloromethyl group warrants special consideration in experimental design.

  • Reactivity: The chloromethyl group is a reactive electrophilic site. This compound can participate in nucleophilic substitution reactions.[1] Be mindful of potential side reactions with nucleophilic solvents or reagents.

  • Byproducts: Reactions involving this compound may produce hydrochloric acid as a byproduct, which needs to be neutralized.[1]

  • Temperature Control: Due to its flammability and potential for exothermic reactions, careful temperature control is essential.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and nitric acid.[5][10]

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
1-(Chloromethyl)-2,4,5-trimethylbenzene
Reactant of Route 2
Reactant of Route 2
1-(Chloromethyl)-2,4,5-trimethylbenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.